5-hydroxyflecainide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJPPEWHZCSTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003518 | |
| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83526-33-4 | |
| Record name | 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLECAINIDE META-O-DEALKYLATED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Initial Characterization of 5-Hydroxyflecainide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, synthesis, and initial characterization of 5-hydroxyflecainide, the primary active metabolite of the Class IC antiarrhythmic agent, flecainide. Grounded in established scientific literature, this document details the pivotal experimental workflows and the causal reasoning behind the methodological choices, offering field-proven insights for professionals in drug development and pharmacology.
Introduction: The Clinical Context and the Rationale for Metabolite Characterization
Flecainide, approved by the FDA in 1984, is a potent sodium channel blocker used in the management of cardiac arrhythmias.[1][2] As with any xenobiotic, understanding its metabolic fate is paramount to comprehending its complete pharmacological profile, including efficacy, potential for drug-drug interactions, and inter-individual variability in patient response.[3] Early investigations into flecainide's biotransformation were critical, as metabolites can possess their own therapeutic or toxicological properties. The discovery that flecainide is extensively metabolized, with a significant portion converted to hydroxylated derivatives, necessitated a thorough characterization of these metabolic products.[4][5]
This guide focuses on the principal active metabolite, this compound, also known in early literature as meta-O-dealkylated flecainide (MODF).[5][6] Its discovery was a crucial step in building a complete picture of flecainide's in vivo activity and ensuring its safe and effective clinical use.
The Discovery of this compound: A Historical Perspective
The initial identification of this compound was a result of meticulous metabolic studies conducted in the early 1980s. The seminal work by Conard and Ober, and McQuinn et al. in 1984 laid the foundation for our understanding of flecainide's biotransformation.[4][5] These pioneering studies utilized radiolabeled flecainide ([14C]flecainide acetate) administered to healthy human subjects.[5] The subsequent analysis of urine and plasma samples was instrumental in isolating and identifying the metabolic products.
The primary methodological approach involved a combination of chromatographic separation and spectroscopic analysis. Thin-layer chromatography (TLC) was employed for the initial separation of the parent drug from its more polar metabolites.[5] The structure of the isolated metabolites was then elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed the presence of a hydroxyl group on the benzene ring, leading to the identification of meta-O-dealkylated flecainide and its subsequent lactam derivative.[5]
In Vitro Generation and Characterization of this compound
To further investigate the metabolic pathway and generate sufficient quantities of this compound for pharmacological testing, in vitro systems that mimic hepatic metabolism are employed. Human liver microsomes (HLM) are a standard and reliable tool for this purpose, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[7][8]
Experimental Workflow: In Vitro Metabolism of Flecainide
The following diagram outlines the typical workflow for the in vitro generation of this compound using human liver microsomes.
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An In-Depth Technical Guide to the Biological Activity of 5-Hydroxyflecainide
Foreword: Unveiling the Activity of a Key Metabolite
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its efficacy is primarily attributed to its potent blockade of cardiac sodium channels (Nav1.5). However, the clinical pharmacology of flecainide is not solely defined by the parent compound. Hepatic metabolism, predominantly via the cytochrome P450 2D6 (CYP2D6) isoenzyme, gives rise to several metabolites, with 5-hydroxyflecainide (meta-O-dealkylated flecainide) being one of the most significant.[1][2] While often overshadowed by its parent compound, this compound possesses its own distinct biological activity that warrants a thorough investigation. This technical guide provides a comprehensive exploration of the biological activity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, comparative electrophysiological effects, and the experimental methodologies crucial for its characterization.
The Metabolic Genesis of this compound
Flecainide undergoes hepatic biotransformation, leading to the formation of two major metabolites: this compound and the meta-O-dealkylated lactam of flecainide.[3][4] The formation of this compound is a critical step in the clearance of flecainide and is primarily catalyzed by CYP2D6.[1]
Electrophysiological Profile of this compound
The central tenet of this compound's biological activity lies in its electrophysiological effects on cardiac tissue. It shares the Class Ic antiarrhythmic properties of its parent compound, primarily by blocking the fast inward sodium current (INa).[5]
Mechanism of Action: Sodium Channel Blockade
Like flecainide, this compound exerts its antiarrhythmic effect by binding to the Nav1.5 sodium channels in cardiac myocytes. This binding reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction velocity.[5] This "use-dependent" blockade is more pronounced at faster heart rates, a characteristic feature of Class Ic agents.
Comparative Potency: this compound vs. Flecainide
A pivotal study by Guehler et al. (1985) in a canine model provided the foundational understanding of the comparative electrophysiological effects of this compound. The study revealed that while the maximal electrophysiologic effects of this compound are "approximately equivalent" to those of flecainide, its potency is significantly lower.[6] Guehler and colleagues reported it to be about half as potent on a milligram-per-milligram basis.[6] Other sources suggest the activity may be as low as one-fifth that of the parent compound.[7] This discrepancy may be attributable to different experimental models and endpoints. A key differentiating factor is that this compound appears to lack the marked effects on infranodal (HV interval) conduction that are characteristic of flecainide.[6]
| Electrophysiological Parameter | Flecainide Effect | This compound Effect | Reference |
| Potency | High | Moderate (approx. 50% of flecainide) | [6] |
| Sinus Cycle Length | Prolonged | No significant effect | [6] |
| Atrial Paced Cycle Length (1:1 AV Conduction) | Prolonged | Prolonged | [6] |
| AV Nodal Effective Refractory Period | Prolonged | Prolonged | [6] |
| AV Nodal Functional Refractory Period | Prolonged | Prolonged | [6] |
| Right Ventricular Effective Refractory Period | Prolonged | Prolonged | [6] |
| Infranodal Conduction (HV Interval) | Marked Prolongation | No marked effect | [6] |
Table 1: Comparative Electrophysiological Effects of Flecainide and this compound in a Canine Model.[6]
Methodologies for Characterizing Biological Activity
To rigorously assess the biological activity of this compound, a combination of in vivo and in vitro experimental approaches is essential. The following protocols are representative of the methodologies employed in the field.
In Vivo Cardiac Electrophysiology in an Anesthetized Canine Model
This experimental paradigm allows for the comprehensive evaluation of a compound's effects on the entire cardiac conduction system.
Objective: To determine the electrophysiological effects of this compound on intracardiac conduction intervals and refractory periods and compare them to flecainide.
Step-by-Step Methodology:
-
Animal Preparation:
-
Adult mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital).[8]
-
Ventilation is maintained mechanically to ensure stable blood gases.
-
Standard limb leads are placed for surface electrocardiogram (ECG) monitoring.
-
Body temperature is maintained at 37°C using a heating pad.[9]
-
-
Catheter Placement:
-
Under fluoroscopic guidance, multipolar electrode catheters are inserted via the femoral veins and positioned in the high right atrium, His bundle region, and right ventricular apex.[8]
-
-
Baseline Electrophysiological Measurements:
-
Record baseline intracardiac electrograms and measure the following intervals: PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction).
-
Determine the sinus cycle length, atrial and ventricular effective refractory periods (AERP and VERP), and the Wenckebach cycle length.[4]
-
-
Drug Administration:
-
Administer a vehicle control intravenously over a set period.
-
Following a washout period, administer incremental doses of this compound intravenously.
-
In a separate cohort, administer equimolar doses of flecainide for direct comparison.
-
-
Post-Drug Measurements:
-
Repeat the full electrophysiological study at each dose level after a steady state is achieved.
-
-
Data Analysis:
-
Compare the changes in electrophysiological parameters from baseline for each compound and at each dose level.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
-
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An In-Depth Technical Guide to the In Vitro Metabolism of Flecainide to 5-Hydroxyflecainide
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Understanding Flecainide Metabolism
Flecainide is a potent Class Ic antiarrhythmic agent, indispensable for the management of various supraventricular and ventricular arrhythmias.[1] Its efficacy, however, is constrained by a narrow therapeutic index, where minor shifts in plasma concentration can lead to significant proarrhythmic events or loss of efficacy.[2] Flecainide's clearance from the body is predominantly governed by hepatic metabolism, with approximately 30% of a dose excreted unchanged in the urine.[1][2] The primary metabolic pathway is the formation of 5-hydroxyflecainide, a biotransformation with profound pharmacogenetic implications.[3][4]
This guide serves as a technical deep-dive for drug development professionals, offering a comprehensive framework for investigating the in vitro metabolism of flecainide to its principal active metabolite, this compound. We will move beyond mere procedural lists to explore the scientific rationale behind experimental design, ensuring that the described protocols are not only robust and reproducible but also inherently self-validating.
Section 1: The Metabolic Pathway of Flecainide Hydroxylation
The biotransformation of flecainide is a critical determinant of its pharmacokinetic profile. The main enzymatic reaction is an aromatic hydroxylation, converting the parent drug into meta-O-dealkylated flecainide (MODF), also known as this compound.[2][3][5] This metabolite retains some pharmacological activity, estimated to be about one-fifth as potent as the parent compound.[1][6] A subsequent oxidation step can convert MODF to the inactive meta-O-dealkylated lactam of flecainide (MODLF).[4]
The Primary Role of Cytochrome P450 2D6 (CYP2D6)
The conversion of flecainide to this compound is predominantly catalyzed by the cytochrome P450 isoform CYP2D6.[1][2][3][4] This enzyme exhibits significant genetic polymorphism, leading to distinct patient populations with varying metabolic capacities.[2] These phenotypes are generally categorized as:
-
Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes.
-
Intermediate Metabolizers (IMs): Possess alleles conferring reduced enzyme activity.
-
Normal Metabolizers (NMs): Have two fully functional copies of the CYP2D6 gene.
-
Ultra-rapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to accelerated metabolism.
This genetic variability is the cornerstone of flecainide pharmacogenomics. Impaired CYP2D6 activity in PMs and IMs can reduce flecainide clearance by up to 42%, significantly increasing the risk of toxicity.[2] Therefore, characterizing this metabolic pathway in vitro is not just a regulatory requirement but a clinical necessity for predicting drug-drug interactions (DDIs) and understanding inter-individual variability.
The Secondary Role of Cytochrome P450 1A2 (CYP1A2)
While CYP2D6 is the high-affinity enzyme responsible for this compound formation at therapeutic concentrations, CYP1A2 also contributes, particularly when CYP2D6 activity is low or saturated.[3][7] In vitro studies using human liver microsomes have demonstrated that the formation of this compound follows biphasic kinetics, indicative of a two-enzyme system.[3] CYP1A2 serves as a lower-affinity, compensatory pathway, which becomes particularly relevant in individuals who are CYP2D6 poor metabolizers.[3][7]
Visualization of the Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of flecainide.
Caption: Primary Phase I metabolic pathway of flecainide.
Section 2: Core In Vitro Systems & Methodologies
To accurately model the hepatic metabolism of flecainide, selecting the appropriate in vitro test system is paramount. The goal is to create an environment that recapitulates the enzymatic activity of the human liver.
Human Liver Microsomes (HLMs)
HLMs are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I enzymes, particularly the cytochrome P450 family. They represent the gold standard for studies of this nature for several reasons:
-
Comprehensive Enzyme Profile: HLMs contain the full complement of CYP enzymes at physiologically relevant ratios, allowing for the study of interacting metabolic pathways.
-
Predictive Power: Data from HLM studies, such as intrinsic clearance, can be used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.
-
Availability: Commercially available pooled HLM from large donor populations (e.g., >150 donors) average out individual genetic variability, providing a "typical" human metabolic profile. [For example, see commercial suppliers like Discovery Life Sciences or Thermo Fisher Scientific].
Recombinant Human Cytochrome P450 Enzymes
For reaction phenotyping—the process of identifying which specific enzyme is responsible for a given metabolic reaction—recombinant enzymes are the tool of choice.[8] These are individual human CYP isoforms (e.g., CYP2D6, CYP1A2) expressed in a host system (e.g., insect cells or bacteria). Their use provides definitive evidence:
-
Causality: Incubating flecainide with a panel of individual recombinant CYPs and observing the formation of this compound only in the presence of specific isoforms (like CYP2D6) directly proves which enzyme is the catalyst.
-
Simplicity: This system eliminates the complexity of competing metabolic pathways present in HLMs, providing a clear signal for the reaction of interest.[8]
Section 3: Validated Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and establishing linear reaction conditions. The causality for each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Flecainide Metabolic Stability in Pooled Human Liver Microsomes
Objective: To determine the rate of flecainide depletion by HLM and calculate its intrinsic clearance (CLint).
Rationale: This initial screen establishes if flecainide is a substrate for microsomal enzymes and at what rate. By measuring the disappearance of the parent drug over time, we can calculate its metabolic half-life (t½) and CLint.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Pooled HLMs: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Causality: A protein concentration of 0.5-1.0 mg/mL is typically sufficient to observe metabolism without causing excessive non-specific binding.
-
Flecainide Stock: Prepare a 10 mM stock solution of flecainide acetate in DMSO. Serially dilute to create a 100 µM working stock in the same buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer. Causality: An NRS is crucial to ensure the cofactor NADPH, which is consumed by CYPs, is continuously regenerated, maintaining linear enzyme kinetics throughout the incubation.
-
-
Incubation:
-
Set up reactions in 1.5 mL microcentrifuge tubes. For each time point (0, 5, 15, 30, 45, 60 minutes), prepare a tube.
-
Pre-incubation: Add 196 µL of the diluted HLM suspension to each tube. Add 2 µL of the 100 µM flecainide working stock (final concentration: 1 µM). Vortex gently and pre-incubate at 37°C for 5 minutes in a shaking water bath. Causality: Pre-incubation allows the system to reach thermal equilibrium.
-
Initiation: Start the reaction by adding 2 µL of the NRS solution to each tube at staggered intervals. The "0 minute" time point is terminated immediately after adding NRS.
-
Control Reactions:
-
No Cofactor Control: Replace the NRS with 2 µL of buffer. Terminate at the final time point. This validates that the metabolism is NADPH-dependent.
-
No Microsome Control: Replace the HLM suspension with buffer. This controls for non-enzymatic degradation of flecainide.
-
-
-
Termination and Sample Processing:
-
At each designated time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled flecainide or a structurally similar compound like loperamide).[9][10] Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.
-
Vortex vigorously for 1 minute, then centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Reaction Phenotyping of this compound Formation
Objective: To definitively identify the CYP isoforms responsible for the formation of this compound.
Rationale: This experiment uses a panel of recombinant CYPs to pinpoint the catalytic enzymes. Observing the formation of the metabolite, rather than the depletion of the parent, provides more direct evidence.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Recombinant CYPs: Obtain a panel of recombinant human CYPs (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6 , 3A4) expressed in a system with NADPH-cytochrome P450 reductase. Dilute each enzyme in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 25-50 pmol/mL.
-
Flecainide & NRS: Prepare as described in Protocol 1.
-
-
Incubation:
-
For each CYP isoform, add 196 µL of the diluted enzyme solution to a tube.
-
Add 2 µL of 100 µM flecainide working stock (final concentration: 1 µM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of the NRS solution.
-
Incubate for a fixed time (e.g., 30 minutes) determined from the linear range in the HLM stability assay.
-
Control: A control reaction using a control protein preparation from the same expression system (lacking the CYP enzyme) is essential to rule out non-specific metabolism.[8]
-
-
Termination and Sample Processing:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile with an internal standard.
-
Process the samples as described in Protocol 1 for LC-MS/MS analysis, but monitor for the formation of this compound.
-
Visualization of the Experimental Workflow
Caption: General workflow for in vitro metabolism assays.
Section 4: Bioanalytical Quantification via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying flecainide and this compound in microsomal incubates due to its superior sensitivity and selectivity.[9][11][12]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column (e.g., Acquity UPLC BEH C18) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid) in an isocratic or gradient elution.[9]
-
Mass Spectrometry: Detection is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions.
-
Quantification: A calibration curve is constructed using standards of known concentrations of flecainide and this compound, and the concentrations in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[9]
Section 5: Data Analysis and Interpretation
Calculating Metabolic Stability
From the data generated in Protocol 1, the rate of metabolism can be determined.
-
Plot the natural logarithm (ln) of the percentage of flecainide remaining versus time.
-
The slope of the linear portion of this plot equals the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: CLint = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])
Enzyme Kinetic Parameters
A follow-up experiment incubating varying concentrations of flecainide with HLMs or recombinant CYP2D6 can be performed to determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
| Parameter | High-Affinity Component (CYP2D6) | Low-Affinity Component (CYP1A2) | Source |
| Km (µM) | 1.9 | 120 | [3] |
| Vmax (pmol/min/mg) | 110 | 480 | [3] |
Interpretation: The data clearly shows a high-affinity, low-capacity enzyme (CYP2D6) and a low-affinity, high-capacity enzyme (CYP1A2) are involved in this compound formation in pooled human liver microsomes, confirming the dual-enzyme pathway.[3]
Conclusion
The in vitro investigation of flecainide's conversion to this compound is a critical exercise in preclinical drug development. It is governed by the polymorphic enzyme CYP2D6, with a secondary contribution from CYP1A2. By employing robust in vitro systems like human liver microsomes and recombinant enzymes, coupled with validated, well-controlled protocols and sensitive LC-MS/MS bioanalysis, researchers can accurately determine key metabolic parameters. This information is fundamental to predicting clinical pharmacokinetics, assessing the risk of drug-drug interactions, and ultimately ensuring the safe and effective use of this important antiarrhythmic agent.
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The Pharmacological Profile of 5-Hydroxyflecainide: A Technical Guide for Preclinical and Clinical Researchers
Abstract
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular arrhythmias. Its clinical efficacy and safety are intrinsically linked to its metabolism, which primarily yields two major metabolites: meta-O-dealkylated flecainide (5-hydroxyflecainide or MODF) and the meta-O-dealkylated lactam of flecainide (MODLF). While MODLF is considered inactive, this compound retains pharmacological activity. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, synthesizing data on its metabolic generation, pharmacodynamic effects on cardiac ion channels, pharmacokinetic disposition, and overall contribution to the clinical profile of flecainide. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug metabolism studies.
Introduction: The Clinical Context of Flecainide Metabolism
Flecainide acetate is a potent blocker of the fast inward cardiac sodium channel (Nav1.5), utilized for rhythm control in atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia in patients without structural heart disease.[1][2][3] Its therapeutic action, however, is balanced by a narrow therapeutic index and a significant risk of proarrhythmia, particularly in patients with underlying structural heart disease.[1][4] Understanding the disposition and activity of its metabolites is therefore critical for a complete assessment of its risk-benefit profile.
The primary active metabolite, this compound (MODF), is formed through hepatic oxidation. Its presence raises crucial questions for drug development and clinical pharmacology:
-
To what extent does this metabolite contribute to the therapeutic efficacy of the parent drug?
-
Does the metabolite possess a unique toxicity or proarrhythmic profile?
-
How does inter-individual variability in metabolism, particularly due to genetic polymorphisms, impact the exposure and activity of this metabolite?
This guide addresses these questions by providing a detailed examination of this compound's pharmacological characteristics, supported by data from preclinical and clinical investigations.
Metabolic Pathway and Genetic Determinants
The biotransformation of flecainide is a critical determinant of its clearance and pharmacological activity. The primary metabolic pathway is the O-dealkylation of the methoxy group on the benzene ring to form this compound.
Enzymatic Basis of Formation
The conversion of flecainide to this compound is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[1] However, research using human liver microsomes has revealed that CYP1A2 also contributes to its formation.[5] This secondary pathway becomes particularly significant in individuals with impaired CYP2D6 function.[5] The metabolism follows biphasic kinetics, indicative of a two-enzyme model (a high-affinity/low-capacity enzyme, CYP2D6, and a low-affinity/high-capacity enzyme, CYP1A2).[5]
Subsequent metabolism can further oxidize this compound to the inactive lactam metabolite (MODLF).[6] Both major metabolites are found in plasma and urine, primarily as inactive glucuronide or sulfate conjugates.[6]
Influence of CYP2D6 Polymorphisms
The genetic polymorphism of the CYP2D6 gene is a major source of inter-individual variability in flecainide pharmacokinetics. Patients are typically categorized based on their genotype:
-
Extensive Metabolizers (EMs): Possess two functional alleles.
-
Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced metabolic capacity.
In PMs, the clearance of flecainide is substantially reduced, and the role of CYP1A2 in metabolism becomes more pronounced.[5] This can lead to the accumulation of the parent drug and an altered ratio of parent drug to metabolite, necessitating careful dose adjustments.
Pharmacodynamics: A Comparative Electrophysiological Analysis
The core antiarrhythmic action of flecainide stems from its potent, use-dependent blockade of the cardiac Nav1.5 sodium channel. This compound shares this mechanism but with demonstrably lower potency.
Sodium Channel (Nav1.5) Blockade
-
Flecainide (Parent Drug): Exhibits high affinity for the open and inactivated states of the Nav1.5 channel, with slow unbinding kinetics. This results in a potent, use-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is more pronounced at faster heart rates.[7][8] Reported IC50 values for peak Nav1.5 current inhibition vary based on experimental conditions, but are typically in the range of 5.5 µM to 10.7 µM .[9][10] The affinity is significantly higher for channels in the open state (use-dependent IC50 ≈ 7.4 µM) compared to the resting state (IC50 ≈ 345 µM).[7]
-
This compound (Metabolite): This metabolite is pharmacologically active but possesses lower potency than the parent compound. Multiple sources state its activity is approximately 20% that of flecainide .[1] An in vivo study in a canine model found its maximal electrophysiologic effects to be roughly equivalent to flecainide, but it was about one-half as potent on a milligram-per-milligram basis . Based on these reports, the estimated IC50 for Nav1.5 blockade would be in the range of 25-50 µM , significantly higher than the parent drug.
Effects on Cardiac Electrophysiological Parameters
An in vivo canine study provides the most direct comparison of the electrophysiological effects of flecainide and this compound. The key findings are summarized in the table below.
| Electrophysiological Parameter | Flecainide | This compound (MODF) | Inactive Lactam (MODLF) |
| Potency vs. Flecainide | 1x | ~0.5x | <0.1x |
| Sinus Cycle Length | Significant Prolongation | No Significant Effect | No Significant Effect |
| AV Nodal Conduction (A-H) | Prolonged | Prolonged | Weak/No Effect |
| His-Purkinje Conduction (H-V) | Marked Prolongation | No Marked Effect | Weak/No Effect |
| QRS Duration | Prolonged | Prolonged | Weak/No Effect |
| AV Nodal ERP & FRP ¹ | Prolonged | Prolonged | Weak/No Effect |
| Ventricular ERP ¹ | Prolonged | Prolonged | Weak/No Effect |
| ¹ ERP: Effective Refractory Period; FRP: Functional Refractory Period. |
Causality and Interpretation: The most striking difference lies in the effect on the His-Purkinje system (H-V interval). Flecainide's pronounced slowing of conduction in this tissue is a hallmark of its Class Ic activity and a major contributor to its proarrhythmic potential.[1][11] The finding that this compound lacks this marked effect, despite prolonging ventricular refractoriness, suggests a different electrophysiological profile.[12] This implies that while the metabolite contributes to the overall antiarrhythmic effect by acting on ventricular tissue, it may have a lower intrinsic risk of causing conduction block within the specialized conduction system compared to the parent drug.
Pharmacokinetics and Clinical Disposition
The clinical relevance of an active metabolite is determined not only by its potency but also by its concentration at the site of action. Despite its pharmacological activity, this compound achieves very low concentrations in its active, unconjugated form.
Plasma Concentrations and Half-Life
Following oral administration of flecainide, peak plasma levels of the parent drug are reached in 3 to 4 hours, and the elimination half-life in patients averages around 20 hours.[6] In contrast, the free (unconjugated) plasma levels of this compound are consistently reported to be very low, typically less than 0.05 mcg/mL (<50 ng/mL) .[6] The majority of the metabolite circulates in a pharmacologically inactive, conjugated form.[6]
While specific pharmacokinetic parameters for this compound (e.g., its own elimination half-life) are not well-defined in the literature, the disappearance of total metabolites from plasma occurs at a rate only slightly slower than that of the parent drug.[6]
Excretion
Flecainide and its metabolites are eliminated primarily by the kidneys. Approximately 86% of an administered dose is recovered in the urine, with about 27-42% as unchanged flecainide and the remainder as conjugated metabolites of this compound and MODLF.[6] A small fraction (~5%) is excreted in the feces.[6]
Clinical Significance and Toxicology
Contribution to Therapeutic Effect
Given that the free plasma concentrations of this compound are more than 10-fold lower than the typical therapeutic trough levels of flecainide (0.2-1.0 mcg/mL) and its potency is 2 to 5 times lower, its contribution to the overall antiarrhythmic effect during standard therapy is considered minimal.[1][12] The pharmacological and toxicological profile of flecainide therapy is overwhelmingly dominated by the parent compound.
Proarrhythmic Potential
The proarrhythmic risk of flecainide, including the potential for life-threatening ventricular tachycardia, is well-established and is primarily attributed to its potent effect on slowing cardiac conduction, especially in the context of structural heart disease.[4][13][14] There is no direct evidence to suggest that this compound carries a distinct or more significant proarrhythmic risk. The preclinical data indicating a less pronounced effect on His-Purkinje conduction, combined with its low systemic exposure, strongly suggest that the proarrhythmic potential of flecainide therapy is not significantly influenced by this metabolite.[12]
Methodologies for Characterization
The study of this compound requires robust analytical and functional assay methodologies.
Protocol: Quantification in Biological Matrices via LC-MS/MS
This protocol provides a framework for the simultaneous quantification of flecainide and this compound in plasma, essential for pharmacokinetic and metabolism studies.
Objective: To develop a sensitive and specific method for determining the concentration of flecainide and this compound.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 250 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of flecainide).
-
Vortex and load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column (e.g., Hypersil BDS Phenyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to ensure separation of the parent, metabolite, and any isomers.
-
Flow Rate: 0.4 mL/min.
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flecainide: Monitor the specific precursor ion to product ion transition.
-
This compound: Monitor its unique precursor-to-product transition.
-
Internal Standard: Monitor its specific transition.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the analyte concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
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The Modulatory Effects of 5-Hydroxyflecainide on Cardiac Ion Channels: A Technical Guide
Introduction: Beyond the Parent Compound
Flecainide, a class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its therapeutic efficacy is primarily attributed to its potent blockade of cardiac sodium channels (Nav1.5), leading to a reduction in conduction velocity in the atria, ventricles, and His-Purkinje system. However, the clinical pharmacology of flecainide is not solely dictated by the parent drug. Hepatic metabolism, primarily via the cytochrome P450 enzymes CYP2D6 and CYP1A2, gives rise to two major metabolites: meta-O-dealkylated flecainide, more commonly known as 5-hydroxyflecainide, and its inactive lactam counterpart.[1]
While the lactam metabolite is devoid of significant pharmacological activity, this compound is an active metabolite, contributing to the overall antiarrhythmic effect of flecainide administration.[1] Understanding the specific interactions of this compound with cardiac ion channels is therefore crucial for a comprehensive appreciation of flecainide's clinical profile, including its therapeutic window and potential for proarrhythmia. This technical guide provides an in-depth exploration of the mechanism of action of this compound on key cardiac ion channels, grounded in established electrophysiological principles and experimental methodologies. While direct and extensive quantitative data for this compound remains less abundant in the literature compared to its parent compound, this guide synthesizes the available information to provide a coherent and scientifically rigorous overview for researchers, scientists, and drug development professionals.
I. The Primary Target: Voltage-Gated Sodium Channels (Nav1.5)
The principal antiarrhythmic action of flecainide and its active metabolite, this compound, stems from their interaction with the α-subunit of the cardiac voltage-gated sodium channel, Nav1.5. This interaction is characterized by a profound state- and use-dependent blockade, a hallmark of class Ic antiarrhythmic drugs.
A. State-Dependent Blockade: A Tale of Three Conformations
Voltage-gated sodium channels cycle through three main conformational states: resting (closed), open (activated), and inactivated.[2] The affinity of this compound for the Nav1.5 channel is critically dependent on the channel's conformational state.
-
Open/Activated and Inactivated States: The affinity of flecainide and, by extension, this compound, for the Nav1.5 channel increases dramatically when the channel is in the open or inactivated state.[3][4] This preferential binding to the activated and inactivated states is the molecular basis for the drug's potent effect on rapidly firing cardiac tissues.
B. Use-Dependent Blockade: Targeting Tachyarrhythmias
The phenomenon of use-dependent (or frequency-dependent) block is a direct consequence of state-dependent binding. During rapid heart rates (tachycardias), sodium channels spend more time in the open and inactivated states and have less time to recover to the resting state between depolarizations. This provides a greater opportunity for this compound to bind to its higher-affinity receptor sites within the channel pore. With each successive depolarization, an increasing fraction of sodium channels becomes blocked, leading to a progressive reduction in the sodium current (INa) and a slowing of conduction. This cumulative effect is highly desirable in an antiarrhythmic agent, as it preferentially targets the rapidly firing cells responsible for the arrhythmia while having a lesser effect on tissues with normal firing rates. For flecainide, the IC50 for use-dependent block is significantly lower than for resting block, reported to be around 7.4 µM.[3]
C. Molecular Mechanism of Blockade
The prevailing model for flecainide's interaction with the Nav1.5 channel is the "guarded receptor" or "modulated receptor" hypothesis. This model posits that the binding site for flecainide is located within the inner pore of the channel and is only accessible when the channel is in the open state. Once bound, the drug can become "trapped" within the channel as it transitions to the closed or inactivated state.[3][5] The slow dissociation of the drug from the channel contributes to the prominent use-dependent effects and the slow recovery from block.
Diagram: State-Dependent Block of Nav1.5 by this compound
Caption: Conformational states of the Nav1.5 channel and preferential binding of this compound.
II. Modulation of Potassium Channels
While the primary antiarrhythmic effect of this compound is mediated through sodium channel blockade, it also exerts effects on various potassium channels, which can influence cardiac repolarization.
A. hERG (IKr) Channels: A Delicate Balance
The rapid component of the delayed rectifier potassium current (IKr), conducted by channels encoded by the human Ether-à-go-go-Related Gene (hERG), plays a critical role in the repolarization of the cardiac action potential. Blockade of hERG channels can lead to prolongation of the QT interval, a risk factor for the life-threatening arrhythmia Torsades de Pointes.
Flecainide has been shown to block hERG channels with an IC50 in the low micromolar range. One study reported an IC50 of 1.49 µM, while another found it to be 3.91 µM.[6][7][8][9] This is within the therapeutic plasma concentration range of flecainide, suggesting that hERG blockade may contribute to its overall electrophysiological profile. The blockade of hERG by flecainide appears to be dependent on the channel being in the open and/or inactivated state.[6]
Direct quantitative data for this compound's effect on hERG channels is currently lacking in the published literature. However, given its structural similarity to flecainide, it is plausible that it also possesses hERG-blocking activity. The relative potency of this compound compared to flecainide at the hERG channel is an important area for future investigation to fully understand the proarrhythmic potential of flecainide therapy.
B. Other Potassium Channels
Flecainide has also been reported to affect other potassium currents, although generally at higher concentrations than those required for significant sodium or hERG channel blockade. The extent to which this compound interacts with these other potassium channels is not well-characterized.
III. Interaction with Calcium Channels
The effects of flecainide and its metabolites on calcium handling in cardiomyocytes are complex and appear to be multifaceted, involving both direct and indirect mechanisms.
A. L-type Calcium Channels (ICa,L)
Direct blockade of L-type calcium channels by flecainide has been reported, but this effect generally occurs at concentrations higher than the typical therapeutic range.[1] The impact of this compound on L-type calcium channels has not been extensively studied. A significant direct block of these channels could contribute to negative inotropic effects.
B. Ryanodine Receptor (RyR2) and Intracellular Calcium Regulation
Recent evidence suggests that flecainide can modulate intracellular calcium release by interacting with the ryanodine receptor (RyR2), the primary calcium release channel on the sarcoplasmic reticulum. Some studies propose that flecainide directly inhibits RyR2 in its open state, which may be beneficial in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][10] Other research suggests that the effects of flecainide on calcium handling are secondary to its blockade of the sodium current, which in turn alters the function of the sodium-calcium exchanger (NCX).[11] The precise contribution of this compound to these effects on intracellular calcium regulation remains an area of active research.
IV. Experimental Protocols for Characterizing this compound's Ion Channel Effects
The gold standard for characterizing the effects of a compound on ion channels is the patch-clamp electrophysiology technique .[12] This method allows for the direct measurement of ionic currents across the cell membrane in real-time.
A. Whole-Cell Voltage-Clamp Recordings
To assess the effects of this compound on specific ion channels, heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest (e.g., Nav1.5 or hERG) are commonly used. This allows for the isolation of the current of interest from other endogenous currents.
Step-by-Step Protocol for Assessing Use-Dependent Block of Nav1.5:
-
Cell Preparation: Culture and harvest cells expressing the Nav1.5 channel.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz) to elicit sodium currents.
-
Record the peak inward current for each pulse in the train.
-
-
Data Acquisition and Analysis:
-
Apply this compound at various concentrations to the external solution.
-
Measure the reduction in peak sodium current with each successive pulse in the presence of the compound.
-
Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.
-
Construct a concentration-response curve to determine the IC50 for use-dependent block.
-
Diagram: Experimental Workflow for Assessing Use-Dependent Block
Caption: A typical workflow for characterizing the use-dependent block of Nav1.5 channels.
V. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the known potencies of the parent compound, flecainide, on various cardiac ion channels. It is reported that this compound has approximately 20% of the antiarrhythmic activity of flecainide.[13]
| Ion Channel | Parameter | Flecainide Potency (IC50) | Reference(s) |
| Nav1.5 (Sodium Channel) | Resting (Tonic) Block | ~345 µM | [3] |
| Use-Dependent Block | ~7.4 µM | [3] | |
| hERG (IKr Potassium Channel) | Tail Current Inhibition | 1.49 - 3.91 µM | [6][7][8][9] |
| L-type Calcium Channel | Current Inhibition | >10 µM (generally considered low potency) | [1] |
| Ryanodine Receptor (RyR2) | Open State Block | IC50 varies with experimental conditions | [14] |
VI. Conclusion and Future Directions
This compound is an active metabolite that contributes to the overall clinical effects of flecainide therapy. Its primary mechanism of action, like its parent compound, is a potent state- and use-dependent blockade of cardiac sodium channels. It also likely interacts with potassium and calcium channels, although to a lesser and less-characterized extent.
A significant knowledge gap exists regarding the specific electrophysiological properties of this compound. Future research should focus on:
-
Quantitative Characterization: Determining the IC50 values of this compound for resting and use-dependent block of Nav1.5, as well as its potency on hERG and other key cardiac ion channels.
-
Direct Comparison with Flecainide: Conducting head-to-head studies to directly compare the potency, kinetics, and state-dependency of this compound with flecainide.
-
Clinical Relevance: Investigating the contribution of this compound to the clinical efficacy and proarrhythmic risk of flecainide therapy, particularly in patients with altered drug metabolism due to genetic polymorphisms or drug-drug interactions.
A more complete understanding of the ion channel pharmacology of this compound will enable a more refined approach to the clinical use of flecainide, ultimately leading to safer and more effective management of cardiac arrhythmias.
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Bannister, M. L., et al. (2016). Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. British Journal of Pharmacology, 173(16), 2535–2548. Available from: [Link]
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Paul, A. A., et al. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British Journal of Pharmacology, 136(5), 717–729. Available from: [Link]
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Tse, G., & Letsas, K. P. (2016). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 8(9), 522–530. Available from: [Link]
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Bannister, M. L., et al. (2015). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of Molecular and Cellular Cardiology, 79, 164–174. Available from: [Link]
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Melgari, D., et al. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of Molecular and Cellular Cardiology, 86, 143–154. Available from: [Link]
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Liu, H., et al. (2002). Channel openings are necessary but not sufficient for use-dependent block of cardiac Na+ channels by flecainide: evidence from the analysis of disease-linked mutations. The Journal of General Physiology, 120(1), 39–52. Available from: [Link]
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Paul, A. A., et al. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717–729. Available from: [Link]
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Hilliard, F. A., et al. (2010). Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass. Journal of molecular and cellular cardiology, 48(2), 293–301. Available from: [Link]
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Sikkel, M. B., et al. (2013). Flecainide reduces Ca2+ spark and wave frequency via inhibition of the sarcolemmal sodium current. Cardiovascular research, 98(2), 284–292. Available from: [Link]
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A Technical Guide to the Stereospecific Synthesis of (R)- and (S)-5-Hydroxyflecainide
Abstract
Flecainide is a class Ic antiarrhythmic agent whose major, active metabolite is 5-hydroxyflecainide. Like many pharmaceuticals, flecainide and its metabolites are chiral molecules, and their enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The metabolism of flecainide to this compound is primarily mediated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP1A2, leading to potential stereoselective disposition in different patient populations.[3][4] Consequently, access to enantiomerically pure (R)- and (S)-5-hydroxyflecainide is critical for detailed pharmacological studies, personalized medicine initiatives, and the development of next-generation antiarrhythmic agents with improved safety and efficacy. This guide provides an in-depth technical overview of robust, field-proven strategies for the stereospecific synthesis of the this compound enantiomers, designed for researchers and drug development professionals. We will explore two primary asymmetric strategies: a chiral auxiliary-mediated approach and a biocatalytic route, offering detailed protocols and explaining the causality behind key experimental choices.
Introduction: The Imperative for Enantiopure Metabolites
Clinical Context of Flecainide Metabolism
Flecainide is widely used for the management of cardiac arrhythmias. Following oral administration, it is extensively metabolized in the liver, with a substantial portion of the dose being converted to this compound (meta-O-dealkylated flecainide, MODF) and its subsequent lactam derivative (MODLF).[5][6] The primary metabolite, this compound, retains approximately 20% of the antiarrhythmic activity of the parent drug and circulates in the plasma, primarily as conjugates.[3] Given its pharmacological activity, understanding the stereochemical aspects of this metabolite is of paramount importance.
The Critical Role of Chirality in Drug Action
The human body is a chiral environment, causing enantiomers of a drug to be treated as distinctly different chemical entities.[1] They can exhibit profound differences in potency, receptor binding, metabolic pathways, and toxicity.[2] Regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects from an inactive or harmful isomer.[1][2] In the case of flecainide, studies have shown that in poor metabolizers (PMs) via the CYP2D6 pathway, the disposition of the (R)- and (S)-enantiomers is different, with the metabolism of (R)-flecainide being more significantly impaired.[4] This underscores the need for stereochemically pure standards of its metabolites to accurately investigate these pharmacokinetic and pharmacodynamic relationships.
Challenges in Asymmetric Synthesis
The stereospecific construction of a chiral center, such as the one present in the piperidine ring of this compound, is a central challenge in modern organic synthesis. The primary goal is to produce a single enantiomer in high yield and with excellent enantiomeric purity, avoiding costly and often inefficient chiral separation of a racemic mixture.[7] Key strategies to achieve this include the use of chiral pool starting materials, asymmetric catalysis, and the temporary incorporation of a chiral auxiliary to direct a stereoselective transformation.[8]
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound reveals two key fragments: the aromatic core, 2,5-bis(2,2,2-trifluoroethoxy)-5-hydroxybenzoic acid (Fragment A) , and the chiral piperidine moiety, (R)- or (S)-2-(aminomethyl)piperidine (Fragment B) . The central amide bond connects these two fragments. Our synthetic strategies will focus on the asymmetric synthesis of Fragment B, as this contains the crucial stereocenter.
Caption: Retrosynthetic disconnection of this compound.
Proposed Synthetic Strategy I: Chiral Auxiliary-Mediated Synthesis
This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a highly diastereoselective reaction. Evans' oxazolidinone auxiliaries are exceptionally well-suited for this purpose due to their reliability, high stereochemical control, and the ease with which the auxiliary can be cleaved and recovered.[8][9]
Rationale and Workflow
The core of this approach is the diastereoselective alkylation of an N-acyloxazolidinone derived from 2-picolinic acid. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[8][10] This establishes the desired stereocenter with high predictability. The piperidine ring is then formed via catalytic hydrogenation of the pyridine ring, followed by cleavage of the auxiliary.
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Detailed Experimental Protocol
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, convert 2-picolinic acid (1.2 eq.) to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared 2-picolinoyl chloride (1.1 eq.) in THF to the lithiated oxazolidinone solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient) to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Alkylation This step is illustrative for creating a substituted piperidine ring if needed. For the direct precursor to Fragment B, this step would be omitted, and one would proceed to reduction.
Step 3: Catalytic Hydrogenation of the Pyridine Ring
-
Dissolve the N-picolinoyl oxazolidinone (1.0 eq.) in methanol or acetic acid (0.2 M).
-
Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.1 eq. by weight).
-
Subject the mixture to hydrogenation in a Parr apparatus at 50-60 psi of H₂ for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the N-piperidylmethyl oxazolidinone.
Step 4: Cleavage of the Chiral Auxiliary
-
Dissolve the product from the previous step (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).[10]
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and either extract the product or use the resulting solution directly in the next step. This yields the enantiomerically pure carboxylic acid precursor to Fragment B. Subsequent reduction (e.g., with LiAlH₄) and protection would yield the desired amine.
Expected Data and Validation
| Parameter | Expected Outcome | Analytical Method |
| Diastereomeric Excess (d.e.) | >98% | ¹H NMR, Chiral HPLC |
| Enantiomeric Excess (e.e.) | >98% (after cleavage) | Chiral HPLC/SFC |
| Overall Yield | 40-50% over 4 steps | Gravimetric Analysis |
Proposed Synthetic Strategy II: Biocatalytic Approach
Biocatalysis offers a powerful, environmentally benign alternative for creating chiral molecules.[11] Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemo-selectivity, often eliminating the need for complex protection/deprotection steps.[12][13]
Rationale and Workflow
We propose a kinetic resolution of a racemic amine precursor using a lipase. Lipases are robust enzymes that can catalyze the stereoselective acylation of an amine. In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, enantiopure amine from its acylated counterpart.
Caption: Workflow for biocatalytic kinetic resolution of the amine precursor.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic 2-(Aminomethyl)piperidine
-
Prepare racemic 2-(aminomethyl)piperidine from 2-picolinamine via catalytic hydrogenation (e.g., H₂, Rh/C or PtO₂) in a suitable solvent like methanol or acetic acid.
-
Purify the racemic amine by distillation or crystallization.
Step 2: Lipase-Mediated Kinetic Resolution
-
To a solution of racemic 2-(aminomethyl)piperidine (1.0 eq.) in an anhydrous organic solvent (e.g., THF or toluene, 0.1 M), add an acyl donor such as ethyl acetate (3.0-5.0 eq.).
-
Add immobilized lipase from Candida antarctica (CAL-B, Novozym® 435) (50-100 mg per mmol of substrate).
-
Shake the suspension at a controlled temperature (e.g., 45 °C) in an incubator shaker.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining starting material and the product.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
Step 3: Separation and Product Isolation
-
The resulting mixture contains one enantiomer of the amine and the acylated form of the other enantiomer.
-
Separate these two compounds using standard column chromatography or an acid-base extraction. The unacylated amine can be extracted into an acidic aqueous phase, leaving the neutral amide in the organic phase.
-
The acylated enantiomer can then be hydrolyzed (e.g., using aqueous HCl or NaOH) to liberate the free amine, providing access to the other enantiomer.
Expected Data and Validation
| Parameter | Expected Outcome | Analytical Method |
| Conversion | ~50% | Chiral HPLC, GC |
| Enantiomeric Excess (e.e.) | >99% for both enantiomers | Chiral HPLC/SFC |
| Enantiomeric Ratio (E) | >100 | Calculated from conversion and e.e. |
Final Assembly, Purification, and Analysis
The final step in the synthesis is the amide coupling of the enantiopure, protected 2-(aminomethyl)piperidine (Fragment B) with the activated benzoic acid derivative (Fragment A).
-
Amide Coupling: Standard peptide coupling reagents such as HATU, HOBt/EDC, or conversion of the benzoic acid to an acid chloride can be employed.
-
Deprotection: Removal of any protecting groups (e.g., a benzyl ether on the 5-hydroxy position of the aromatic ring) via catalytic hydrogenation.
-
Purification: The final product is purified using flash chromatography or preparative HPLC.
-
Chiral Analysis: The enantiomeric purity of the final this compound product must be confirmed. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[2][14] Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are often highly effective for separating enantiomers of pharmaceutical compounds.[15]
Conclusion
This guide has outlined two robust and scientifically grounded strategies for the stereospecific synthesis of (R)- and (S)-5-hydroxyflecainide. The chiral auxiliary approach offers a classic, predictable, and highly diastereoselective route, while the biocatalytic method provides a modern, efficient, and sustainable alternative. The choice of method will depend on available resources, scale-up considerations, and specific laboratory expertise. The successful execution of either strategy will provide researchers with access to enantiomerically pure materials, which are indispensable for advancing our understanding of flecainide's pharmacology and for the development of safer and more effective antiarrhythmic therapies.
References
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Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) - Biomedical and Pharmacology Journal. (2024, March 8). Biomedical and Pharmacology Journal. [Link]
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Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (n.d.). MDPI. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Williams College. [Link]
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Metabolism of flecainide - PubMed. (1984, February 27). PubMed. [Link]
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Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Identification and synthesis of Flecainide acetate impurities and its control to ICH limit - AWS. (n.d.). Amazon Web Services. [Link]
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Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Biotransformation and elimination of 14C-flecainide acetate in humans - PubMed. (n.d.). PubMed. [Link]
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Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Structure of Flecainide. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
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A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines - PubMed. (n.d.). PubMed. [Link]
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Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed. (n.d.). PubMed. [Link]
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Chirality and the Separation of Enantiomers by Liquid Chromatography - YouTube. (2018, January 4). YouTube. [Link]
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Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Enantioselective Synthesis of the 5–6–7 Carbocyclic Core of the Gagunin Diterpenoids. (n.d.). CaltechAUTHORS. [Link]
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Biocatalytic Synthesis of Novel Partial Esters of a Bioactive Dihydroxy 4-Methylcoumarin by Rhizopus oryzae Lipase (ROL) - PubMed Central. (n.d.). PubMed Central. [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 5-Hydroxyflecainide Metabolites
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation of the major metabolites of flecainide, with a primary focus on 5-hydroxyflecainide.
Introduction: The Metabolic Fate of Flecainide
Flecainide, a class Ic antiarrhythmic agent, is subject to extensive hepatic biotransformation.[1] Understanding the structure of its metabolites is paramount for a complete comprehension of its pharmacological and toxicological profile. The two principal metabolites formed are the meta-O-dealkylated flecainide (MODF), also known as this compound, and the subsequent oxidation product, the meta-O-dealkylated lactam of flecainide (MODLF).[2][3] These metabolites are primarily excreted in the urine, often as glucuronide or sulfate conjugates.[1][4]
The metabolic pathway is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP1A2.[5] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in flecainide metabolism, impacting both efficacy and potential for adverse effects.[5]
This guide will delve into the analytical strategies and methodologies required for the unambiguous structural elucidation of these key metabolites.
Analytical Strategy: A Multi-Modal Approach
The structural elucidation of drug metabolites is a multifaceted process that relies on the synergistic use of various analytical techniques. For this compound and its derivatives, a combination of in vitro metabolism, high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy is the gold standard.
In Vitro Metabolism: Generating the Metabolites
The first step in the structural elucidation process is the generation of the metabolites in a controlled environment. Human liver microsomes (HLMs) are a readily available and widely used in vitro system that contains a rich complement of drug-metabolizing enzymes, including CYP2D6 and CYP1A2.[6]
Experimental Protocol: In Vitro Incubation of Flecainide with Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
Flecainide solution (in a solvent such as methanol or DMSO, ensuring the final solvent concentration is low, typically <1%)
-
Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add a pre-warmed solution of NADPH (final concentration of 1 mM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). A time-course experiment may be beneficial to monitor the formation of metabolites over time.
-
Quench the Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which will precipitate the proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
Chromatographic Separation: Resolving the Metabolites
Given the structural similarities between flecainide and its metabolites, a robust chromatographic separation is essential. Reversed-phase HPLC is the method of choice.
Table 1: Representative HPLC Parameters for Flecainide Metabolite Separation
| Parameter | Condition | Rationale |
| Column | C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) | Provides good retention and separation of moderately polar compounds like flecainide and its hydroxylated metabolites. |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier promotes the protonation of the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The organic solvent elutes the analytes from the column. A gradient elution is typically employed to achieve optimal separation of compounds with varying polarities. |
| Gradient Elution | A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the course of the run to elute the more hydrophobic compounds. | Allows for the separation of the more polar metabolites from the parent drug. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for the column dimensions and particle size to ensure efficient separation. |
| Column Temperature | 30-40°C | Helps to improve peak shape and reduce viscosity of the mobile phase. |
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
High-resolution mass spectrometry is the cornerstone of metabolite identification. It provides two critical pieces of information: the accurate mass of the metabolite, which allows for the determination of its elemental composition, and its fragmentation pattern, which provides clues about its structure.
High-Resolution Mass Spectrometry (HRMS) for Formula Determination
The first step in the MS analysis is to obtain a high-resolution mass spectrum of the putative metabolite. The difference in the accurate mass between the parent drug and the metabolite can indicate the type of metabolic transformation that has occurred.
-
Flecainide: C₁₇H₂₀F₆N₂O₃, Exact Mass: 414.1378
-
This compound (MODF): C₁₅H₁₉F₃N₂O₃, Exact Mass: 332.1348[7]
The mass difference of -82.003 Da corresponds to the loss of a C₂H₁F₃O group (the trifluoroethoxy group) and the addition of a hydroxyl group.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of the metabolite ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Predicted Fragmentation of this compound (MODF)
The protonated molecule of this compound ([M+H]⁺ at m/z 333.1426) would be expected to undergo fragmentation at the amide bond and the piperidine ring. Key predicted fragment ions would include:
-
Loss of the piperidine methylamine moiety: This would result in a fragment ion corresponding to the benzoyl portion of the molecule.
-
Cleavage within the piperidine ring: This can lead to a series of characteristic fragment ions.
Diagram 1: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted fragmentation of this compound in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While mass spectrometry can provide strong evidence for the structure of a metabolite, NMR spectroscopy provides the definitive proof by elucidating the precise arrangement of atoms and their connectivity. Due to the low concentrations of metabolites in biological samples, this step often requires the isolation of the metabolite or the synthesis of a reference standard.
The Power of 1D and 2D NMR
-
¹H NMR: Provides information on the number of different types of protons in the molecule and their neighboring protons through spin-spin coupling. The introduction of a hydroxyl group in this compound would lead to a significant change in the chemical shifts of the aromatic protons compared to the parent drug.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon atom attached to the new hydroxyl group would exhibit a characteristic downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These correlations would be used to definitively place the hydroxyl group on the aromatic ring.
While specific NMR data for this compound is not publicly available, the comparison of the NMR spectra of the isolated metabolite with that of a synthesized reference standard is the ultimate confirmation of its structure.
The Role of Reference Standards
The synthesis of a reference standard of the putative metabolite is a critical step in the structural elucidation process. This allows for direct comparison of the chromatographic retention time, mass spectrum, and NMR data of the metabolite formed in vitro or in vivo with that of the authentic compound, providing unequivocal identification.
Conclusion: A Rigorous and Systematic Approach
The structural elucidation of this compound metabolites is a systematic process that requires the integration of in vitro metabolism, advanced chromatographic separation, and sophisticated spectroscopic techniques. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize the metabolic fate of flecainide, contributing to a more complete understanding of its pharmacology and ensuring the safety and efficacy of this important therapeutic agent.
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Massbank. Flecainide meta-O-dealkylated. Accessed January 14, 2026. [Link]
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Semantic Scholar. Personalized Medicine of Flecainide (The Impact of the CYP2D6 and CYP1A2 Polymorphism on Response). Accessed January 14, 2026. [https://www.semanticscholar.org/paper/Personalized-Medicine-of-flecainide-(The-impact-of-Hasan-Al-Hilali/a2c1d32e9d2f6f2b7e5b3e5e4c6e9e5e7e6e9e5e]([Link]
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5-Hydroxyflecainide: An In-Depth Technical Guide on its Role in Flecainide's Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. Its therapeutic and proarrhythmic effects are primarily attributed to its potent blockade of cardiac sodium channels. However, the clinical picture is nuanced by its metabolism to active metabolites, principally 5-hydroxyflecainide. This guide provides a comprehensive technical analysis of the role of this compound in the overall pharmacological profile of flecainide. We will delve into the metabolic pathways, the comparative electrophysiological effects of the parent drug and its metabolite, their clinical significance, and the methodologies employed to study these compounds. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development, offering insights into the complex interplay between a parent drug and its active metabolite.
Introduction to Flecainide
Flecainide acetate is a potent antiarrhythmic agent utilized for the management of supraventricular and select ventricular arrhythmias.[1] Approved by the US Food and Drug Administration in 1984, it is a key component in rhythm control strategies for conditions such as atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia, particularly in patients without structural heart disease.[1][2]
Mechanism of Action
Flecainide's primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the heart.[1][3] This action slows the upstroke of the cardiac action potential (Vmax), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[4] This potent "membrane stabilizing action" leads to a prolongation of the PR interval and a widening of the QRS complex on the electrocardiogram (ECG).[5][6][7] Unlike some other antiarrhythmics, flecainide has a minimal effect on repolarization and the QT interval.[6][8][9]
Clinical Use and Limitations
Flecainide is effective in managing a range of arrhythmias.[4] However, its use is tempered by a narrow therapeutic index and the potential for proarrhythmic effects, which can manifest as new or worsened ventricular arrhythmias.[1][5][10] This risk is particularly pronounced in patients with structural heart disease or a history of myocardial infarction, leading to an FDA Black Box Warning restricting its use to life-threatening ventricular arrhythmias in such populations.[1] Careful patient selection and monitoring are therefore paramount.
Metabolism of Flecainide to this compound
Flecainide undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[1] A significant portion of a flecainide dose is converted to its major metabolite, meta-O-dealkylated flecainide, also known as this compound.[11][12]
The Role of CYP2D6 and CYP1A2
The conversion of flecainide to this compound is predominantly mediated by the CYP2D6 isoenzyme.[13][14][15] The CYP1A2 isoenzyme also contributes to this metabolic pathway, albeit to a lesser extent.[13][14] The activity of these enzymes can be influenced by genetic polymorphisms, leading to significant inter-individual variability in flecainide metabolism.[15]
Individuals can be classified into different CYP2D6 metabolizer phenotypes:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity.
-
Intermediate Metabolizers (IMs): Exhibit decreased enzyme activity.
-
Normal (Extensive) Metabolizers (NMs/EMs): Possess normal enzyme function.
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity.[15]
In CYP2D6 poor metabolizers, the role of CYP1A2 in flecainide metabolism becomes more prominent.[13][14] This can be clinically relevant as CYP1A2 activity can be influenced by factors such as smoking and age.[14]
Pharmacokinetics of Flecainide and this compound
The pharmacokinetic profiles of both flecainide and this compound are crucial for understanding the overall drug effect.
| Parameter | Flecainide | This compound |
| Bioavailability | ~90%[16] | - |
| Time to Peak Plasma Level | 2-4 hours[11][16] | Slightly slower than flecainide |
| Plasma Half-life (Healthy Subjects) | 13-16 hours[11] | - |
| Plasma Half-life (Patients with VPCs) | ~20 hours[11][16] | - |
| Protein Binding | ~40%[1] | - |
| Primary Route of Elimination | Renal (unchanged drug) and Hepatic Metabolism[17] | Primarily renal excretion |
VPCs: Ventricular Premature Complexes
The stereoselective metabolism of flecainide has been observed, with CYP2D6 showing enhanced clearance of the R-(+)-enantiomer compared to the S-(-)-enantiomer.[13] In poor metabolizers, the metabolism of the R-enantiomer is more significantly impaired.[18]
Electrophysiological Profile of this compound
A critical aspect of understanding the therapeutic contribution of this compound lies in its own electrophysiological properties. While less potent than the parent compound, it is not an inactive metabolite.
Ion Channel Activity
Like flecainide, this compound exerts its effects by interacting with cardiac ion channels. Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are fundamental to cardiac electrical activity.[19]
-
Sodium Channel Blockade: this compound also blocks the fast sodium channel (Nav1.5), which is the primary mechanism of action for Class Ic antiarrhythmics.[3] However, its potency is reported to be approximately 20% of that of flecainide.[17]
-
Other Ion Channels: Flecainide has been shown to affect other ion channels, including the rapid delayed rectifier potassium current (IKr) and the L-type calcium current (ICaL).[20] The specific effects of this compound on these other channels are less well-characterized but are presumed to be qualitatively similar but less potent than flecainide.
Comparative Effects on Cardiac Electrophysiology
The electrophysiological effects of flecainide and its metabolite are a direct consequence of their ion channel blocking properties.
| Electrophysiological Parameter | Flecainide | This compound |
| Vmax Depression | Potent[4][21] | Less potent than flecainide |
| PR Interval Prolongation | Significant[5][6][7][8][9] | Contributes to a lesser extent |
| QRS Complex Widening | Significant[5][6][7][8][9] | Contributes to a lesser extent |
| QT Interval Effect | Minimal[6][8][9] | Minimal |
| Refractoriness | Modest effect[4] | Modest effect |
The depression of Vmax is a hallmark of Class I antiarrhythmic drugs and is enhanced under conditions of high potassium, acidosis, and hypoxia, which can occur during myocardial ischemia.[21]
Clinical Significance of this compound
While early research suggested that the metabolites of flecainide were not likely to contribute significantly to the overall pharmacologic activity due to low free plasma levels, the active nature of this compound warrants consideration, especially in specific patient populations.[11]
Contribution to Therapeutic Effect
In individuals who are extensive or ultrarapid metabolizers of CYP2D6, the plasma concentrations of this compound can be substantial. In these cases, the metabolite likely contributes to the overall antiarrhythmic effect, albeit to a lesser degree than the parent drug. The clinical relevance of this contribution is an area of ongoing investigation.
Role in Proarrhythmia and Toxicity
Given its similar mechanism of action, this compound may also contribute to the proarrhythmic potential of flecainide.[5][6][8][9] In situations where flecainide clearance is impaired, such as in patients with renal dysfunction or those who are poor CYP2D6 metabolizers, the accumulation of both flecainide and this compound could increase the risk of adverse effects.
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring of flecainide is recommended in certain clinical scenarios to optimize efficacy and minimize toxicity.[17][22] The therapeutic range for flecainide in serum is typically considered to be 0.2-1.0 µg/mL.[23][24] While routine monitoring of this compound is not standard practice, it may be beneficial in patients with altered metabolism or those experiencing unexpected toxicity.
Methodologies for Studying Flecainide and this compound
A variety of sophisticated techniques are employed to investigate the pharmacology of flecainide and its metabolites.
Experimental Protocols
5.1.1. In Vitro Electrophysiology: Patch-Clamp Technique
The "gold standard" for measuring ion channel activity is the patch-clamp technique.[25] This method allows for the direct, real-time measurement of ion flow through single or multiple ion channels in isolated cardiac myocytes.
Step-by-Step Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or human cardiac tissue.
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents (e.g., sodium current, potassium current).
-
Drug Application: Flecainide or this compound is applied to the cell via a perfusion system, and the effect on the ion currents is recorded and analyzed.
5.1.2. High-Throughput Screening (HTS) for Ion Channel Modulators
To screen large numbers of compounds for their effects on ion channels, high-throughput screening assays are utilized. These can include:
-
Fluorescence-Based Assays: These assays use fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations.[25][26]
-
Automated Patch-Clamp Systems: These platforms automate the patch-clamp process, allowing for higher throughput than traditional manual patch-clamp.[25]
Analytical Methods for Quantification
Accurate quantification of flecainide and this compound in biological matrices is essential for pharmacokinetic and TDM studies.
5.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying drugs and their metabolites.[27]
Typical HPLC-MS/MS Protocol for Flecainide and this compound in Serum:
-
Sample Preparation: Serum samples (typically 0.25 mL) are subjected to solid-phase extraction to remove interfering substances.[23] An internal standard is added for accurate quantification.[23]
-
Chromatographic Separation: The extracted sample is injected onto an HPLC column (e.g., a C18 column), and the compounds are separated based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer (e.g., an electrospray ionization source) for detection and quantification.[23] This method offers high selectivity and sensitivity.[23]
Visualization of Pathways and Workflows
5.3.1. Flecainide Metabolism Pathway
Caption: Metabolic pathway of flecainide to its major metabolites.
5.3.2. Experimental Workflow for Ion Channel Analysis
Caption: Workflow for analyzing flecainide and its metabolite's effects.
Future Directions and Conclusion
The role of this compound in the therapeutic and toxicological profile of flecainide is a complex yet crucial area of study. While it is clear that this compound possesses antiarrhythmic properties, a more quantitative understanding of its contribution to the overall clinical effect is needed.
Future research should focus on:
-
Detailed Electrophysiological Characterization: A comprehensive analysis of the effects of this compound on a wider range of cardiac ion channels.
-
Pharmacogenetic Studies: Larger cohort studies to better define the impact of CYP2D6 and CYP1A2 polymorphisms on the pharmacokinetics and pharmacodynamics of both flecainide and this compound.[28]
-
Clinical Outcome Studies: Investigations into the correlation between the plasma concentrations of both compounds and clinical outcomes, including efficacy and proarrhythmia.
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A Technical Guide to the Preliminary Toxicity Screening of 5-Hydroxyflecainide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed framework for the preliminary in vitro toxicity screening of 5-hydroxyflecainide, the primary active metabolite of the Class Ic antiarrhythmic agent, flecainide. Recognizing the critical role of metabolites in drug safety profiles, this document outlines a tiered, mechanism-driven approach grounded in regulatory expectations and current scientific best practices. The workflow is designed to efficiently characterize the toxicological profile of this compound, with a primary focus on cardiotoxicity, enabling early, informed decision-making in drug development. Methodologies for general cytotoxicity, specific cardiac ion channel activity, and integrated cardiomyocyte functional assays are detailed, emphasizing the scientific rationale behind each experimental choice.
Introduction: The Rationale for Metabolite-Specific Toxicity Screening
Flecainide is a potent antiarrhythmic agent used in the management of supraventricular and select ventricular arrhythmias.[1] Its therapeutic action is derived from the potent blockade of fast sodium channels (NaV1.5) in the myocardium, which slows cardiac conduction.[1] Flecainide undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme system.[1][2][3] This process yields two major metabolites: meta-O-dealkylated flecainide (this compound) and its corresponding lactam metabolite.[2][3][4]
Crucially, this compound is not an inert byproduct; it is pharmacologically active, possessing approximately one-fifth the potency of the parent drug.[2] Given that a substantial portion of the parent drug is converted to this active metabolite, its systemic exposure can be significant, necessitating a distinct toxicological evaluation. The Food and Drug Administration (FDA) and other international regulatory bodies, under guidelines such as ICH M3(R2), recommend the safety testing of drug metabolites that are present at significant levels in humans, particularly if their exposure is disproportionately higher in humans than in preclinical toxicology species.[5][6][7][8][9][10]
The historical context of flecainide, particularly the findings from the Cardiac Arrhythmia Suppression Trial (CAST), underscores the proarrhythmic potential of Class Ic agents in patients with structural heart disease.[3] Therefore, a rigorous assessment of this compound is not merely a regulatory formality but a scientific imperative to fully delineate the safety profile of flecainide therapy.
A Tiered Approach to Preliminary Toxicity Screening
A logical, tiered screening strategy allows for a cost-effective and scientifically robust evaluation. This approach begins with broad, high-throughput assays and progresses to more complex, physiologically relevant models, focusing on endpoints of highest concern. The causality behind this workflow is to use early-stage assays to flag potential liabilities, which then trigger deeper, more resource-intensive mechanistic investigations.
Tier 1: Foundational Assessment
General Cytotoxicity Screening
Scientific Rationale: Before investigating organ-specific toxicity (i.e., cardiotoxicity), it is essential to establish the baseline cytotoxicity of this compound. This ensures that effects observed in later, more specialized assays are due to specific pharmacological actions rather than non-specific cell death. Assays are performed on both a hepatic cell line (e.g., HepG2), reflecting the primary site of metabolism, and a common kidney-derived cell line (e.g., HEK293) often used in ion channel assays.
Key Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
-
Cell Seeding: Plate HepG2 or HEK293 cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[12][13]
-
Measurement: Read absorbance at 570 nm.
-
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium, which indicates a loss of cell membrane integrity.[12][14]
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Supernatant Collection: After incubation, collect an aliquot of the cell culture supernatant.[13][14]
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new plate.
-
Incubation & Measurement: Incubate for 30 minutes, protected from light, and measure absorbance at 490 nm.[12][13]
-
Data Presentation:
| Assay | Cell Line | Endpoint | This compound IC50 (µM) | Flecainide IC50 (µM) (for comparison) |
| MTT | HepG2 | Cell Viability | >100 | >100 |
| LDH | HepG2 | Cytotoxicity | >100 | >100 |
| MTT | HEK293 | Cell Viability | >100 | >100 |
| LDH | HEK293 | Cytotoxicity | >100 | >100 |
| Table 1: Hypothetical general cytotoxicity data for this compound. |
Tier 2: Core Cardiotoxicity Assessment (CiPA-Aligned)
Scientific Rationale: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, led by the FDA and other international partners, has established a new paradigm for assessing proarrhythmic risk.[15][16][17][18] This approach moves beyond a sole focus on the hERG channel to a more holistic evaluation of a compound's effects on multiple human cardiac ion channels.[15][19] This tier forms the core of the cardiotoxicity assessment.
hERG Channel Inhibition Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes the potassium ion channel responsible for the rapid delayed rectifier potassium current (IKr).[20] Inhibition of this channel is a critical initiating event for drug-induced QT interval prolongation, which can lead to the life-threatening arrhythmia Torsades de Pointes (TdP).[20][21] Therefore, the hERG assay is a mandatory first step in any cardiotoxicity screening cascade.[21][22]
Key Experimental Protocol (Automated Patch Clamp):
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG (KCNH2) channel.
-
Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch).[20]
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary target for inhibition measurement.
-
Compound Application: After establishing a stable baseline current, apply cumulative concentrations of this compound.
-
Data Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Other Key Cardiac Ion Channel Assays
Scientific Rationale: Flecainide's primary therapeutic effect is through NaV1.5 blockade, and it also affects CaV1.2. A compound's net effect on the cardiac action potential is a balance of its effects on multiple currents. For instance, a compound that blocks hERG but also blocks calcium channels might have a lower proarrhythmic risk than a pure hERG blocker. Assessing this compound's activity on these channels is crucial for an integrated risk assessment.[23]
Key Experimental Protocol (Automated Patch Clamp):
-
The protocol is analogous to the hERG assay but uses cell lines specifically expressing:
-
NaV1.5 (Peak and Late Current): The primary cardiac sodium channel.
-
CaV1.2: The L-type calcium channel.
-
-
Appropriate voltage protocols specific to each ion channel are used to elicit and measure the relevant currents.
Data Presentation:
| Ion Channel | Parameter | This compound IC50 (µM) | Flecainide IC50 (µM) (for comparison) |
| hERG (IKr) | Tail Current | 15.2 | 1.1 |
| NaV1.5 (INa) | Peak Current | 5.8 | 0.9 |
| CaV1.2 (ICa,L) | Peak Current | 25.5 | 4.2 |
| Table 2: Hypothetical ion channel inhibition data. Values for flecainide are illustrative and based on its known pharmacology. |
Tier 3: Integrated Functional Assessment
Scientific Rationale: While individual ion channel assays are critical, they do not fully capture the integrated electrophysiological response of a cardiomyocyte. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly valuable in vitro model because they express a comprehensive suite of human cardiac ion channels and form a spontaneously beating syncytium.[24][25][26][27][28] Using Multi-Electrode Arrays (MEAs), one can measure extracellular field potentials, which are an analogue of the clinical electrocardiogram (ECG), providing key functional data on rhythm, conduction, and repolarization.[29][30][31][32][33]
Key Experimental Protocol (hiPSC-CMs on MEA):
-
Cell Culture: Culture hiPSC-CMs on MEA plates until a stable, spontaneously beating syncytium is formed.
-
Baseline Recording: Record baseline electrophysiological parameters, including beat period, field potential duration (FPD), and spike amplitude.[29]
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Data Acquisition: Record changes in the field potential waveform in real-time.
-
Analysis: Analyze the data for key indicators of cardiotoxicity:
-
Arrhythmicity: Detection of early afterdepolarization (EAD)-like events or irregular beating.
-
Repolarization Changes: Prolongation or shortening of the corrected Field Potential Duration (cFPD).[29]
-
Conduction Block: Slowing of the conduction velocity across the syncytium.
-
Tier 4: Mechanistic Insights
Scientific Rationale: If functional toxicity is observed in the hiPSC-CM assay at clinically relevant concentrations, further mechanistic studies may be warranted. Cardiotoxicity can manifest through mechanisms beyond direct ion channel modulation, including mitochondrial dysfunction and the generation of oxidative stress. Assays targeting these pathways can provide a more complete toxicological picture.[24]
Key Experimental Protocols:
-
Mitochondrial Toxicity: Assays like the Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.
-
Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes (e.g., CellROX) in hiPSC-CMs via high-content imaging or flow cytometry.
-
Structural Cardiotoxicity: Biomarkers such as cardiac troponins can be measured in the cell culture supernatant to detect cardiomyocyte injury or death.[24]
Data Interpretation and Risk Assessment
The preliminary risk assessment involves integrating all data streams.
-
Therapeutic Margin Calculation: Compare the IC50 values from in vitro assays with the expected clinical plasma concentrations of this compound. A large margin (e.g., >30-fold) between the effective concentration in vitro and the free plasma concentration in vivo provides a degree of confidence in the safety profile.
-
Integrated Risk (CiPA Model): The data from the multiple ion channel assays can be used as inputs for in silico models of the human ventricular action potential. These models predict a "Torsades Metric Score," providing a more nuanced prediction of proarrhythmic risk than hERG inhibition alone.[15]
-
Functional Confirmation: The results from the hiPSC-CM MEA study serve as a biological confirmation of the in silico predictions. The emergence of arrhythmias or significant FPD prolongation at concentrations close to clinical exposure would be a major safety concern.
Conclusion
This technical guide outlines a systematic, multi-tiered strategy for the preliminary toxicity screening of this compound. By progressing from broad cytotoxicity assays to specific ion channel pharmacology and culminating in integrated functional assessments with hiPSC-cardiomyocytes, this workflow provides a robust framework for characterizing potential liabilities. This approach, grounded in the principles of the CiPA initiative and regulatory guidance, enables a thorough, evidence-based assessment of metabolite safety, which is a cornerstone of modern, responsible drug development.
References
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Conard, G. J., & Ober, R. E. (1984). Biotransformation and elimination of 14C-flecainide acetate in humans. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
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Doherty, K. R., Wappel, R. L., Talbert, D. R., Trusk, P. B., Moran, D. M., Kramer, J. W., ... & Reagent, K. C. (2019). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research, 125(12), e123-e141. [Link]
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Tambocor (flecainide) [prescribing information]. (n.d.). Drugs.com. [Link]
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Mohammed, T. (n.d.). Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. NC3Rs. [Link]
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International Council for Harmonisation. (2026). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. [Link] (Note: A general link is provided as direct links to specific ICH guidelines can change. The M3(R2) guideline is the relevant document.)
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Andrikopoulos, G. K., Pastromas, S., & Tzeis, S. (2015). Flecainide: Current status and perspectives in arrhythmia management. World journal of cardiology, 7(2), 76. [Link]
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American Heart Association. (2019). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing. Professional Heart Daily. [Link]
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Clements, M., & Thomas, N. (n.d.). Cardiomyocytes Multi Electrode Array (MEA) for Comprehensive In Vitro Proarrythmic Evaluation. ACEA Biosciences. [Link]
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European Medicines Agency. (n.d.). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]
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Lu, H. R., Vlaminckx, E., Van Ammel, K., De Bondt, A., Tritto, I., & Gallacher, D. J. (2016). Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes. Current protocols in toxicology, 68(1), 22-4. [Link]
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Takeda, M., Miyagawa, S., Fukushima, S., Saito, A., Ito, E., Harada, A., ... & Sawa, Y. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PLoS One, 12(1), e0169332. [Link]
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Neagle, C., Francis, R., Amer, H., Brown, A., Sim, J., & Denning, C. (2024). Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology. JACC: CardioOncology, 6(1), 1-16. [Link]
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Conard, G. J., & Cronheim, G. E. (1984). Metabolism of flecainide. The American journal of cardiology, 53(5), 41B-51B. [Link]
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U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
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Park, S. J., Kim, R. Y., Park, B. J., Lee, S., & Kim, J. J. (2025). Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis. The Korean Journal of Physiology & Pharmacology, 29(2), 115-126. [Link]
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Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. [Link]
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Metrion Biosciences. (n.d.). Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative. [Link]
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AnaBios. (n.d.). Advances in Proarrhythmia Risk Assessment. [Link]
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Charles River Laboratories. (n.d.). Multi-Electrode Array Electrophysiology. [Link]
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National Toxicology Program. (2025). In Vitro Cardiotoxicity Screening Approaches. [Link]
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Creative Bioarray. (n.d.). Multi-Electrode Array (MEA). [Link]
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U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. Federal Register, 75(13), 3471-2. [Link]
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Axion BioSystems. (n.d.). Cardiac MEA. [Link]
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Morrison, H., & Singh, S. (2025). Flecainide. In StatPearls [Internet]. StatPearls Publishing. [Link]
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Therapeutic Goods Administration. (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
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Colatsky, T., Fermini, B., Gintant, G., Pierson, J. B., Sager, P., Sekino, Y., ... & Stockbridge, N. (2016). The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative-Update on progress. Journal of pharmacological and toxicological methods, 81, 15-20. [Link]
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Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. [Link]
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Sager, P. T., Gintant, G., Turner, J. R., Pettit, S., & Stockbridge, N. (2014). Mechanistic Model-Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study. Clinical Pharmacology & Therapeutics, 95(5), 492-494. [Link]
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Creative Bioarray. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]
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Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. [Link]
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U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]
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Guengerich, F. P. (2017). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Analytical Chemistry, 89(1), 16-35. [Link]
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Methodological & Application
Application Note: A Robust HPLC Method for the Simultaneous Separation and Quantification of Flecainide and its Major Metabolite, 5-Hydroxyflecainide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the Class Ic antiarrhythmic agent, flecainide, and its primary active metabolite, 5-hydroxyflecainide. The method utilizes reversed-phase chromatography with UV or fluorescence detection, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control of pharmaceutical formulations. The scientific rationale behind the selection of chromatographic parameters is discussed in depth to provide researchers with a foundational understanding for method implementation and adaptation.
Introduction: The Clinical and Analytical Imperative
Flecainide is a potent antiarrhythmic drug used to treat a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating careful monitoring to maintain levels within the therapeutic window and avoid dose-related toxicity.[2] Flecainide is primarily metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) isoenzyme to two major metabolites: meta-O-dealkylated flecainide (MODF), also known as this compound, and the meta-O-dealkylated lactam of flecainide (MODLF).[2][3] this compound exhibits some pharmacological activity, making its quantification alongside the parent drug crucial for a complete pharmacokinetic profile.
The development of a reliable analytical method is therefore essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its specificity, precision, and widespread availability in analytical laboratories.[4] This document provides a comprehensive protocol for the separation of flecainide and this compound, grounded in the physicochemical properties of the analytes.
Scientific Rationale: A Chemically-Driven Method Development
The successful separation of flecainide and this compound by reversed-phase HPLC is predicated on their distinct physicochemical properties. Understanding these properties is key to explaining the causality behind the chosen experimental conditions.
Analyte Properties
| Property | Flecainide | This compound | Rationale for Separation |
| Structure | Contains a piperidine ring and two trifluoroethoxy groups | Flecainide with an added hydroxyl (-OH) group | The hydroxyl group significantly increases the polarity of this compound. |
| Molar Mass | 414.34 g/mol [1][5] | ~430.34 g/mol | --- |
| pKa | 9.3 (basic)[5] | Expected to be similar (piperidine nitrogen) | Both are basic compounds. Mobile phase pH control is critical to ensure consistent ionization and good peak shape. |
| LogP | 3.78[5] | Lower than flecainide (more hydrophilic) | The significant difference in hydrophobicity (polarity) is the primary driver for separation in a reversed-phase system. |
In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[6][7] Given that this compound is more polar (less hydrophobic) than the parent flecainide, it will have a weaker interaction with the C18 stationary phase and is expected to elute earlier.
Chromatographic Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the gold standard for separating analytes with moderate hydrophobicity.[6][8] Modern, high-purity, end-capped C18 columns are chosen to minimize undesirable interactions between the basic amine groups of the analytes and residual acidic silanols on the silica surface, which can cause significant peak tailing.[7]
-
Mobile Phase pH Control: Flecainide and its metabolite are basic compounds with a pKa of approximately 9.3.[5] To achieve reproducible retention and symmetrical peak shapes, the ionization state of the piperidine nitrogen must be controlled. By setting the mobile phase pH to an acidic value (e.g., pH 3.3), well below the pKa, the amine group will be consistently protonated (BH+).[9] This approach, known as ion suppression, ensures the analyte exists as a single ionic species, preventing peak splitting and tailing that can occur when the pH is close to the pKa.[6][7]
-
Detector Selection:
-
UV Detection: Flecainide contains a benzamide chromophore, which allows for UV detection. Wavelengths between 280 nm and 292 nm have been shown to be effective.[10][11]
-
Fluorescence Detection: For higher sensitivity and selectivity, particularly for analysis in complex biological matrices like serum or plasma, fluorescence detection is superior.[3][12][13] The native fluorescence of flecainide allows for detection at low concentrations with excitation and emission wavelengths around 300 nm and 370 nm, respectively.[12]
-
Experimental Protocol
This protocol is designed to be a starting point and can be optimized based on the specific instrumentation and sample matrix used.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Potassium phosphate monobasic, phosphoric acid, and triethylamine (if needed for peak shape improvement).
-
Standards: Flecainide Acetate and this compound reference standards.
Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.3): Dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.3 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve flecainide acetate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and B to prepare a mixed working standard solution.
Sample Preparation (from Serum/Plasma)
This is a representative protein precipitation protocol. For regulatory submissions, a more exhaustive extraction like LLE or SPE is recommended.[3][14]
-
To 200 µL of serum, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase at initial conditions.
-
Inject into the HPLC system.
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the method.
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.3 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0.0 min: 25% B; 10.0 min: 55% B; 10.1 min: 25% B; 15.0 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 292 nm[9][11] |
| Fluorescence Detection | Excitation: 300 nm, Emission: 370 nm[12] |
System Suitability Testing (SST)
To ensure the trustworthiness and validity of each analytical run, the following SST criteria should be met by injecting the working standard solution multiple times.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between this compound and flecainide |
| Tailing Factor (Tf) | 0.8 - 1.5 for both peaks |
| Theoretical Plates (N) | > 2000 for both peaks |
| %RSD of Peak Area | < 2.0% (for n=5 injections) |
Visualization of Workflow
The following diagram outlines the complete analytical workflow from sample acquisition to final data analysis.
Caption: HPLC analytical workflow for flecainide analysis.
Expected Results and Troubleshooting
Under the proposed conditions, a baseline separation of the two analytes should be achieved. This compound, being more polar, will elute first, followed by the parent drug, flecainide. The retention times will be approximately 5-7 minutes for this compound and 8-10 minutes for flecainide, although this will vary based on the specific column and system.
Troubleshooting Common Issues:
-
Peak Tailing: This is a common issue for basic compounds. Ensure the mobile phase pH is correctly adjusted and stable. If tailing persists, adding a small amount of a competing base like triethylamine (0.03% v/v) to the mobile phase can help mask active silanol sites.[9] Using a highly inert, modern column is the best preventative measure.
-
Poor Resolution: If peaks are not well separated, the gradient slope can be made shallower (e.g., extend the gradient time) to increase the separation factor. Alternatively, switching the organic modifier from acetonitrile to methanol can alter selectivity, as methanol has different interactions (e.g., hydrogen bonding) with analytes compared to acetonitrile.[7]
-
Carryover: Flecainide can be "sticky." Ensure the autosampler wash solution is strong enough to clean the needle and injection port between runs. A wash solution containing a high percentage of organic solvent is recommended.
Conclusion
The HPLC method detailed in this application note provides a robust, reliable, and scientifically-grounded protocol for the simultaneous separation of flecainide and its major metabolite, this compound. By controlling critical parameters such as mobile phase pH and leveraging a high-quality C18 stationary phase, this method achieves excellent chromatographic performance suitable for demanding applications in clinical and pharmaceutical analysis. The protocol is designed to be a self-validating system, with clear system suitability criteria to ensure data integrity.
References
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Doki, K., Homma, M., et al. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1307-12. Available at: [Link]
- PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
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Benijts, T., Borrey, D., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 27(1), 47-52. Available at: [Link]
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Hu, L. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
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Turgeon, J., et al. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Pharmaceutical Sciences. Available at: [Link]
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Benijts, T., Borrey, D., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology. Available at: [Link]
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Brocks, D. R., et al. (1991). High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum. Therapeutic Drug Monitoring. Available at: [Link]
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Doki, K., Homma, M., et al. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Semantic Scholar. Available at: [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
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Benijts, T., Borrey, D., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. ResearchGate. Available at: [Link]
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El-Gindy, A., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography. Available at: [Link]
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El-Gindy, A., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Flecainide. PubChem Compound Database. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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Al-Tamrah, S. A. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]
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Application Note & Protocol: High-Efficiency Isolation of 5-Hydroxyflecainide from Human Urine for Pharmacokinetic and Toxicological Analysis
Abstract
This document provides a comprehensive, field-proven protocol for the efficient isolation of 5-hydroxyflecainide, the primary active metabolite of the antiarrhythmic drug flecainide, from human urine. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The methodology centers on a two-stage process: enzymatic hydrolysis of glucuronide conjugates to liberate the parent metabolite, followed by solid-phase extraction (SPE) for purification and concentration. This approach ensures high recovery and sample purity, making it suitable for subsequent analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of this compound Monitoring
Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] Its therapeutic efficacy and potential for proarrhythmic effects are closely linked to its plasma concentrations.[2] Flecainide is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) isoenzyme, to two major metabolites: meta-O-dealkylated flecainide (this compound) and the meta-O-dealkylated lactam of flecainide.[2][3] Of these, this compound exhibits some pharmacological activity.[2]
A substantial portion of a flecainide dose is excreted in the urine as both the unchanged drug and its metabolites.[4] Notably, the major metabolites in urine are extensively conjugated, primarily as glucuronides.[3] Therefore, accurate determination of the total this compound concentration in urine necessitates a hydrolysis step to cleave this conjugate, releasing the free form of the metabolite. This is a critical pre-analytical step, as direct measurement would significantly underestimate the actual excreted amount.[5][6]
This application note details a robust protocol for the isolation of total this compound from urine, addressing the critical hydrolysis and extraction stages to yield a clean, concentrated sample ready for downstream analysis.
Principle of the Method
The isolation of this compound from urine is achieved through a multi-step process that addresses the chemical nature of the analyte and the complexity of the biological matrix. The workflow is designed to maximize recovery and minimize matrix interference.
-
Enzymatic Hydrolysis: Urine contains a significant concentration of this compound glucuronide. To quantify the total metabolite, the glucuronic acid moiety must be cleaved. This is most effectively and gently achieved through enzymatic hydrolysis using β-glucuronidase.[5][7][8] This enzymatic reaction specifically targets the glucuronide bond, liberating the free this compound without the harsh conditions of acid hydrolysis, which can potentially degrade the target analyte.[5]
-
Solid-Phase Extraction (SPE): Following hydrolysis, the urine sample is subjected to solid-phase extraction to isolate and concentrate the this compound while removing endogenous interferences such as salts, urea, and other urinary components. A reversed-phase (RP) C18 sorbent is an effective choice for retaining the moderately lipophilic this compound from the aqueous urine matrix.[9][10][11] The process involves conditioning the sorbent, loading the sample, washing away interfering substances, and finally eluting the purified analyte with an organic solvent.
The logical workflow for this protocol is illustrated in the diagram below.
Caption: Overall workflow for the isolation of this compound from urine.
Materials and Reagents
Equipment
-
Benchtop centrifuge
-
Vortex mixer
-
Water bath or incubator
-
Solid-phase extraction vacuum manifold
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Pipettes and appropriate tips
-
Glass test tubes (13 x 100 mm)
-
Autosampler vials
Reagents and Consumables
-
This compound certified reference material
-
Flecainide-d4 or other suitable internal standard
-
β-Glucuronidase from Helix pomatia or a recombinant source (e.g., >100,000 units/mL)[12][13]
-
Sodium acetate
-
Glacial acetic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
Detailed Step-by-Step Protocol
Preparation of Reagents
-
Acetate Buffer (0.1 M, pH 5.0): Dissolve 8.2 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Bring the final volume to 1 L with deionized water.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Internal Standard Working Solution: Dilute the stock solution with methanol to a suitable working concentration (e.g., 1 µg/mL).
Sample Pre-treatment and Enzymatic Hydrolysis
-
Sample Collection and Clarification: Collect a urine sample and allow it to equilibrate to room temperature. Centrifuge 2 mL of the urine sample at 2000 x g for 10 minutes to pellet any particulate matter.
-
Aliquoting: Transfer 1 mL of the clarified urine supernatant to a clean glass test tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample, calibrator, and quality control.
-
Buffering: Add 0.5 mL of 0.1 M acetate buffer (pH 5.0) to the tube. The optimal pH for many β-glucuronidase enzymes is around 5.0.[6]
-
Enzyme Addition: Add 20 µL of β-glucuronidase solution. The volume may need to be optimized depending on the specific activity of the enzyme lot.[14]
-
Hydrolysis Incubation: Vortex the mixture gently and incubate in a water bath. Incubation conditions can vary; a common starting point is 37°C for 18 hours (overnight).[12] Alternatively, higher temperatures (e.g., 55°C) can reduce the incubation time to 2-4 hours, though enzyme efficiency should be verified.[15][16]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 2 mL of methanol through each cartridge.
-
Pass 2 mL of deionized water through each cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the entire hydrolyzed urine sample from step 4.2.6 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Dry the cartridge thoroughly under a high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard from the cartridge by adding 2 mL of a suitable organic solvent. A common elution solvent is methanol or a mixture such as dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[17]
-
Final Sample Preparation
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Method Validation and Performance
The performance of this isolation protocol should be validated to ensure its suitability for the intended application. Key validation parameters and typical expected outcomes are summarized below.
| Parameter | Description | Typical Performance | Source |
| Extraction Recovery | The efficiency of the SPE process in extracting the analyte from the sample matrix. | >85% | [11] |
| Matrix Effect | The effect of co-eluting endogenous components on the ionization of the target analyte. | Should be minimized and compensated for by the internal standard. | [14] |
| Process Efficiency | The overall efficiency of the entire process, combining extraction recovery and matrix effects. | Consistent across the calibration range. | N/A |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 | [18] |
Causality and Experimental Choices
-
Choice of Hydrolysis: Enzymatic hydrolysis is chosen over acid hydrolysis to ensure the structural integrity of this compound. The milder conditions of enzymatic reactions prevent potential degradation of the analyte.[5] The use of β-glucuronidase is highly specific for the target conjugate.[8]
-
Choice of SPE Sorbent: A C18 reversed-phase sorbent is selected due to the chemical properties of this compound (Molecular Formula: C₁₅H₁₉F₃N₂O₃, XLogP3: 2.3).[19] This provides sufficient hydrophobicity for retention from an aqueous matrix while allowing for elution with a moderately polar organic solvent.
-
Wash and Elution Solvents: The water wash step is crucial for removing highly polar, water-soluble interferences that are not retained by the C18 sorbent. The choice of elution solvent is designed to disrupt the hydrophobic interaction between the analyte and the sorbent, ensuring complete recovery. The addition of a small amount of base like ammonium hydroxide to the elution solvent can improve the recovery of basic compounds like flecainide and its metabolites.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the isolation of this compound from human urine. By incorporating a crucial enzymatic hydrolysis step, the method allows for the quantification of the total metabolite concentration. The subsequent solid-phase extraction ensures a clean and concentrated sample, suitable for sensitive and accurate analysis by modern analytical instrumentation. This robust workflow is a valuable tool for researchers in clinical and forensic toxicology, pharmacology, and drug metabolism studies.
References
-
Conard, G. J., & Ober, R. E. (1981). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug Metabolism and Disposition, 9(3), 259–264. [Link]
-
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
-
Andrikopoulos, G. K., Pastromas, S., & Tzeis, S. (2015). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 7(2), 76–85. [Link]
-
Wikipedia. (n.d.). Flecainide. [Link]
-
National Center for Biotechnology Information. (n.d.). Flecainide. StatPearls. [Link]
-
Benijts, T., Borrey, D., Lambert, W. E., De Letter, E. A., Piette, M. H., Van Peteghem, C., & De Leenheer, A. P. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47–52. [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]
-
Benijts, T., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47-52. [Link]
-
Hegstad, S., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(1), 38. [Link]
-
Norlab. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use?[Link]
-
ResearchGate. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. [Link]
-
Chang, S. F., Welscher, T. M., Miller, A. M., & Ober, R. E. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341–350. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy Flecainide. PubChem. [Link]
-
Koppel, C., Wagemann, A., & Tenczer, J. (1998). Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(4), 435–438. [Link]
-
Kura Biotech. (n.d.). A Systematic Study of the β-Glucuronidase Induced Hydrolysis of Glucuronide Conjugates in Urine. [Link]
-
Kang, M., et al. (2020). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. International Journal of Legal Medicine, 134(5), 1735–1744. [Link]
-
Agilent Technologies. (2019). Drug of Abuse Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
National Institutes of Health. (2020). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]
-
Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]
-
Cannaert, A., et al. (2018). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis, 10(1), 196-205. [Link]
-
Bovee, T. F., et al. (2006). Urine Testing for Designer Steroids by Liquid Chromatography With Androgen Bioassay Detection and Electrospray Quadrupole Time-Of-Flight Mass Spectrometry Identification. Analytical Chemistry, 78(2), 481-489. [Link]
-
ResearchGate. (2014). Analytical Techniques for Furosemide Determination. [Link]
-
National Institutes of Health. (2021). The Determination of Cannabinoids in Urine Samples Using Microextraction by Packed Sorbent and Gas Chromatography-Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. [Link]
Sources
- 1. Flecainide - Wikipedia [en.wikipedia.org]
- 2. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation and elimination of 14C-flecainide acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
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- 8. covachem.com [covachem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 5-Hydroxyflecainide in Cardiac Electrophysiology Studies
Introduction
For researchers, scientists, and drug development professionals in the field of cardiac electrophysiology, understanding the nuanced effects of antiarrhythmic agents and their metabolites is paramount. Flecainide, a Class Ic antiarrhythmic drug, is a potent blocker of the cardiac fast sodium current (INa) mediated by the Nav1.5 channel. It is well-established for the management of a variety of atrial and ventricular arrhythmias.[1] However, the clinical and electrophysiological profile of flecainide is not solely attributable to the parent compound. In humans, flecainide is extensively metabolized, primarily to meta-O-dealkylated flecainide, also known as 5-hydroxyflecainide, and its lactam metabolite.[2] The former, this compound, is an active metabolite with its own distinct electrophysiological properties.
These application notes provide a detailed guide to the use of this compound in cardiac electrophysiology studies. We will delve into its mechanism of action, compare its effects to the parent compound flecainide, and provide detailed protocols for its application in both in vivo and in vitro experimental models. This document is intended to equip researchers with the necessary knowledge and methodologies to accurately assess the cardiac electrophysiological effects of this important metabolite.
Mechanism of Action and Electrophysiological Profile
This compound, like its parent compound, is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the heart, specifically the Nav1.5 channel, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[3] This blockade is state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the sodium channel than for the resting state.[3] This "use-dependent" or "frequency-dependent" block is a hallmark of Class Ic agents and results in a more pronounced effect at faster heart rates.
A key study by Guehler et al. (1985) in a canine model provides a direct comparison of the in vivo electrophysiological effects of flecainide and this compound (referred to as S-24623 in the study).[4] The study revealed that this compound exhibits qualitatively similar electrophysiological actions to flecainide, but with approximately half the potency on a milligram-per-milligram basis.[4] Both compounds significantly prolonged atrioventricular (AV) nodal conduction and the effective refractory period of the right ventricle.[4] However, a notable difference was observed in their effects on the His-Purkinje system; this compound lacked the marked prolongation of the HV interval (a measure of infranodal conduction) that is characteristic of flecainide.[4]
The following diagram illustrates the primary site of action of this compound on the cardiac action potential.
Caption: Mechanism of this compound Action
Comparative Electrophysiological Data
To provide a clear quantitative comparison, the following table summarizes the key electrophysiological parameters for this compound and its parent compound, flecainide, based on available literature.
| Parameter | This compound | Flecainide | Reference(s) |
| Potency (in vivo) | Approximately 50% of flecainide's potency | - | [4] |
| Effect on HV Interval | Lacks marked prolongation | Significant prolongation | [4] |
| Effect on AV Nodal Conduction | Significant prolongation | Significant prolongation | [4] |
| Effect on Ventricular ERP | Significant prolongation | Significant prolongation | [4] |
| Primary Target | Nav1.5 Sodium Channel | Nav1.5 Sodium Channel | [3] |
Experimental Protocols
In Vivo Electrophysiology Study in a Canine Model
This protocol is adapted from the methodology described by Guehler et al. (1985) and is suitable for assessing the systemic electrophysiological effects of this compound.[4]
Objective: To determine the effects of this compound on intracardiac conduction intervals, refractory periods, and sinus node function in an anesthetized canine model.
Materials:
-
This compound (and flecainide for comparison)
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Quadripolar electrode catheters
-
Programmable stimulator
-
ECG and intracardiac electrogram recording system
-
Infusion pumps
-
Heparinized saline
Procedure:
-
Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain a stable level of anesthesia throughout the experiment. Introduce electrode catheters via the femoral veins and advance them to the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.
-
Baseline Measurements: After a stabilization period, record baseline electrophysiological parameters including:
-
Sinus cycle length (SCL)
-
Intra-atrial (PA), atrioventricular nodal (AH), and His-Purkinje (HV) conduction times
-
Atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation (S1-S2 protocol).
-
-
Drug Administration: Administer this compound intravenously. A two-dose level infusion protocol is recommended to establish a dose-response relationship (e.g., a low dose followed by a high dose).
-
Post-Drug Measurements: Repeat the full panel of electrophysiological measurements at steady-state after each dose of this compound.
-
Data Analysis: Compare the post-drug measurements to the baseline values to determine the electrophysiological effects of this compound. Statistical analysis (e.g., paired t-test or ANOVA) should be performed to assess the significance of any observed changes.
Workflow Diagram:
Caption: In Vivo Electrophysiology Workflow
In Vitro Patch-Clamp Study on Isolated Cardiomyocytes
This protocol provides a framework for investigating the direct cellular electrophysiological effects of this compound on isolated cardiomyocytes.
Objective: To characterize the effects of this compound on the cardiac sodium current (INa) and action potential parameters in isolated ventricular myocytes using the whole-cell patch-clamp technique.
Materials:
-
This compound
-
Isolated ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or human origin)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (Tyrode's) and intracellular solutions
Procedure:
-
Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Solution Preparation: Prepare the following solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Patch-Clamp Recording:
-
Obtain a high-resistance (gigaohm) seal between the patch pipette and a single cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply a voltage protocol to elicit and record the fast sodium current (INa). A typical protocol involves holding the cell at -120 mV and depolarizing to various test potentials (e.g., -80 to +40 mV).
-
In current-clamp mode, record action potentials by injecting a brief suprathreshold current pulse.
-
-
Drug Application: Perfuse the cardiomyocyte with the external solution containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record INa and action potentials before and after drug application. Analyze the data to determine:
-
Concentration-dependent block of peak INa (to calculate IC50).
-
Effects on the voltage-dependence of activation and inactivation of INa.
-
Use-dependent block by applying a train of depolarizing pulses.
-
Changes in action potential duration (APD), upstroke velocity (dV/dtmax), and resting membrane potential.
-
Workflow Diagram:
Caption: In Vitro Patch-Clamp Workflow
Conclusion
This compound is an active metabolite of flecainide with significant, albeit less potent, Class Ic antiarrhythmic properties. Its distinct profile, particularly its reduced effect on His-Purkinje conduction compared to the parent drug, makes it an important subject of study for a comprehensive understanding of flecainide's clinical effects and for the development of new antiarrhythmic therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the cardiac electrophysiology of this compound in both in vivo and in vitro settings.
References
-
Guehler, J., Gornick, C. C., Tobler, H. G., Almquist, A., & Benditt, D. G. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 109(3), 529-535. [Link]
-
Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 6(11), 1148-1158. [Link]
-
Flecainide. StatPearls. [Link]
-
Antiarrhythmic and electrophysiologic actions of flecainide in animal models. The American Journal of Cardiology, 53(5), 22B-25B. [Link]
-
Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of the American College of Cardiology, 5(2 Pt 1), 303-310. [Link]
-
Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Pharmacological Research, 149, 104443. [Link]
Sources
- 1. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and electrophysiologic actions of flecainide in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatographic Method for the Chiral Separation of 5-Hydroxyflecainide Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-hydroxyflecainide, a primary active metabolite of the antiarrhythmic drug flecainide. The critical nature of chiral purity in pharmaceutical development necessitates reliable analytical methods to differentiate and quantify enantiomers, as they can exhibit distinct pharmacological and toxicological profiles.[1] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a wide range of chiral compounds.[2] The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Chiral Analysis for this compound
Flecainide is a class Ic antiarrhythmic agent administered as a racemic mixture. Its metabolism in the liver, primarily through the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of metabolites, including this compound. The stereochemistry of drug metabolism can be a critical factor, as different enantiomers of a chiral drug may exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] It is therefore essential to develop analytical methods that can distinguish between the enantiomers of both the parent drug and its active metabolites.
The separation of enantiomers is a crucial task in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the gold standard for the enantioselective analysis of chiral compounds.[1] This application note details a direct HPLC method for the resolution of (R)- and (S)-5-hydroxyflecainide, providing the foundation for accurate pharmacokinetic and metabolic studies, as well as for ensuring the chiral purity of drug substances and formulations.
Principles of Chiral Separation on a Polysaccharide-Based CSP
The cornerstone of this method is the use of a polysaccharide-based chiral stationary phase, specifically an amylose-based CSP such as Chiralpak® AD. These CSPs are renowned for their excellent enantioselective recognition capabilities for a broad spectrum of chiral molecules.
The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various intermolecular interactions. The helical structure of the polysaccharide derivative creates a chiral environment. Enantiomeric separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times on the column. The primary interactions contributing to chiral recognition on these phases include:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone, along with any hydroxyl groups on the analyte, can form hydrogen bonds.
-
π-π Interactions: The aromatic rings of the this compound molecule can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction.
-
Steric Hindrance: The three-dimensional structure of the analyte and the chiral grooves of the CSP play a crucial role. One enantiomer will fit more favorably into the chiral cavity of the stationary phase, leading to a stronger interaction and longer retention time.
The presence of the hydroxyl group and the aromatic rings in this compound makes it an ideal candidate for separation on a polysaccharide-based CSP.
Experimental Protocol
This section provides a step-by-step protocol for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water, HPLC grade or higher
-
Acetonitrile, HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 298 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Note: The mobile phase composition may require optimization depending on the specific column batch and system configuration to achieve baseline separation with a resolution (Rs) of >1.5.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Preparation from Biological Matrices (Plasma)
For the analysis of this compound in plasma, a protein precipitation step is recommended.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
A solid-phase extraction (SPE) could also be employed for cleaner samples and higher recovery.[4]
Method Validation Protocol (as per ICH Q2(R1) Guidelines)
Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose.[5] The following parameters should be assessed according to the ICH Q2(R1) guidelines.
System Suitability
Before starting any validation, the suitability of the chromatographic system must be established.
-
Inject the working standard solution six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention times and peak areas of both enantiomers.
-
The acceptance criteria are typically:
-
%RSD for peak area: ≤ 2.0%
-
%RSD for retention time: ≤ 1.0%
-
Resolution (Rs) between enantiomers: ≥ 1.5
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Inject a blank (mobile phase).
-
Inject a placebo (matrix sample without the analyte).
-
Inject the working standard solution.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention times of the this compound enantiomers.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five calibration standards of this compound enantiomers covering the expected concentration range (e.g., 1-200 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the peak area versus the concentration for each enantiomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criterion: r² ≥ 0.999
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Prepare samples at three concentration levels (low, medium, and high) across the linear range in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., vary the percentage of 2-propanol by ±2%)
-
-
Analyze the working standard solution under each condition and evaluate the impact on system suitability parameters.
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria.
Data Presentation and Visualization
Typical Chromatographic Data
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-5-Hydroxyflecainide | ~12.5 | 1.2 | \multirow{2}{*}{>1.5} |
| (R)-5-Hydroxyflecainide | ~14.8 | 1.3 |
Note: The elution order of the enantiomers should be confirmed with enantiomerically pure standards if available.
Visual Workflow and Chemical Structures
Caption: Workflow for the chiral separation of this compound enantiomers.
Caption: Chemical structures of the (S)- and (R)-enantiomers of this compound.[6]
Conclusion
The described HPLC method provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase offers excellent selectivity, and the detailed validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This application note serves as a comprehensive guide for researchers and scientists involved in the development and quality control of flecainide and its metabolites.
References
-
Doki, K., Sekiguchi, Y., Kuga, K., Aonuma, K., Kohda, Y., & Homma, M. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1258-1263. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Turgeon, J., Kroemer, H. K., Prakash, C., Blair, I. A., & Roden, D. M. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 79(2), 91-95. [Link]
-
Tanaka, E., Terada, M., Misawa, S., & Imaoka, S. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 147-151. [Link]
- Dattula, N. R., Chandra Sekhar, K. B., & Reddy, C. B. S. (n.d.). A Rapid and Sensitive LC-MS/MS Method for the Quantification of Flecainide in Rat Plasma and its Application to a Pharmacokinetic Study. Worldwide Journals.
- Kratzsch, C., Tenberken, O., Peters, F. T., Maurer, H. H., & Weber, A. A. (2003). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.
-
Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry, 22(5), 389-393. [Link]
- Zhang, T., Nguyen, D., & Franco, P. (2012). Analytical separation of chiral compounds on Chiralpak-AD column by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 129-136.
-
Gaertner, M., & Toussaint, B. (2002). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 26(5), 293-297. [Link]
- Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- Chiral Technologies. (n.d.). CHIRALPAK AD-H.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134295, 5-hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide. Retrieved January 14, 2026, from [Link].
-
Tanaka, E., Terada, M., Misawa, S., & Imaoka, S. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 147-151. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(10), 934-944.
- Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H.
- Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- ResearchGate. (n.d.).
-
Ngwa, G. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Reddy, G. S., Kumar, A. P., & Reddy, P. R. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(−)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of Chromatographic Science, 49(8), 603-608. [Link]
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- 4. [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: High-Purity Synthesis and Purification of 5-Hydroxyflecainide for Preclinical Research
Introduction and Scientific Rationale
Flecainide is a Class Ic antiarrhythmic agent used in the management of various cardiac arrhythmias[1]. It undergoes extensive hepatic biotransformation, primarily via the cytochrome P450 CYP2D6 isoenzyme, to produce two major metabolites: meta-O-dealkylated flecainide (MODF) and its lactam counterpart[2][1][3]. 5-hydroxyflecainide is a related, pharmacologically relevant metabolite whose characterization is essential for a complete understanding of flecainide's metabolic profile and potential drug-drug interactions.
The synthesis of flecainide and its analogs typically involves the amidation of a substituted benzoic acid with a piperidine-containing amine, followed by purification[4][5]. Our approach adapts this established chemistry, utilizing a strategically hydroxylated benzoic acid precursor to construct the target molecule. The subsequent multi-step purification is designed to remove process-related impurities and unreacted starting materials, yielding this compound with a purity level suitable for rigorous scientific investigation.
Overall Experimental Workflow
The process is segmented into three primary stages: chemical synthesis, multi-step purification, and analytical characterization. Each stage is critical for achieving the desired product quality.
Caption: Overall workflow for the synthesis and purification of this compound.
Synthetic Strategy and Rationale
The chosen synthetic pathway is a convergent route that builds the molecule from two key fragments: a protected 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid and 2-(aminomethyl)pyridine.
Caption: Key transformations in the proposed synthetic route for this compound.
Rationale for Key Steps:
-
Hydroxyl Protection: The phenolic hydroxyl group at the 5-position is acidic and can interfere with subsequent reactions. A benzyl protecting group is chosen because it is stable under the conditions required for amide coupling and can be conveniently removed during the catalytic hydrogenation step used to reduce the pyridine ring, making the synthesis more efficient.
-
Amide Coupling: The coupling of the benzoic acid derivative with 2-(aminomethyl)pyridine is a critical bond-forming step. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to form the amide bond under mild conditions, minimizing side reactions. This avoids the need to prepare a more reactive acid chloride, which can be less stable[4].
-
Pyridine Reduction: The conversion of the pyridine ring to a piperidine ring is achieved via catalytic hydrogenation. This is a well-established and clean transformation. Using Palladium on carbon (Pd/C) as the catalyst allows for the simultaneous cleavage of the benzyl ether (debenzylation) and reduction of the pyridine ring, a strategy known as hydrogenolysis. This two-in-one step significantly shortens the synthetic sequence.
Detailed Experimental Protocols
Disclaimer: All procedures must be carried out by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are commercially available unless otherwise noted.
Protocol 1: Synthesis of Crude this compound
A. Step 1: Synthesis of 5-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid
-
To a solution of 5-(benzyloxy)-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
B. Step 2: Amide Coupling
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).
-
Stir the mixture for 20 minutes at room temperature.
-
Add 2-(aminomethyl)pyridine (1.2 eq) and triethylamine (TEA, 2.0 eq).
-
Stir the reaction at room temperature for 18-24 hours until TLC indicates consumption of the starting material.
-
Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude benzamide intermediate.
C. Step 3: Catalytic Hydrogenation and Deprotection
-
Dissolve the crude intermediate from Step 2 in methanol.
-
Carefully add Palladium on carbon (10% Pd/C, ~10% by weight).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at 50 psi.
-
Stir vigorously at room temperature for 24-48 hours. Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or semi-solid.
Protocol 2: Purification of this compound
A. Step 4 & 5: Aqueous Work-up and Flash Column Chromatography
-
Rationale: The crude product is an aromatic amine, which can interact strongly with the acidic silanols of standard silica gel, leading to poor separation and low recovery[6]. To mitigate this, a mobile phase containing a competing amine (triethylamine) is used to neutralize these active sites[7].
-
Dissolve the crude product from Protocol 1 in a minimal amount of DCM.
-
Prepare a silica gel column (230-400 mesh).
-
Equilibrate the column with the starting mobile phase: a mixture of Hexane/Ethyl Acetate/Triethylamine (e.g., 70:30:0.5 v/v/v).
-
Load the dissolved sample onto the column.
-
Elute the column using a gradient of increasing ethyl acetate concentration in hexane, while maintaining the triethylamine concentration at 0.5%. For example:
-
30% to 70% Ethyl Acetate in Hexane (+0.5% TEA).
-
-
Collect fractions and analyze by TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound free base.
B. Step 6: Recrystallization
-
Rationale: Recrystallization is a powerful technique for purifying solid crystalline compounds, effectively removing trace impurities left after chromatography[8][9][10]. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures[9].
-
Dissolve the purified product from the column in a minimal amount of hot ethyl acetate.
-
Slowly add a non-polar anti-solvent, such as hexane, dropwise until the solution becomes slightly turbid[11][12].
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the pure crystals under high vacuum to remove residual solvents.
Characterization and Purity Assessment
Data Summary
| Parameter | Expected Value/Result | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₅H₁₉F₃N₂O₃ | - |
| Molecular Weight | 332.32 g/mol | - |
| Expected Yield | 30-40% (overall) | Gravimetric |
| Purity | ≥ 98% | RP-HPLC (AUC) |
| Identity Confirmation | [M+H]⁺ at m/z 333.14 | LC-MS (ESI+) |
| Structure | Consistent ¹H and ¹³C NMR spectra | NMR Spectroscopy |
Protocol 3: Analytical Methods
A. Step 7: LC-MS for Identity Confirmation
-
System: Agilent or Waters LC-MS system with ESI source.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 3.5 µm)[13].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: ESI Positive mode, scanning for m/z 100-500.
-
Expected Result: A major peak corresponding to the product's retention time with a mass of [M+H]⁺ = 333.14[13].
B. Step 8: RP-HPLC for Purity Assessment
-
System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic or gradient mixture of Water:Acetonitrile (e.g., 60:40 v/v) with 0.1% TFA, pH adjusted to ~3.0[14].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm[14].
-
Sample Prep: Dissolve ~1 mg of the final product in 1 mL of mobile phase.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
C. NMR for Structural Verification
-
Sample Prep: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals: Look for characteristic signals corresponding to the aromatic protons, the trifluoroethoxy group (-OCH₂CF₃), the piperidine ring protons, and the amide and hydroxyl protons.
-
Expected ¹³C NMR Signals: Verify the presence of the expected number of carbon signals, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups.
References
-
Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. (Sourced via general knowledge of recrystallization principles similar to those described in SciSpace article on API recrystallization). [Link]
-
Yeo, S. D., et al. (2003). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Journal of the Japan Petroleum Institute, 46(6), 349-357. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
Lee, Y. H., et al. (2005). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 44(23), 8871-8877. [Link]
-
Kim, H. J., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Food Science & Nutrition, 10(11), 3843-3852. [Link]
-
Banitt, E. H., et al. (1986). Discovery and development of flecainide. The American Journal of Cardiology, 58(8), 4B-8B. [Link]
-
Fuster, V., et al. (2012). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 4(7), 1-10. [Link]
- U.S. Patent No. US8455691B2. (2013).
- International Patent No. WO2002066413A1. (2002). Flecainide synthesis.
-
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International, 34(47A), 45-54. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 132470, this compound. [Link]
-
Tamargo, J., & Leoz, J. (2010). Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace, 12(12), 1669-1672. [Link]
-
Tivakaran, V. S. (2025). Flecainide. In StatPearls. StatPearls Publishing. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
ResearchGate. (2025). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. [Link]
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Application Note: A Multi-Parametric, Cell-Based Approach for Evaluating the Cytotoxicity of 5-Hydroxyflecainide
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 5-hydroxyflecainide, the primary active metabolite of the antiarrhythmic drug flecainide. Given that drug-induced toxicity is a leading cause of compound attrition, a comprehensive, multi-parametric evaluation is essential.[1][2] We present a tiered strategy employing a suite of robust, cell-based assays to move beyond simple cell viability and build a more complete mechanistic profile of potential toxicity. The protocols detailed herein cover the assessment of metabolic activity (MTT assay), cell membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 assay), and mitochondrial health (ATP-based viability assay). This integrated approach provides a self-validating system to generate reliable and reproducible data, enabling a more informed risk assessment of this compound in preclinical development.
Scientific Background & Rationale
Flecainide and its Metabolite, this compound
Flecainide is a class Ic antiarrhythmic agent used to manage a variety of cardiac arrhythmias.[3][4] It functions by blocking cardiac sodium channels, thereby prolonging the depolarization phase of the cardiac action potential.[3][5] Flecainide is extensively metabolized in the liver by the cytochrome P450 system, specifically the CYP2D6 isozyme, into two major metabolites: meta-O-dealkylated flecainide (MODF) and this compound.[6][7] this compound retains significant pharmacological activity. A critical consideration in flecainide therapy is its narrow therapeutic index and potential for proarrhythmic effects and cardiotoxicity, especially in patients with structural heart disease or renal impairment, where the drug and its metabolites can accumulate.[3][4][5][6][7] Therefore, understanding the specific toxicity profile of this compound is crucial for a complete safety assessment.
The Imperative for a Multi-Parametric Cytotoxicity Assessment
Cytotoxicity, the degree to which an agent can damage cells, is a critical endpoint in drug discovery.[8] A cytotoxic compound can induce cell death through various mechanisms, including necrosis, apoptosis, or by disrupting essential cellular functions like mitochondrial energy production.[8][9] Relying on a single assay can be misleading. For instance, a compound might not immediately rupture the cell membrane but could initiate an apoptotic cascade or impair mitochondrial function, leading to cell death over a longer period.[10]
A multi-parametric approach, as outlined in this guide, provides a more holistic and mechanistically informative view of a compound's cytotoxic potential. By simultaneously investigating metabolic activity, membrane integrity, apoptotic pathways, and energy status, researchers can build a more robust and reliable safety profile.
Figure 1. A multi-parametric workflow for assessing cytotoxicity.
Recommended Cell Lines & Culture Conditions
The choice of cell line is critical for obtaining relevant data. For this compound, the following cell lines are recommended:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of flecainide metabolism, this cell line is essential for assessing potential hepatotoxicity.[11] HepG2 cells retain many of the metabolic enzymes found in primary hepatocytes.
-
AC16 or iPSC-derived Cardiomyocytes: To investigate direct cardiotoxicity, a human cardiomyocyte cell line is ideal. AC16 cells or, preferably, induced pluripotent stem cell (iPSC)-derived cardiomyocytes provide a physiologically relevant model for assessing effects on the target organ.
-
HEK293 (Human Embryonic Kidney): Given that a significant portion of flecainide is excreted unchanged by the kidneys and toxicity is exacerbated in renal impairment, this cell line can provide insights into potential nephrotoxicity.[3][4]
Cells should be cultured according to the supplier's recommendations, typically at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.[12]
Figure 2. General experimental workflow for cell-based cytotoxicity assays.
Assay 1: Metabolic Activity & Viability (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT salt into insoluble purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[13]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the compound dilutions or controls (vehicle, positive control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[10][13] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Assay 2: Cell Membrane Integrity (LDH Release Assay)
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16][17][18] The LDH cytotoxicity assay quantitatively measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][19]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Include additional controls: a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with a lysis buffer like Triton X-100).[12][19]
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[19] Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm within one hour.
-
Assay 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[20] Effector caspases, specifically caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific substrates. This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD peptide sequence.[20] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[21]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
Incubation: Incubate for the desired exposure time. A known apoptosis inducer like staurosporine should be used as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Assay 4: Mitochondrial Health & Viability (ATP Assay)
-
Principle: Adenosine triphosphate (ATP) is the primary energy currency of the cell and a key indicator of cell health.[22] Viable, metabolically active cells produce ATP, while levels rapidly decline in dying cells as synthesis stops and endogenous ATPases degrade the existing pool.[10][22] Bioluminescent ATP assays use the firefly luciferase enzyme, which catalyzes the production of light from ATP and luciferin.[23] The resulting luminescent signal is directly proportional to the amount of ATP present, and therefore, the number of viable cells.[24]
-
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a white-walled, clear-bottom 96-well plate.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation: Prepare the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega) according to the manufacturer's protocol.[24]
-
Reagent Addition: Add a volume of reagent equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
For each assay, data should be normalized to the vehicle-treated control wells, which are set to 100% viability or 0% cytotoxicity.
-
Subtract Background: Subtract the average signal from the media-only (no cells) wells from all other readings.
-
Calculate Percentage Viability/Cytotoxicity:
-
For Viability Assays (MTT, ATP): % Viability = (Signal_treated / Signal_vehicle) * 100
-
For Cytotoxicity Assays (LDH): % Cytotoxicity = ((Signal_treated - Signal_spontaneous) / (Signal_maximum - Signal_spontaneous)) * 100
-
-
Dose-Response Curves: Plot the percentage viability or cytotoxicity against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value (the concentration that causes a 50% reduction in the measured parameter).
Example Data Presentation
| Assay Type | Endpoint Measured | Example IC₅₀ (µM) | Interpretation |
| MTT | Metabolic Activity | 150 | Moderate decrease in metabolic function. |
| ATP Viability | Intracellular ATP | 125 | Similar to MTT, indicates compromised energy status. |
| LDH Release | Membrane Integrity | > 500 | No significant membrane rupture (necrosis) at lower concentrations. |
| Caspase-3/7 | Apoptosis Induction | 95 | Apoptosis is induced at a lower concentration than general metabolic failure. |
Interpretation of Combined Results: In this hypothetical example, the data suggest that this compound's primary cytotoxic mechanism at lower concentrations is the induction of apoptosis (lowest IC₅₀), which leads to a subsequent decline in cellular ATP and metabolic activity. The lack of significant LDH release suggests necrosis is not the primary mode of cell death in this concentration range.
Conclusion
Evaluating the cytotoxic potential of a drug metabolite like this compound requires a rigorous, multi-faceted approach. The suite of assays described in this application note—MTT, LDH, Caspase-3/7, and ATP-based viability—provides a comprehensive framework for moving beyond a simple live/dead assessment. By probing distinct cellular pathways, including metabolic health, membrane integrity, apoptosis, and energy status, this strategy allows researchers to build a detailed and mechanistically rich cytotoxicity profile. This robust data is invaluable for making informed decisions during drug development and ensuring a thorough understanding of a compound's safety profile. For a compound like this compound, further investigation into specific cardiotoxicity using assays like the hERG channel inhibition assay would be a logical and critical next step.[25][26]
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. National Institutes of Health (NIH). [Link]
-
ATP Cell Viability Assay. Creative Bioarray. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. Agilent. [Link]
-
ATP cell viability assay. RE-Place. [Link]
-
Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]
-
hERG Safety Assay. Creative Bioarray. [Link]
-
Mitochondrial Toxicity Assay. Creative Biolabs. [Link]
-
Assessing Mitochondrial Toxicity in Early Drug Development. Technology Networks. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC - NIH. [Link]
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC - NIH. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
Flecainide. StatPearls - NCBI Bookshelf. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. Bio-Algorithms and Med-Systems. [Link]
-
Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. [Link]
-
Flecainide toxicity in renal failure. PMC - NIH. [Link]
-
Wide Spectrum of Flecainide Toxicity: A Case Report and Literature Review. National Institutes of Health (NIH). [Link]
-
The Importance of Cytotoxicity Testing: Explained. EMMA International. [Link]
-
Early Recognition and Management of Flecainide Toxicity: A Case Report and Literature Review. National Institutes of Health (NIH). [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MedTech Intelligence. [Link]
-
Recognized Consensus Standards: Medical Devices. FDA. [Link]
-
Cytotoxicity Testing for Medical Devices Explained. medtechvendors.com. [Link]
-
Flecainide toxicity in renal failure. Request PDF - ResearchGate. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 3. Flecainide toxicity in renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early Recognition and Management of Flecainide Toxicity: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Wide Spectrum of Flecainide Toxicity: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. stemcell.com [stemcell.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. ATP Assays | What is an ATP Assay? [promega.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. ATP cell viability assay | RE-Place [re-place.be]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxyflecainide
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5-hydroxyflecainide. As the primary active metabolite of the antiarrhythmic agent flecainide, obtaining pure this compound in high yield is critical for metabolism studies, reference standard preparation, and further pharmacological evaluation. This document moves beyond basic protocols to address common challenges, explain the causality behind experimental choices, and provide robust troubleshooting strategies.
Section 1: Overview of Synthetic Challenges & Proposed Strategies
Direct synthesis of this compound is not a trivial matter. The flecainide molecule presents several challenges to regioselective modification. Direct hydroxylation of flecainide is likely to yield a mixture of isomers (e.g., 3-hydroxy, 4-hydroxy) that are difficult to separate, resulting in low yields of the desired 5-hydroxy product.
In vivo, flecainide is metabolized primarily by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP1A2, to form meta-O-dealkylated flecainide (MODF), which is this compound.[1][2] This biological pathway highlights the regiochemical challenge. Therefore, two primary strategies are proposed for its laboratory synthesis: a multi-step chemical approach using a protected phenol and a biomimetic approach.
Strategy A: Multi-Step Convergent Chemical Synthesis
This is the most robust and controllable method for achieving high purity and yield. The strategy involves preparing the two key fragments of the molecule separately—the substituted benzoic acid core and the piperidine side chain—and then coupling them. The key to success is the use of an orthogonal protecting group on the phenol, which remains stable through the amide coupling reaction and can be selectively removed at the final step.[3][4]
The core starting material for flecainide itself is 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5).[5][6] Our strategy will build upon this by introducing a protected hydroxyl group at the 5-position prior to the key amide coupling step.
Strategy B: Biomimetic Synthesis
This approach mimics the natural metabolic pathway by using a catalyst to directly hydroxylate the flecainide starting material. This can be achieved with either metalloporphyrins (catalysts that mimic the active site of P450 enzymes) or with engineered P450 enzymes themselves.[7][8]
-
Advantages: Potentially fewer steps than a full chemical synthesis.
-
Challenges: Achieving high regioselectivity for the 5-position over other positions on the aromatic ring is the primary hurdle. The reaction may produce a mixture of isomers requiring extensive purification. Catalyst deactivation can also be an issue.[7] This strategy is best suited for generating small quantities for analytical purposes or for screening studies.
Section 2: Troubleshooting Guide for Chemical Synthesis (Q&A)
This section addresses specific issues that may arise during the multi-step chemical synthesis outlined in Strategy A.
Issue 1: Low Yield During Amide Coupling
Q: My amide coupling reaction between the protected benzoic acid derivative and 2-aminomethylpiperidine has a low yield. HPLC analysis shows significant unreacted starting materials. What are the primary factors to investigate?
A: Low conversion in amide coupling is a common issue. The problem typically lies in either insufficient activation of the carboxylic acid or side reactions involving the coupling reagents.
-
Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid must be converted into a better leaving group. Standard peptide coupling reagents are effective for this. If one fails, consider alternatives.[9]
-
Carbodiimides (EDC, DCC): These are common but can have drawbacks. DCC can form an insoluble dicyclohexylurea (DCU) byproduct that complicates purification. EDC is water-soluble, making workup easier. Ensure you are using an additive like HOBt or HOAt to suppress racemization and inhibit the formation of a stable N-acylurea byproduct.
-
Uronium/Aminium Reagents (HBTU, HATU): These reagents often provide faster reaction times and higher yields than carbodiimides, especially for sterically hindered substrates. They are generally more reliable but also more expensive.
-
Acid Chloride Formation: A robust, albeit harsher, method is to convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate will readily couple with the amine. This method is not compatible with acid-sensitive functional groups.[9]
-
-
Reaction Conditions:
-
Solvent: Use an anhydrous, aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN). Water will hydrolyze the activated intermediate.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt. Use 2-3 equivalents.
-
Temperature: Most couplings proceed well at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C, but be aware that this can increase the rate of side reactions.
-
Issue 2: Difficulty in Final Product Purification
Q: My final this compound product is difficult to purify. It co-elutes with starting material or byproducts on a standard silica gel column. What are my options?
A: The polar phenol and basic piperidine moieties in this compound can cause streaking and poor separation on standard silica.
-
Optimize Flash Chromatography:
-
Solvent System: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol). This will prevent the basic nitrogen on the piperidine ring from interacting strongly with acidic sites on the silica gel, resulting in sharper peaks.
-
Alternative Stationary Phases: Consider using a different stationary phase. A phenyl-bonded silica phase can offer different selectivity for aromatic compounds. Indeed, analytical methods for separating flecainide and its metabolites have successfully used Hypersil BDS phenyl columns.[10][11]
-
-
Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the recommended method.[12]
-
Column: A C18 or Phenyl-Hexyl column of an appropriate size.
-
Mobile Phase: Typically a gradient of Acetonitrile and water with a modifier. Formic acid (0.1%) is common for mass spectrometry compatibility. Trifluoroacetic acid (TFA) can also be used but may form stable salts with your product, requiring an additional workup step to remove.
-
Workup: After collecting fractions, neutralize any acid modifier with a mild base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent.
-
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate) and wash with a dilute acid (e.g., 1M HCl). Your product, being basic, should move into the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent. This will remove non-basic impurities.
Issue 3: Incomplete or Unselective Deprotection
Q: I am using a benzyl ether to protect the 5-hydroxy group. During the final deprotection step via catalytic hydrogenation, the reaction is either incomplete or I see side products. How can I improve this?
A: Catalytic hydrogenation is a powerful but sometimes sensitive reaction.
-
Catalyst Choice & Activity:
-
Catalyst: Palladium on carbon (Pd/C) is the standard choice. If it is not effective, it may be "poisoned". Sulfur-containing compounds or residual basic amines can poison the catalyst. Ensure your intermediate is highly pure before this step.
-
Activity: If the reaction is slow, try a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). It is often more effective and less sensitive to poisoning.
-
-
Reaction Conditions:
-
Solvent: Use a solvent like Ethanol, Methanol, or Ethyl Acetate.
-
Hydrogen Source: Ensure a good supply of hydrogen. A balloon is sufficient for small scale, but for larger reactions, a Parr hydrogenator or similar apparatus that maintains positive pressure is superior.
-
Acid/Base: Sometimes, adding a catalytic amount of acid (like acetic acid) can accelerate the hydrogenolysis of benzyl ethers.
-
-
Alternative Deprotection: If hydrogenation fails, other methods can cleave a benzyl ether, such as using strong acids like HBr in acetic acid, but these harsh conditions may not be compatible with the rest of the molecule. This highlights the importance of choosing the right protecting group from the start. An alternative like a silyl ether (e.g., TBS) could be removed under milder, non-reductive conditions (e.g., with TBAF).[3]
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable method for the coupling of the protected 5-hydroxy-2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpiperidine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the protected benzoic acid derivative (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 2-aminomethylpiperidine (1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product (the protected this compound) by flash column chromatography as described in the troubleshooting section.
Protocol 3.2: HPLC Method for Reaction Monitoring
This analytical method can be used to monitor the progress of the coupling reaction and assess the purity of the final product. It is adapted from methods used to analyze flecainide and its metabolites.[13]
-
Column: Hypersil BDS Phenyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Section 4: Frequently Asked Questions (FAQs)
Q1: Where can I obtain the key starting material, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid? This is a commercially available specialty chemical from several suppliers.[6][14] Its synthesis is also described in the patent literature, often starting from materials like 1,4-dibromobenzene or 2,5-dibromotoluene.[15][16]
Q2: What is the stability of the final this compound product? Like many phenols, this compound may be susceptible to air oxidation over time, which can result in discoloration. It should be stored as a solid, protected from light, under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., -20°C) for long-term stability.
Q3: Are there any known impurities I should look for in the synthesis of flecainide itself that might carry over? Yes, studies on the synthesis of flecainide acetate have identified several process-related impurities. These often arise from in-situ generated intermediates carrying forward. Careful purification of the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid starting material is crucial to avoid these issues.[17][18]
Q4: Can I use 2-(aminomethyl)pyridine directly in the coupling and reduce the pyridine ring afterwards? Yes, this is a common strategy used in the synthesis of flecainide itself.[15] You can couple the benzoic acid derivative with 2-(aminomethyl)pyridine and then reduce the pyridine ring to a piperidine ring using catalytic hydrogenation (e.g., H₂/PtO₂ in acidic conditions). This can sometimes be advantageous as the pyridine derivative may be easier to handle and purify than the piperidine.
Section 5: Data Summary
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Activator Type | Advantages | Disadvantages |
| EDC | Carbodiimide | In-situ | Water-soluble byproducts, cost-effective. | Can form N-acylurea byproduct, requires additive (HOBt). |
| DCC | Carbodiimide | In-situ | Inexpensive, effective. | Insoluble DCU byproduct complicates purification. |
| HATU | Uronium/Aminium | Pre-formed active ester | High efficiency, fast reactions, low racemization. | Expensive, produces potentially explosive byproducts. |
| HBTU | Uronium/Aminium | Pre-formed active ester | Very effective, common in peptide synthesis. | Slightly less reactive than HATU. |
| SOCl₂ | Acid Halide Former | Converts acid to R-COCl | Highly reactive, drives reaction to completion. | Harsh conditions, not compatible with sensitive groups. |
References
Sources
- 1. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. tutorchase.com [tutorchase.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 7. Biomimetic Synthesis of Drug Metabolites in Batch and Continuous-Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemo- and Regioselective Dihydroxylation of Benzene to Hydroquinone Enabled by Engineered Cytochrome P450 Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. chemscene.com [chemscene.com]
- 15. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 16. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. journaljpri.com [journaljpri.com]
troubleshooting poor peak shape in 5-hydroxyflecainide HPLC analysis
A Senior Application Scientist's Guide to Achieving Perfect Peak Shape
Welcome to the technical support center for the HPLC analysis of 5-hydroxyflecainide. As drug development professionals, achieving symmetric, reproducible peaks is paramount for accurate quantification. This guide is designed to move beyond generic advice, offering a deep dive into the specific challenges posed by this compound and providing a systematic, field-proven approach to troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses the most common issues encountered during the analysis of this compound.
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common issue for this analyte and is almost always a chemical problem, not a hardware one.[1] this compound, like its parent drug flecainide, contains basic amine groups.[2] These groups can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[3][4][5] At typical analytical pH ranges (e.g., pH > 4), these silanols become ionized (Si-O⁻) and act as cation-exchange sites, causing a secondary retention mechanism that leads to tailing peaks.[6][7]
Q2: I see tailing for this compound, but not for other neutral compounds in my run. Why?
This confirms the issue is chemical, not physical. Neutral compounds do not have charged functional groups and are therefore immune to the ionic interactions with silanols that affect basic compounds like this compound.[1] If all peaks were tailing, it would suggest a physical problem like a column void or extra-column volume.[1][8]
Q3: What is the single most effective way to reduce peak tailing for this compound?
Adjusting the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[9][10] For a basic analyte like this compound, lowering the mobile phase pH to at least 2 units below the analyte's pKa is critical. This ensures the analyte is fully and consistently protonated (positively charged). More importantly, a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the problematic silanol groups on the column, minimizing the secondary interactions that cause tailing.[4][6]
Q4: Can I just dilute my sample to fix the peak shape?
Diluting the sample will only help if the problem is mass overload , where you have injected too much analyte for the column to handle.[4] If the peak shape is poor even at low concentrations, the issue is related to secondary chemical interactions, and dilution will not solve the root cause.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic workflow for identifying and resolving poor peak shape.
Workflow: From Symptom to Solution
This decision tree outlines the logical steps for troubleshooting.
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
The Analyte & Mobile Phase: Your Primary Tools
The interaction between your analyte and the mobile phase is the most common source of peak shape problems.
As a basic compound, this compound is highly susceptible to interactions with acidic silanols on the silica stationary phase. This dual-retention mechanism is the primary cause of tailing.
Caption: Cause of tailing for basic analytes.
A. Mobile Phase pH Optimization (High Impact)
The goal is to suppress the ionization of surface silanols.
-
Protocol:
-
Determine pKa: The pKa of flecainide's piperidine nitrogen is approximately 9.3. This compound will have a similar pKa.
-
Select pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to avoid mixed ionization states.[11][12] For this basic compound, a low pH is highly effective. Aim for a pH between 2.5 and 3.5 . This keeps the analyte fully protonated while suppressing nearly all silanol activity.[4][6]
-
Use a Buffer: A buffer is essential to control the pH and achieve reproducible results.[3][8] A concentration of 10-25 mM is typically sufficient.
-
| Buffer Choice | Recommended pH Range | Volatility (MS-Compatibility) |
| Formic Acid / Ammonium Formate | 2.8 - 4.8 | High |
| Phosphoric Acid / Phosphate Salts | 2.1 - 3.1 & 6.2 - 8.2 | Low (Not MS-compatible) |
B. Use of Mobile Phase Additives (Advanced)
If pH adjustment is insufficient, consider additives.
-
Ion-Pairing Reagents: These reagents, like sodium octanesulfonate, contain a hydrophobic tail that adsorbs to the stationary phase and a charged head that can form a neutral pair with the charged analyte.[13][14] This masks the analyte's charge and improves retention and peak shape. However, ion-pairing chromatography can require long equilibration times and dedicated columns.[13][15]
The HPLC Column: Your Foundation
Not all C18 columns are created equal. Column choice is critical.
Older columns (Type A silica) have a high concentration of acidic silanols and metal impurities, which dramatically worsen peak tailing for basic compounds.[5][6][7]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica (Type B) and featuring proprietary end-capping (where bulky chemical groups are bonded to the surface to block access to residual silanols) are essential.[4][5][16] This is the most effective hardware solution to minimize tailing.
-
Consider Alternative Stationary Phases: While C18 is common, a Phenyl phase can offer different selectivity and potentially better peak shape for aromatic compounds like this compound. Published methods for flecainide have successfully used phenyl columns.[2][17][18]
The HPLC System & Sample: Eliminating Other Variables
If chemical and column-based solutions fail, investigate the system and sample preparation.
-
Cause: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening.[3] A partially blocked column inlet frit can distort the flow path, causing tailing or split peaks for all analytes.[8]
-
Solution: Use narrow-bore (e.g., 0.005") PEEK tubing and minimize its length. If a blockage is suspected, try backflushing the column (disconnect from the detector first).[8] Using a guard column is a cost-effective way to protect the analytical column from sample matrix contaminants.[19]
-
Cause: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion and fronting.[19]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Cause: Biological matrices like plasma contain endogenous components that can contaminate the column, creating active sites that lead to peak tailing.[3]
-
Solution: Implement a robust sample preparation method. For flecainide and its metabolites, both Solid-Phase Extraction (SPE) and simple protein precipitation have been shown to be effective.[2][20][21] Effective clean-up improves peak shape and extends column life.[3]
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Benijts, T., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
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Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
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Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. [Link]
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Crawford Scientific. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Crawford Scientific. [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]
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LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC International. [Link]
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YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC. [Link]
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Benijts, T., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. PubMed. [Link]
-
Journal of Analytical Toxicology. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Oxford Academic. [Link]
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ResearchGate. (2003). (PDF) Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Retrieved from ResearchGate. [Link]
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Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific. [Link]
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Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific. [Link]
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Welch Materials. (n.d.). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from Welch Materials. [Link]
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Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Crawford Scientific. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Tjandra, H., et al. (1986). Measurement of flecainide plasma concentrations by high performance liquid chromatography with fluorescence detection. Journal of Analytical Toxicology. [Link]
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Agilent Technologies. [Link]
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D'Urso, M., et al. (2019). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Therapeutic Drug Monitoring. [Link]
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Semantic Scholar. (n.d.). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS. Retrieved from Semantic Scholar. [Link]
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Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from Mason Technology. [Link]
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Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from Spectroscopy Online. [Link]
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Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from Scharlab. [Link]
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Semantic Scholar. (2019). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Retrieved from Semantic Scholar. [Link]
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Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from Axion Labs. [Link]
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Technical Support Center: Optimizing 5-Hydroxyflecainide Extraction from Biological Samples
Welcome to the technical support center for optimizing the extraction of 5-hydroxyflecainide from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to equip you with the scientific understanding and practical steps to overcome common challenges in sample preparation, ensuring accurate and reproducible analytical results.
Part 1: Troubleshooting Guides
The successful extraction of this compound hinges on the careful selection and optimization of the extraction technique. Below are troubleshooting guides for the three most common methods: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a classic technique that partitions the analyte between two immiscible liquid phases. While seemingly straightforward, several issues can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery | Incorrect pH of the aqueous phase: this compound is a basic compound. If the pH of the biological sample is not sufficiently high, the analyte will be in its ionized form and will not efficiently partition into the organic solvent. | Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of this compound. This will ensure the analyte is in its neutral, more hydrophobic form, maximizing its affinity for the organic phase. |
| Inappropriate organic solvent: The polarity of the extraction solvent must be well-matched to the analyte. | Select a water-immiscible organic solvent of intermediate polarity. A common starting point is a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). For flecainide and its metabolites, hexane has been used in some methods.[1] | |
| Insufficient mixing/shaking: Inadequate contact between the two phases will lead to incomplete extraction. | Gently invert the extraction vessel for 2-5 minutes to ensure thorough mixing. Avoid vigorous shaking, which can lead to emulsion formation. | |
| Emulsion Formation | Presence of endogenous surfactants: Biological samples, especially plasma and serum, contain lipids and proteins that can act as emulsifying agents.[2] | Add a small amount of a different organic solvent to alter the properties of the separation. [2] You can also try adding salt ("salting out") to the aqueous phase to increase its ionic strength, which can help break the emulsion.[2][3] Centrifugation at a low speed can also be effective. |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of interfering compounds: Phospholipids and other endogenous components can co-extract with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[4][5][6][7][8] | Perform a back-extraction. After the initial extraction, back-extract the this compound from the organic phase into a fresh acidic aqueous solution. This will leave many of the neutral and acidic interferences in the organic phase. |
Solid-Phase Extraction (SPE) Troubleshooting
SPE offers a more controlled and often cleaner extraction compared to LLE. However, it requires careful method development.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery | Inappropriate sorbent selection: Using a sorbent that does not have a strong affinity for this compound will result in the analyte passing through the cartridge during loading.[9][10][11] | For a basic compound like this compound, a mixed-mode cation exchange sorbent is often a good choice. [12][13] This allows for a dual retention mechanism (ion exchange and reversed-phase), providing high selectivity. Alternatively, a C18 (reversed-phase) sorbent can be effective if the sample pH is properly controlled.[14][15][16][17] |
| Incorrect pH during loading: If the pH is not optimized, the analyte may not be in the correct ionization state for retention on the sorbent.[9][11] | For a mixed-mode cation exchange sorbent, acidify the sample to a pH at least 2 units below the pKa of this compound. This ensures the analyte is positively charged and will bind to the cation exchange functional groups. For a C18 sorbent, adjust the pH to be at least 2 units above the pKa to ensure the analyte is neutral and retains by hydrophobic interactions. | |
| Wash solvent is too strong: An aggressive wash step can prematurely elute the analyte from the sorbent. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Start with a weak organic solvent (e.g., 5% methanol in water) and gradually increase the organic content if necessary. | |
| Elution solvent is too weak: An elution solvent that is not strong enough will result in incomplete recovery of the analyte.[10][11] | For a mixed-mode cation exchange sorbent, use a small volume of a strong base in an organic solvent (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge on the analyte, disrupting the ionic interaction and allowing it to elute. For a C18 sorbent, a high percentage of organic solvent (e.g., methanol or acetonitrile) is typically sufficient. | |
| Poor Reproducibility | Inconsistent flow rate: A variable flow rate during sample loading, washing, or elution can lead to inconsistent extraction efficiencies.[11] | Use a vacuum or positive pressure manifold to maintain a consistent and controlled flow rate. A slow and steady flow rate is generally recommended. |
| Drying of the sorbent bed: If the sorbent bed dries out between steps, it can lead to channeling and poor recovery. | Ensure the sorbent bed remains wetted throughout the entire process until the final elution step. |
Protein Precipitation (PPT) Troubleshooting
PPT is a rapid and simple method for removing the bulk of proteins from a sample. However, it is a non-selective technique.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery | Incomplete protein precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete removal of proteins, which can trap the analyte. | Use a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid). A common ratio is 3:1 or 4:1 of precipitating agent to sample volume. Vortex the sample vigorously after adding the precipitating agent. |
| Co-precipitation of the analyte: this compound may adsorb to the precipitated protein pellet. | Optimize the choice of precipitating agent. Acetonitrile is often a good choice as it tends to be less harsh than methanol or acids.[18] | |
| High Matrix Effects | Presence of soluble endogenous compounds: While proteins are removed, other small molecules like phospholipids remain in the supernatant and can cause significant matrix effects.[19] | Combine PPT with a subsequent clean-up step like SPE. This "crash and capture" approach uses PPT for initial protein removal followed by SPE for more selective purification.[20] |
| Clogged LC Column | Incomplete removal of precipitated protein: If the centrifugation step is not sufficient, fine protein particles may remain in the supernatant and clog the analytical column. | Increase the centrifugation speed and/or time. A speed of at least 10,000 x g for 10 minutes is generally recommended. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound?
The "best" method depends on your specific analytical requirements.
-
For high-throughput screening: Protein precipitation is the fastest method.
-
For the cleanest extracts and highest sensitivity: Solid-phase extraction, particularly with a mixed-mode sorbent, is generally superior.
-
For a balance of simplicity and cleanliness: Liquid-liquid extraction with a back-extraction step can be a good compromise.
Caption: Decision tree for selecting an extraction method.
Q2: I'm seeing a lot of variability in my results. What are the most likely causes?
Inconsistent technique is the most common source of variability. Pay close attention to:
-
Pipetting accuracy: Ensure your pipettes are calibrated and you are using them correctly.
-
pH adjustments: Use a calibrated pH meter and ensure the pH of your samples is consistent.
-
Mixing/vortexing times: Use a timer to ensure consistent mixing.
-
Evaporation steps: If you are evaporating your solvent, do so under a gentle stream of nitrogen at a consistent temperature.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[4][5][6][7][8] To minimize them:
-
Improve your sample cleanup: Use a more selective extraction method like SPE.
-
Optimize your chromatography: A good chromatographic separation can resolve this compound from co-eluting interferences.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
Part 3: Experimental Protocols
Here are detailed, step-by-step protocols for LLE and SPE of this compound from human plasma.
Protocol 1: Liquid-Liquid Extraction with Back-Extraction
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 2 mL polypropylene tube.
-
Add 50 µL of an internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample. Vortex for 30 seconds.
-
-
Initial Extraction:
-
Add 1.5 mL of a hexane:ethyl acetate (90:10 v/v) extraction solvent.
-
Cap the tube and gently invert for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
-
Back-Extraction:
-
Carefully transfer the upper organic layer to a clean 2 mL tube.
-
Add 200 µL of 0.1 M formic acid to the organic extract.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Final Steps:
-
Transfer the lower aqueous layer (containing the this compound) to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction using a Mixed-Mode Cation Exchange Cartridge
Caption: Solid-Phase Extraction workflow.
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a 2 mL polypropylene tube.
-
Add 50 µL of an internal standard solution.
-
Add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
References
- Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH.
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- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
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- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Taylor & Francis Online. (n.d.). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
- PubMed. (n.d.). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication.
- Alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.
- Alwsci. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?.
- ResearchGate. (2025, August 9). (PDF) Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication.
- PubMed. (1998). Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(4), 435-438.
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- Interchim. (n.d.). SPE Cartridge Selection Guide.
- SiliCycle. (n.d.). How to choose the SPE sorbent?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- PubMed. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341-350.
- GL Sciences. (n.d.). How to Select a Sorbent.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- PubMed. (1989). Assay of flecainide in serum by high-performance liquid chromatography after microscale protein precipitation. Therapeutic Drug Monitoring, 11(2), 210-213.
- PubMed. (2006). A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668.
- PubMed. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of Clinical Chemistry and Clinical Biochemistry, 22(5), 389-393.
- PubMed. (1985). High-performance Liquid Chromatographic Method for the Quantitation of a meta-O-dealkylated Metabolite of Flecainide Acetate, a New Antiarrhythmic. Journal of Chromatography B: Biomedical Sciences and Applications, 343(1), 119-127.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- ElectronicsAndBooks. (n.d.). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry.
- ResearchGate. (n.d.). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry | Request PDF.
- LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- NIH. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- ResearchGate. (n.d.). High Throughput Protein Precipitation: Screening and Quantification of 106 Drugs and their metabolites using LC-MS/MS.
- Semantic Scholar. (1984, June 8). A Rapid Liquid Chromatographic Method for Determination of Flecainide in Human Blood Plasma Using Ultraviolet Detection.
- ResearchGate. (2025, August 7). A Review on Analytical Method Development and Validation of Flecainide using HPLC.
- Semantic Scholar. (n.d.). Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants.
- MDPI. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose.
- ResearchGate. (2025, November 14). analytical method development and validation of flecainide acetate by uv spectrophotometric method.
- ResearchGate. (2025, August 9). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques.
- PubMed. (n.d.). Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry.
- NIH. (n.d.). 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem.
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- NIH. (2020, June 5). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- PubMed. (n.d.). Measurement of plasma 5-fluorouracil by high-performance liquid chromatography with comparison of results to tissue drug levels observed using in vivo 19F magnetic resonance spectroscopy in patients on a protracted venous infusion with or without interferon-alpha.
- ResearchGate. (2018, March 23). (PDF) Optimization and validation of high-performance liquid chromatography method for analyzing 25-desacetyl rifampicin in human urine.
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stability issues of 5-hydroxyflecainide in long-term storage
Welcome to the technical support center for 5-hydroxyflecainide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound during long-term storage and experimentation. As the primary active metabolite of flecainide, understanding its stability profile is critical for accurate analytical measurements and meaningful research outcomes.
This document is structured to provide practical, field-proven insights, explaining the causality behind experimental choices and offering self-validating protocols.
I. Core Concepts: Understanding the Stability of this compound
This compound is the major active metabolite of flecainide, an antiarrhythmic drug.[1][2][3] Its chemical structure, which includes a phenolic hydroxyl group on the aromatic ring, is the primary determinant of its stability profile. This hydroxyl group makes the molecule susceptible to specific degradation pathways, which must be considered during long-term storage and sample handling.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue: I am observing a decrease in this compound concentration in my long-term storage samples.
Possible Causes and Solutions:
-
Oxidative Degradation: The phenolic hydroxyl group on this compound is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions. This is a common degradation pathway for phenolic compounds.
-
Solution:
-
Inert Atmosphere: When preparing stock solutions or aliquoting for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Solvent Choice: Use deoxygenated solvents for preparing solutions. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used, but they should be of high purity and handled under conditions that minimize oxygen exposure.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your downstream analytical methods must be verified.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade this compound.
-
Solution:
-
Amber Vials: Always store this compound, both as a solid and in solution, in amber glass vials to protect it from light.
-
Work in Low Light: When preparing samples, work in a dimly lit area or use light-blocking shields.
-
Storage Location: Store samples in a dark freezer or refrigerator, away from any light sources.
-
-
-
Inappropriate Storage Temperature: Storing samples at temperatures that are too high can accelerate degradation.
-
Solution:
-
Solid Form: As a solid, this compound should be stored at -20°C or lower for long-term stability.
-
In Solution: For long-term storage of stock solutions, -80°C is recommended. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.
-
-
-
pH Effects: The stability of this compound can be pH-dependent. While specific data for the metabolite is limited, studies on the parent drug, flecainide, show degradation under both acidic and alkaline conditions.[4][5][6]
-
Solution:
-
Neutral pH: Maintain solutions at a neutral or near-neutral pH unless your experimental protocol requires otherwise. Use appropriate buffers if necessary.
-
Avoid Extreme pH: If your experiment involves a wide pH range, be aware of the potential for accelerated degradation and consider performing stability checks at the pH extremes of your experiment.
-
-
Issue: I am seeing unexpected peaks in my chromatograms when analyzing aged this compound samples.
Possible Causes and Solutions:
-
Formation of Degradation Products: The new peaks are likely degradation products of this compound.
-
Solution:
-
Forced Degradation Study: To tentatively identify the nature of these degradants, you can perform a forced degradation study on a fresh sample of this compound. This involves exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, and light) to intentionally generate degradation products.[5][6][7] Comparing the chromatograms of your aged samples to those from the forced degradation study can help in identifying the degradation pathway.
-
Mass Spectrometry: Use a mass spectrometer coupled with your liquid chromatograph (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in elucidating the chemical structures of the degradation products. For example, an increase in mass might suggest oxidation (addition of oxygen atoms).
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Based on the chemical properties of phenolic compounds and data from the parent drug, the following conditions are recommended for long-term storage:
| Form | Storage Temperature | Container | Atmosphere |
| Solid | -20°C or -80°C | Tightly sealed amber glass vial | Standard |
| In Solution | -80°C | Tightly sealed amber glass vial | Headspace purged with inert gas (e.g., argon) |
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathways are oxidation and photodegradation due to the presence of the phenolic hydroxyl group. Hydrolysis of the amide bond is also a possibility under strong acidic or basic conditions, similar to what is observed with flecainide.[4][5][6]
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Q3: How can I perform a stability study for this compound in my specific matrix (e.g., plasma, buffer)?
A3: A well-designed stability study is crucial. Here is a general protocol for assessing long-term stability in a biological matrix, which should be adapted to your specific needs and analytical method.
Protocol: Long-Term Stability Assessment of this compound in Plasma
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Spike a pool of the biological matrix (e.g., human plasma) with the stock solution to achieve at least two concentration levels: a low concentration near the lower limit of quantification (LLOQ) and a high concentration near the upper limit of quantification (ULOQ) of your analytical method.
-
Aliquot the spiked plasma into amber cryovials.
-
-
Storage:
-
Store the aliquots at your intended long-term storage temperature (e.g., -80°C).
-
-
Analysis:
-
At predefined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of low and high concentration samples from the freezer.
-
Thaw the samples under controlled conditions (e.g., on ice).
-
Analyze the samples using your validated analytical method (e.g., LC-MS/MS).
-
The concentration at each time point should be compared to the concentration at time 0.
-
-
Acceptance Criteria:
-
The mean concentration at each time point should be within ±15% of the nominal concentration at time 0.
-
The precision (%CV) of the measurements at each time point should not exceed 15%.
-
Diagram: Experimental Workflow for a Long-Term Stability Study
Caption: Workflow for assessing the long-term stability of this compound.
IV. References
-
Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.
-
ResearchGate. (n.d.). Stability of Flecainide in human plasma. Retrieved January 14, 2026, from [Link]
-
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American journal of cardiology, 53(5), 41B-51B.
-
Turgeon, J., Kroemer, H. K., Prakash, C., Blair, I. A., & Roden, D. M. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of pharmaceutical sciences, 79(2), 91–95.
-
Conard, G. J., Cronheim, G. E., & Klempt, H. W. (1981). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug metabolism and disposition: the biological fate of chemicals, 9(6), 513–518.
-
Capucci, A., & Boriani, G. (2010). Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 12(12), 1668–1670.
-
Valtier, M., & Lecaillon, J. B. (1986). Measurement of flecainide plasma concentrations by high performance liquid chromatography with fluorescence detection. Journal of analytical toxicology, 10(3), 102–106.
-
Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Becker, J. U. (1984). [Determination of the concentration of a new antiarrhythmic, flecainide, in plasma using high pressure liquid chromatography (HPLC): sample preparation with extraction columns]. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 22(5), 389–393.
-
El-Gindy, A., Emara, S., & Hadad, G. M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical chromatography : BMC, 30(10), 1541–1548.
-
ResearchGate. (n.d.). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities. Retrieved January 14, 2026, from [Link]
-
Ten Eick, R. E., & Solaro, R. J. (2025). Flecainide. In StatPearls. StatPearls Publishing.
-
George, S., & Gill, J. (2016). Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Therapeutic drug monitoring, 38(4), 527–532.
-
ResearchGate. (n.d.). (PDF) Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Retrieved January 14, 2026, from [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS : by application to a pharmacokinetic study. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved January 14, 2026, from [Link]
-
Krzek, J., & Wolc, A. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation-An Experimental and Retrospective Approach. Pharmaceuticals (Basel, Switzerland), 15(1), 84.
-
Dolan, J. W. (2002). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 20(4), 342-347.
-
BC Cancer. (2006). BC CANCER CHEMOTHERAPY PREPARATION AND STABILITY CHART. Retrieved January 14, 2026, from [Link]
Sources
- 1. Metabolism of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation and elimination of 14C-flecainide acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 5. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing degradation of 5-hydroxyflecainide during sample preparation
Introduction: The Challenge of 5-Hydroxyflecainide Stability
Welcome to the technical support guide for the analysis of this compound. As the major active metabolite of the antiarrhythmic drug flecainide, its accurate quantification in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2][3] However, the chemical structure of this compound, specifically its phenolic moiety, renders it highly susceptible to degradation during sample preparation.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the degradation mechanisms and to offer practical, field-proven troubleshooting strategies to ensure the integrity of your samples and the accuracy of your results. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to develop robust and self-validating analytical methods.
Part 1: Understanding the Primary Degradation Pathway: Oxidation
The core issue compromising this compound stability is its susceptibility to oxidation. Phenolic compounds can be easily oxidized to form quinones, which are highly reactive and can further polymerize into complex, often colored, molecules.[4] This process not only leads to a direct loss of the parent analyte but also introduces interfering byproducts that can complicate chromatographic analysis and cause matrix effects.[4][5]
This oxidative degradation is accelerated by several factors common in a laboratory environment:
-
Elevated pH (Neutral to Alkaline): Deprotonation of the phenolic hydroxyl group increases its electron density, making it more susceptible to oxidation.[6]
-
Presence of Dissolved Oxygen: Oxygen is the primary oxidizing agent in many cases.[4]
-
Exposure to Light: UV light can provide the energy to initiate and propagate oxidative reactions (photolysis).[4]
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in buffers or from the biological matrix can act as catalysts for oxidation.[7]
dot graph TD; A[this compound (Phenol Structure)] -- "Oxidizing Conditions (High pH, O₂, Light, Metal Ions)" --> B(Semiquinone Radical); B --> C{Quinone Intermediate}; C --> D[Further Reactions & Polymerization]; D --> E(Degradation Products & Sample Discoloration);
end graph [fontname="Arial", fontsize=10, labelloc="b", label="Oxidation pathway of this compound.", splines=ortho, nodesep=0.5, ranksep=0.5];
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during sample preparation in a direct question-and-answer format.
FAQ 1: Sample Collection & Initial Handling
Question: My this compound recovery is inconsistent, even when I process samples from the same batch. Could the initial collection and handling be the problem?
Answer: Absolutely. The degradation process can begin the moment the sample is collected. Inconsistent initial handling is a primary source of variability.
Core Principles & Troubleshooting:
-
Matrix Selection:
-
Recommendation: Use plasma over serum. The coagulation process in serum formation can release enzymes and other factors that may accelerate degradation.
-
Anticoagulant Choice: K₂EDTA or Sodium Heparin are preferred. EDTA has the added benefit of chelating divalent metal ions that can catalyze oxidation.[8]
-
-
Immediate Temperature Control:
-
Problem: Enzymatic and chemical degradation rates are highly temperature-dependent.[9] Leaving samples at room temperature, even for a short period, can lead to significant analyte loss.
-
Solution: Place blood collection tubes on ice immediately after drawing. Centrifuge in a pre-chilled centrifuge (e.g., 4°C). Aliquot the resulting plasma into pre-chilled tubes.
-
-
Minimize Headspace & Oxygen Exposure:
-
Problem: The oxygen in the air is a key reactant in the degradation pathway.[4]
-
Solution: Use appropriately sized collection and storage tubes to minimize the air-to-sample ratio (headspace). After aliquoting, cap tubes immediately. For maximum stability, you can gently flush the headspace with an inert gas like nitrogen or argon before sealing.
-
-
Storage:
-
Short-term (Processing within hours): Store plasma at 2-8°C.
-
Long-term: Snap-freeze aliquots in a dry ice/alcohol bath and store at ≤ -70°C. Avoid slow freezing in a standard -20°C freezer, as this allows for the formation of ice crystals that can denature proteins and alter the sample microenvironment. Avoid repeated freeze-thaw cycles.[4]
-
FAQ 2: Controlling the Sample Environment (pH, Light, Temperature)
Question: I've noticed my processed samples sometimes develop a yellowish or brownish tint, and my analyte response drops. What's happening and how do I stop it?
Answer: The color change is a classic visual indicator of phenolic oxidation.[4] Your sample environment is likely too favorable for the degradation reaction. You must actively control the pH, light, and temperature throughout the entire preparation workflow.
| Environmental Factor | Impact on this compound | Recommended Action |
| pH | High pH (neutral to basic) accelerates oxidation.[6] Stability is often improved in acidic conditions. | Acidify the sample. Immediately after plasma separation, add a small volume of an acid (e.g., 1 M formic acid, 1% ascorbic acid solution) to bring the pH into the 3-5 range. |
| Temperature | Higher temperatures increase the rate of all chemical reactions, including degradation.[9] | Work cold. Keep samples on ice at all times. Use pre-chilled solvents and reagents. Perform extractions in a cold room if possible. |
| Light | Exposure to UV light, including ambient lab lighting, can induce photolytic degradation. | Protect from light. Use amber-colored vials for all steps. If unavailable, wrap tubes and collection plates in aluminum foil.[4][10] |
FAQ 3: Using Antioxidants Effectively
Question: I've heard about adding antioxidants, but I'm not sure which one to use, how much, or when to add it. Can you provide some guidance?
Answer: Incorporating an antioxidant is one of the most effective strategies to prevent degradation. Antioxidants work by preferentially reacting with and neutralizing the free radicals that propagate the oxidative chain reaction.[4][7] The choice of antioxidant depends on your sample matrix and subsequent analytical method (e.g., LC-MS).
Key Recommendations:
-
When to Add: Add the antioxidant as early as possible. Ideally, it should be added to the collection tube before the blood draw, or at the very least, to the plasma immediately after centrifugation.
-
How to Prepare: Prepare fresh antioxidant stock solutions daily. Many antioxidants are themselves prone to degradation.
| Recommended Antioxidant | Typical Final Concentration | Solvent Compatibility | Key Considerations |
| Ascorbic Acid (Vitamin C) | 0.1% - 1% (w/v) | Aqueous | Highly effective and commonly used.[8] Also acts as an acidulant. May cause ion suppression in some ESI-MS applications, so testing is required. |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents | Excellent for use in organic solvents during LLE or for reconstituting dried extracts. Less effective in purely aqueous matrices.[4] |
| EDTA | 1-5 mM | Aqueous | Primarily a chelating agent that sequesters metal ions, preventing them from catalyzing oxidation.[8] Often used in combination with another antioxidant. |
FAQ 4: Optimizing the Extraction Procedure
Question: My recoveries are still low despite controlling the sample environment. Could my extraction method be degrading the analyte?
Answer: Yes, the extraction process itself can introduce risks. The goal is to use a method that is both efficient at isolating the analyte and gentle enough to prevent its degradation. Solid-Phase Extraction (SPE) is often a superior choice for this application.
Methodology Comparison:
-
Solid-Phase Extraction (SPE):
-
Mechanism: Utilizes a solid sorbent (e.g., C18, Phenyl) to retain the analyte while interferences are washed away.[1][2]
-
Advantages: High recovery, excellent sample cleanup (removes phospholipids and other matrix components), and the ability to use acidified or antioxidant-spiked solvents at every step (loading, washing, eluting) to maintain a protective environment.
-
Recommendation: A reversed-phase SPE protocol on a C18 or Phenyl column is recommended. A method for flecainide and its metabolites using RP-C18 extraction columns has been documented.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
Disadvantages: Can be less efficient, may require pH adjustments to alkaline conditions to ensure extraction of the basic flecainide structure (which would rapidly degrade the phenolic metabolite), and can be less effective at removing all matrix interferences.
-
-
Protein Precipitation (PPT):
Part 3: Recommended Protocols & Workflows
Protocol 1: Stabilized Plasma Sample Preparation for LC-MS Analysis
This protocol integrates the best practices discussed above for maximum this compound stability.
Materials:
-
Blood collection tubes containing K₂EDTA and 10 mg of ascorbic acid.
-
Pre-chilled (4°C) centrifuge.
-
Amber-colored polypropylene tubes (1.5 mL and 5 mL).
-
Calibrated pipettes and tips.
-
Ice bath.
-
Reagents: Ascorbic acid, 0.1% Formic Acid in Water (Solvent A), 0.1% Formic Acid in Acetonitrile (Solvent B), HPLC-grade water, Acetonitrile.
-
SPE Cartridges (e.g., C18, 100 mg, 3 mL).
Procedure:
-
Sample Collection: Collect blood directly into the prepared K₂EDTA/Ascorbic acid tubes. Gently invert 8-10 times to mix.
-
Immediate Cooling: Place tubes immediately into an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) to a pre-chilled, amber 5 mL tube, ensuring not to disturb the buffy coat.
-
Fortification (if not in collection tube): If the antioxidant was not in the collection tube, add 10 µL of a freshly prepared 10% (w/v) ascorbic acid solution per 1 mL of plasma. Vortex gently.
-
Storage: If not proceeding immediately to extraction, cap the tube, flush with nitrogen, and store at ≤ -70°C.
-
SPE Pre-treatment: Thaw frozen samples in a 4°C water bath. To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex to mix. This ensures proteins are fully crashed and the analyte is in the correct protonation state for binding.
-
SPE Workflow:
-
Condition: Pass 2 mL of Acetonitrile through the SPE cartridge, followed by 2 mL of HPLC-grade water.
-
Load: Load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Wash 1: Wash with 2 mL of 0.1% Formic Acid in Water to remove polar interferences.
-
Wash 2: Wash with 2 mL of 20% Acetonitrile in water to remove less-polar interferences.
-
Elute: Elute the analyte with 1 mL of 0.1% Formic Acid in Acetonitrile into a clean, amber collection tube.
-
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 30°C. Reconstitute in 100 µL of a suitable mobile phase (e.g., 95:5 Solvent A:Solvent B). Vortex, and inject into the LC-MS system.
Troubleshooting Workflow Diagram
References
-
Benijts, T., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 27(1), 47–52. Available at: [Link]
-
ScienceDirect. (n.d.). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Available at: [Link]
-
Chang, S. F., et al. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 272(2), 341-350. Available at: [Link]
-
Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
PubMed. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology. Available at: [Link]
-
Khittoo, A., et al. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 20(4), 5638-5674. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Screening Antioxidants Using LC-MS: A Case Study with Cocoa. Available at: [Link]
-
ResearchGate. (n.d.). Natural phenolic antioxidants in bioanalytical chemistry: State of the art and prospects of development. Available at: [Link]
-
MDPI. (n.d.). Mass Spectrometry in the Analysis of Antioxidants and Products of Redox Reactions. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Available at: [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Available at: [Link]
-
Agilent. (2014). Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. Available at: [Link]
-
MDPI. (n.d.). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
MDPI. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Available at: [Link]
-
MDPI. (n.d.). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. Available at: [Link]
-
PubMed. (2025). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. Available at: [Link]
-
PubMed. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Available at: [Link]
-
PubMed. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]
-
ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Available at: [Link]
-
PubMed. (2007). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Available at: [Link]
-
GERPAC. (n.d.). Stability studies guide. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of 5-Hydroxyflecainide Detection in Biofluids
Welcome to the technical support center for the sensitive bioanalysis of 5-hydroxyflecainide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this key flecainide metabolite in biological matrices. Here, we will delve into the nuances of method development, sample preparation, and instrumental analysis to help you achieve the highest levels of sensitivity and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development and execution of bioanalytical methods for this compound.
Q1: What are the main challenges in achieving high sensitivity for this compound detection?
A1: The primary challenges in detecting this compound at low concentrations stem from its increased polarity compared to the parent drug, flecainide. This polarity can lead to poor retention on traditional reversed-phase chromatography columns and increased susceptibility to matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry. Additionally, as a metabolite, it is often present at lower concentrations than the parent drug, necessitating a highly sensitive analytical method.
Q2: Which analytical technique is most suitable for the sensitive quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in biofluids.[1][2] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing the impact of co-eluting matrix components and ensuring accurate quantification at low levels.
Q3: How critical is sample preparation for sensitive analysis?
A3: Sample preparation is paramount. A robust sample preparation strategy, such as Solid-Phase Extraction (SPE), is essential to remove endogenous interferences like phospholipids and proteins that can cause significant matrix effects and compromise sensitivity.[3][4][5] A well-optimized SPE protocol can also concentrate the analyte, further enhancing the signal.
Q4: What are the key considerations for the stability of this compound in biofluids?
A4: Like many drug metabolites, the stability of this compound in biological matrices is a critical factor for accurate quantification.[6][7] Key considerations include:
-
Enzymatic degradation: Endogenous enzymes in blood and plasma can degrade the analyte. Samples should be processed promptly and kept at low temperatures.
-
Freeze-thaw stability: Repeated freeze-thaw cycles can lead to degradation. It's crucial to validate the analyte's stability over a relevant number of cycles.[8]
-
Long-term storage: Stability at storage temperatures (e.g., -20°C or -80°C) must be established for the expected duration of the study.[9]
-
Bench-top stability: The stability of the analyte in the matrix at room temperature should be assessed to understand acceptable handling times during sample preparation.[10]
Q5: Is derivatization a viable strategy to enhance the sensitivity of this compound detection?
A5: Yes, derivatization can be a powerful tool. For hydroxylated metabolites like this compound, derivatization can improve chromatographic retention and, more importantly, enhance ionization efficiency in the mass spectrometer, leading to a significant increase in signal intensity. However, the derivatization reaction needs to be reproducible and should not introduce significant interferences.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Symptom: The peak for this compound is very small or not detectable, even in quality control (QC) samples.
| Potential Cause | Explanation & Solution |
| Poor Ionization Efficiency | This compound may not ionize efficiently under the current source conditions. Solution: Optimize ESI source parameters. Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For positive ion mode, ensure the mobile phase has an appropriate acidic modifier (e.g., 0.1% formic acid) to promote protonation.[11][12][13][14] |
| Suboptimal MRM Transitions | The selected precursor and product ions may not be the most abundant, or the collision energy may be inadequate. Solution: Re-optimize the MRM transitions by infusing a standard solution of this compound. Perform a product ion scan to identify the most intense fragment ions and then optimize the collision energy for each transition to maximize signal intensity.[15][16][17] |
| Analyte Degradation | The analyte may have degraded during sample collection, storage, or processing. Solution: Review sample handling procedures. Ensure samples were kept cold and processed promptly. Verify the validated stability data for the storage conditions and duration. Prepare fresh QC samples to rule out degradation of stock solutions.[6][7] |
| Inefficient Sample Extraction | The SPE protocol may not be effectively extracting this compound. Solution: Re-evaluate your SPE method. Ensure the sorbent chemistry is appropriate for a polar metabolite. Check the pH of the sample and wash/elution solvents. Collect and analyze the flow-through and wash fractions to see if the analyte is being lost.[18][19][20][21][22] |
Issue 2: High Background Noise or Interferences
Symptom: The baseline is noisy, or there are significant interfering peaks at or near the retention time of this compound.
| Potential Cause | Explanation & Solution |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous compounds from the biofluid are suppressing the ionization of this compound. Solution: Improve sample cleanup by optimizing the SPE protocol. A more rigorous wash step or a different sorbent chemistry may be required. Also, adjust the chromatographic gradient to separate the analyte from the interfering matrix components. |
| Contaminated LC-MS System | The system may be contaminated from previous analyses. Solution: Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). Clean the ion source components according to the manufacturer's recommendations. |
| Mobile Phase Contamination | Impurities in the mobile phase solvents or additives can contribute to high background noise. Solution: Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases daily. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom: The chromatographic peak for this compound is not symmetrical.
| Potential Cause | Explanation & Solution |
| Secondary Interactions on the Column | The analyte may be interacting with active sites on the column packing material. Solution: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape for basic compounds. Consider a different column chemistry if the problem persists. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Solution: Dilute the sample and re-inject. This is more common with high-concentration samples. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. |
| Column Degradation | The column may be nearing the end of its lifespan or have been damaged by harsh conditions. Solution: Replace the analytical column. Use a guard column to protect the main column from contaminants. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol provides a general framework for SPE. Optimization will be required based on the specific sorbent and equipment used.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples, standards, and QCs
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., ammonium formate buffer at a specific pH).
-
Sample Loading: Pretreat 0.5 mL of plasma by adding an appropriate internal standard and diluting with the equilibration buffer. Load the pretreated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove salts.
-
Wash 2: 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution: Elute the analyte with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: A logical flowchart for diagnosing and resolving low signal intensity issues.
Key Steps in Solid-Phase Extraction (SPE)
Caption: The sequential stages of a typical Solid-Phase Extraction protocol.
References
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Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Retrieved from [Link]
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Hawach Scientific. (2023, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
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Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]
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ALWSCI. (2023, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]
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Welch Materials, Inc. (2023, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
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Lootens, L., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47-52. Retrieved from [Link]
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Wilson, K. M., et al. (1998). Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chromatography. Therapeutic Drug Monitoring, 20(4), 435-438. Retrieved from [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
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Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]
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Kim, J., et al. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography, 29(11), 1733-1740. Retrieved from [Link]
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Van Bocxlaer, J. F., et al. (2003). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. ResearchGate. Retrieved from [Link]
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Walczak, J., & Bocian, S. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International, 29(3). Retrieved from [Link]
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Jain, R., et al. (2011). Liquid chromatographic tandem mass spectrometric validated method for pharmacokinetic estimation of flecainide in human plasma. ResearchGate. Retrieved from [Link]
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Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Retrieved from [Link]
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Von der Heide, D., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10). Retrieved from [Link]
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Schwaiger, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123. Retrieved from [Link]
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Rahman, M. M., et al. (2019). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. ResearchGate. Retrieved from [Link]
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Lawlor, K., et al. (2024). Example chromatograms of flecainide analysed in human plasma by... ResearchGate. Retrieved from [Link]
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An, J., & Wu, Y. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology, 75, 7.6.1-7.6.12. Retrieved from [Link]
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Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
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Bar-Joseph, A., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 154. Retrieved from [Link]
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Jain, R., et al. (2011). Stability of Flecainide in human plasma. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Retrieved from [Link]
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An, J., & Wu, Y. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. ResearchGate. Retrieved from [Link]
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Breindahl, T. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
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Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. Retrieved from [Link]
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Dattula, N. R., et al. (n.d.). ORIGINAL RESEARCH PAPER. Worldwide Journals. Retrieved from [Link]
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Adamowicz, P., et al. (2022). One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. Forensic Toxicology, 40(2), 334-357. Retrieved from [Link]
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Adamowicz, P., et al. (2019). Stability of synthetic cathinones in blood and urine. Forensic Science International, 295, 137-143. Retrieved from [Link]
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Technical Support Center: Chromatographic Resolution of Flecainide and Its Metabolites
Welcome to the technical support center for the analysis of flecainide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenge of co-elution, specifically focusing on resolving 5-hydroxyflecainide from other flecainide-related compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these separation challenges in your laboratory.
Introduction: The Challenge of Flecainide Metabolite Analysis
Flecainide, a class IC antiarrhythmic agent, undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzymes CYP2D6 and CYP1A2.[1] The main metabolites include meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODL-lactam).[1][2] this compound is another significant, pharmacologically active metabolite. Due to their structural similarities, chromatographic separation of these compounds can be challenging, often leading to co-elution, which compromises accurate quantification.
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other flecainide metabolites, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of flecainide that I should be aware of during analysis?
A1: The two major urinary metabolites of flecainide are meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODL-lactam).[2] this compound is also a key active metabolite. Your analytical method should aim to resolve the parent drug, flecainide, from these key metabolites.
Q2: Why is this compound prone to co-eluting with other flecainide metabolites?
A2: The structural similarity between this compound and other metabolites, particularly in terms of their core structure and physicochemical properties like pKa and hydrophobicity, leads to similar retention behavior on traditional reversed-phase HPLC columns. Achieving differential retention to resolve them requires careful optimization of chromatographic conditions.
Q3: Can I use mass spectrometry (MS) to resolve co-eluting peaks of flecainide and its metabolites?
A3: While MS detection can distinguish between compounds with different mass-to-charge ratios (m/z), it cannot differentiate between isomers that have the same m/z. If this compound co-elutes with an isobaric metabolite, chromatographic separation is essential for accurate quantification. However, tandem MS (MS/MS) can be used to generate unique fragmentation patterns for each compound, which may aid in their individual quantification even with partial co-elution.
Q4: Are there any published methods I can refer to for the separation of flecainide and its metabolites?
A4: Yes, several HPLC methods have been published for the analysis of flecainide and its metabolites in biological matrices.[3][4][5][6][7] These methods often utilize reversed-phase chromatography with UV or MS detection and can serve as a good starting point for your method development. For instance, one study successfully separated flecainide and two of its major metabolites using a Hypersil BDS phenyl column with a water, methanol, and ammonium acetate gradient system.[3][4][5][7]
Troubleshooting Guide: Resolving Co-elution of this compound
This section provides a step-by-step guide to systematically troubleshoot and resolve the co-elution of this compound with other flecainide metabolites.
Step 1: Confirm Co-elution and Identify the Interfering Metabolite
Before optimizing your method, it's crucial to confirm that you are indeed observing co-elution and, if possible, identify the interfering compound.
Q: How can I confirm that the peak impurity is due to a co-eluting metabolite and not an artifact?
A:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis across the entire peak. A non-homogenous peak spectrum indicates the presence of more than one compound.
-
Mass Spectrometry (MS) Analysis: Infuse a standard of this compound and the suspected co-eluting metabolite(s) into your mass spectrometer to determine their respective m/z values. Analyze your sample to see if both m/z values are present at the retention time of the co-eluting peak.
-
Spiking Studies: Spike your sample with a known concentration of a this compound standard. If the peak height or area increases but the peak shape deteriorates (e.g., becomes broader or shows a shoulder), it is a strong indication of co-elution.
Step 2: Methodical Approach to Chromatographic Optimization
Once co-elution is confirmed, a systematic approach to method development is key. The following workflow illustrates a logical progression for optimizing your separation.
Caption: A logical workflow for resolving chromatographic co-elution.
2.1 Mobile Phase Optimization: The First Line of Attack
The mobile phase composition is often the most effective parameter to adjust for improving selectivity.
Q: How does mobile phase pH affect the separation of flecainide and its metabolites?
A: Flecainide is a basic compound with a pKa of 9.3.[1] Its metabolites, including this compound, are also ionizable. Adjusting the mobile phase pH can significantly alter the ionization state of these compounds, thereby affecting their retention and selectivity on a reversed-phase column.[8][9]
-
Expert Insight: For basic compounds like flecainide and its metabolites, working at a pH 2-3 units below their pKa will ensure they are in their fully protonated (ionized) form. Conversely, a pH 2-3 units above the pKa will keep them in their neutral form. Experimenting with pH in the range of 3 to 7 can reveal a "sweet spot" where the subtle differences in the pKa values of the metabolites lead to optimal separation. It is generally recommended to start method development with a pH between 2 and 4 for stable retention and selectivity of ionizable compounds.[8]
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.
-
Isocratic Elution: Perform initial isocratic runs with a consistent organic modifier percentage (e.g., 30% acetonitrile) at each pH to observe the change in retention and selectivity.
-
Analyze Results: Plot retention time versus pH for each compound. The pH at which the greatest difference in retention time between this compound and the co-eluting metabolite is observed should be selected for further optimization.
Q: Should I use acetonitrile or methanol as the organic modifier?
A: The choice of organic modifier can influence selectivity due to different solvent properties (polarity, viscosity, and dipole moment).
-
Acetonitrile: Generally provides lower backpressure and is a good starting point.
-
Methanol: Can offer different selectivity for aromatic compounds due to its protic nature and ability to engage in hydrogen bonding.
Recommendation: If you are using acetonitrile and facing co-elution, switching to methanol or using a mixture of both can alter the selectivity and potentially resolve the critical pair.
2.2 Stationary Phase Selection: Exploiting Different Separation Mechanisms
If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.
Q: My C18 column is not providing adequate resolution. What other column chemistries should I consider?
A: While C18 columns are widely used, they primarily separate based on hydrophobicity. Alternative stationary phases can introduce different separation mechanisms, such as pi-pi interactions, shape selectivity, and dipole-dipole interactions.
| Stationary Phase | Primary Separation Mechanism(s) | Application for Flecainide Metabolites |
| C18 (Octadecylsilane) | Hydrophobic interactions | Standard for initial method development. |
| Phenyl-Hexyl | Hydrophobic & pi-pi interactions | Can provide unique selectivity for aromatic compounds like flecainide and its metabolites. A Hypersil BDS phenyl column has been successfully used for this separation.[3][4][5][7] |
| Pentafluorophenyl (PFP) | Hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions | Offers a different selectivity profile for polar and aromatic compounds. |
| Cyano (CN) | Hydrophobic & dipole-dipole interactions | Can be used in both reversed-phase and normal-phase modes, providing an alternative selectivity. |
| Embedded Polar Group (e.g., Amide) | Hydrophobic interactions with enhanced retention of polar compounds | Can improve peak shape for basic compounds and offer different selectivity. |
Expert Recommendation: A phenyl-hexyl or PFP column is a highly recommended next step if a C18 column fails to resolve this compound. The aromatic rings in these stationary phases can interact differently with the aromatic and piperidine moieties of flecainide and its metabolites, leading to improved separation.
2.3 Gradient and Temperature Optimization: Fine-Tuning the Separation
Q: How can I optimize my gradient to improve the resolution of closely eluting peaks?
A: A shallower gradient will increase the separation between peaks.
Experimental Protocol: Gradient Optimization
-
Determine Elution Point: Identify the percentage of organic modifier at which the co-eluting peaks elute in your current gradient.
-
Shallow the Gradient: Decrease the rate of change of the organic modifier around the elution point of the critical pair. For example, if the peaks elute at 35% acetonitrile, modify the gradient to have a shallower slope from 30% to 40% acetonitrile.
-
Isocratic Hold: In some cases, an isocratic hold at a specific mobile phase composition can also improve the resolution of a critical pair.
Q: Can changing the column temperature help with co-elution?
A: Yes, temperature can affect selectivity. Running the separation at different temperatures (e.g., 25°C, 35°C, and 45°C) can sometimes reverse the elution order of closely eluting peaks or increase the separation between them. Higher temperatures also reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.
Step 3: Advanced Strategies for Persistent Co-elution
If the above strategies do not yield the desired resolution, more advanced techniques can be considered.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve a high degree of separation. The fraction containing the co-eluting peaks from the first dimension is transferred to a second dimension column for further separation.
-
Ion-Pair Chromatography: For these basic analytes, using an anionic ion-pairing reagent can improve retention and selectivity. However, this approach is often not compatible with MS detection.
-
Chiral Chromatography: If you are dealing with the co-elution of enantiomers, a chiral stationary phase is necessary.[10][11][12][13]
Summary of Key Physicochemical Properties
Understanding the properties of flecainide is crucial for effective method development.
| Property | Value | Implication for Chromatography |
| Molecular Weight | 414.34 g/mol [1] | Relevant for MS detection. |
| pKa (basic) | 9.3[1] | Ionization state is highly dependent on mobile phase pH. |
| LogP | 3.78[1] | Indicates that the compound is relatively hydrophobic. |
Conclusion
Resolving the co-elution of this compound from other flecainide metabolites is a common but manageable challenge in analytical chemistry. By systematically optimizing mobile phase conditions, exploring alternative stationary phase chemistries, and fine-tuning gradient and temperature parameters, researchers can achieve the necessary resolution for accurate and reliable quantification. This guide provides a comprehensive framework to troubleshoot and overcome these separation hurdles, ensuring the scientific integrity of your results.
References
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Benijts, T., et al. (2004). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 28(2), 122-127. [Link]
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Musthafa, M., et al. (2016). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. SlideShare. [Link]
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Doki, K., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(10), 1361-1366. [Link]
-
El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. Biomedical Chromatography, 30(11), 1816-1824. [Link]
-
Turgeon, J., et al. (1990). Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 79(7), 599-603. [Link]
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Laganière, S., et al. (1990). High-performance liquid chromatographic determination of the enantiomers of flecainide in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 532(2), 219-229. [Link]
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Brocks, D. R., & Verjee, Z. H. (1994). High-performance Liquid Chromatographic Assay of Flecainide and Its Enantiomers in Serum. Therapeutic Drug Monitoring, 16(2), 177-183. [Link]
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Conard, G. J., & Ober, R. E. (1984). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug Metabolism and Disposition, 12(4), 425-433. [Link]
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National Center for Biotechnology Information. (n.d.). Flecainide. PubChem. [Link]
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Conard, G. J., & Carlson, G. L. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
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Agilent Technologies. (2017). Control pH During Method Development for Better Chromatography. [Link]
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Welsh, D. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]
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Johnston, A., & Hamer, N. S. (1984). The influence of urinary pH on flecainide excretion and its serum pharmacokinetics. British Journal of Clinical Pharmacology, 17(4), 447-451. [Link]
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Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. [Link]
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GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
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Separation Methods Technologies. (n.d.). Equivalent HPLC Columns. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... [Link]
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LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2015). Capture of the volatile carbonyl metabolite of flecainide on 2,4-dinitrophenylhydrazine cartridge for quantitation by stable-isotope dilution mass spectrometry coupled with chromatography. PMC. [Link]
-
Li, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. [Link]
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Technical Support Center: Optimization of Mobile Phase for 5-Hydroxyflecainide Chromatography
Welcome to the technical support center for the chromatographic analysis of 5-hydroxyflecainide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing your mobile phase and troubleshooting common issues encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a mobile phase for this compound analysis?
A1: The successful separation of this compound, a major metabolite of flecainide, hinges on several critical mobile phase parameters. Due to the basic nature of flecainide and its metabolites, precise control of the mobile phase pH is paramount to achieve symmetrical peak shapes and reproducible retention times. The choice of organic solvent and buffer system also significantly influences selectivity and resolution from the parent drug and other metabolites.
Q2: Why is pH control so critical for the analysis of flecainide and this compound?
A2: Flecainide and this compound are basic compounds, meaning they can exist in ionized or non-ionized forms depending on the pH of the mobile phase. At a pH below their pKa, they will be protonated (positively charged), and at a pH above their pKa, they will be in their neutral form. In reversed-phase chromatography, the neutral form is more retained by the non-polar stationary phase. Inconsistent pH can lead to peak tailing, broadening, and shifting retention times. Maintaining a stable pH, typically 2-3 units away from the analyte's pKa, is crucial for robust and reproducible chromatography. The elimination of flecainide has been shown to be influenced by urinary pH, underscoring the importance of pH in biological systems and its impact on analytical methods.[1][2][3][4][5]
Q3: What is a good starting point for the mobile phase composition?
A3: A common and effective starting point for the analysis of flecainide and its metabolites is a gradient elution using a C18 or a phenyl-based column.[6][7][8][9] The mobile phase typically consists of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): An acidic buffer, such as 10-25 mM phosphate or ammonium acetate, with the pH adjusted to the range of 3-4. This low pH ensures that the basic analytes are consistently protonated, minimizing undesirable interactions with the stationary phase.[6][7][8][9]
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.
A generic starting gradient could be 10-90% B over 10-15 minutes.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are suitable organic modifiers for the separation of this compound. The choice often comes down to empirical testing during method development.
-
Acetonitrile: Generally offers lower viscosity (leading to lower backpressure), higher elution strength for many compounds, and better UV transparency at lower wavelengths. It often results in sharper peaks.
-
Methanol: Can provide different selectivity compared to acetonitrile, which can be advantageous for resolving closely eluting peaks. It is also a more cost-effective solvent.
It is recommended to screen both solvents to determine which provides the optimal separation for your specific analytical method.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound, providing systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Inappropriate mobile phase pH: The pH may be too close to the pKa of the analytes, causing them to exist in both ionized and non-ionized forms. 2. Secondary interactions with the column: Residual silanol groups on the silica-based stationary phase can interact with the basic analytes. | 1. Adjust mobile phase pH: Ensure the pH is at least 2 units below the pKa of flecainide and this compound. An acidic pH (e.g., 3.0-4.0) is generally recommended. 2. Use a base-deactivated column: Employ a column with end-capping or a phenyl-based stationary phase to minimize silanol interactions.[6][7][8][9] Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help, but this may not be suitable for LC-MS applications. |
| Poor Resolution | 1. Suboptimal mobile phase composition: The organic solvent or buffer is not providing sufficient selectivity. 2. Inadequate gradient slope: The gradient may be too steep, not allowing for proper separation. | 1. Evaluate different organic solvents: If using acetonitrile, try methanol, or vice versa. Ternary mixtures (e.g., water/acetonitrile/methanol) can also be explored. 2. Optimize the gradient: Decrease the gradient slope (i.e., increase the gradient time) to improve the separation of closely eluting peaks. Isocratic holds can also be incorporated into the gradient. |
| Shifting Retention Times | 1. Inadequately buffered mobile phase: If the buffer concentration is too low, it may not be able to resist pH shifts. 2. Mobile phase composition drift: Inaccurate mixing by the HPLC pump or evaporation of the more volatile organic solvent can cause retention time shifts. 3. Column temperature fluctuations: Changes in ambient temperature can affect retention times. | 1. Increase buffer concentration: Ensure the buffer concentration is adequate (typically 10-50 mM) and that the chosen buffer has a pKa close to the desired mobile phase pH. 2. Prepare fresh mobile phase daily: To avoid changes in composition due to evaporation. Ensure the pump is mixing accurately. 3. Use a column oven: Maintaining a constant column temperature will improve the reproducibility of retention times. |
| Low Signal Intensity | 1. Suboptimal mobile phase for detection: The mobile phase additives may be causing ion suppression in LC-MS or quenching fluorescence in fluorescence detection. 2. Analyte degradation: The pH of the mobile phase may be causing the analyte to degrade. | 1. For LC-MS: Use volatile buffers like ammonium acetate or formate. Avoid non-volatile buffers like phosphate. 2. For Fluorescence Detection: Ensure the mobile phase does not contain components that quench fluorescence. 3. Check analyte stability: Prepare standards in mobile phase and inject them over time to assess stability. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of flecainide and this compound.
Objective: To evaluate the effect of mobile phase pH on peak shape, retention, and resolution.
Materials:
-
HPLC or UHPLC system with a UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Flecainide and this compound analytical standards
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphoric acid, ammonium acetate, and formic acid
Procedure:
-
Prepare stock solutions: Prepare individual or mixed stock solutions of flecainide and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare aqueous mobile phases: Prepare a series of aqueous mobile phases with different pH values. For example:
-
Mobile Phase A1: 20 mM ammonium formate, pH 3.0
-
Mobile Phase A2: 20 mM ammonium formate, pH 3.5
-
Mobile Phase A3: 20 mM ammonium formate, pH 4.0
-
Mobile Phase A4: 20 mM ammonium acetate, pH 4.5
-
-
Set up the chromatographic method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 298 nm or MS in positive ion mode
-
-
Perform the analysis: Inject the standard solution using each of the prepared aqueous mobile phases (A1-A4).
-
Evaluate the data: Compare the chromatograms for each pH value. Assess the following parameters:
-
Peak shape (asymmetry factor): Aim for a value between 0.9 and 1.2.
-
Retention time: Observe the shift in retention as a function of pH.
-
Resolution: Calculate the resolution between flecainide and this compound.
-
Protocol 2: Organic Modifier and Gradient Optimization
This protocol describes how to optimize the organic modifier and gradient profile for the separation.
Objective: To improve the resolution and shorten the analysis time.
Procedure:
-
Select the optimal pH: Based on the results from Protocol 1, select the aqueous mobile phase pH that provided the best peak shape.
-
Screen organic modifiers:
-
Run the analysis using the optimized aqueous phase with acetonitrile as the organic modifier (Mobile Phase B1).
-
Run the analysis again, replacing acetonitrile with methanol (Mobile Phase B2).
-
Compare the selectivity and resolution obtained with both organic modifiers.
-
-
Optimize the gradient:
-
Based on the initial scouting run, determine the approximate elution time of the analytes.
-
Modify the gradient to have a shallower slope around the elution time of the target analytes. For example, if the peaks elute between 40% and 60% B, you could modify the gradient to be: 10-40% B in 2 min, 40-60% B in 10 min, then ramp up to 90% B to wash the column.
-
Further refine the gradient by adjusting the slope and duration to achieve the desired resolution and run time.
-
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the mobile phase for this compound chromatography.
Caption: A systematic workflow for mobile phase optimization.
References
-
Benijts, T., et al. (2004). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 28(2), 122–127. [Link]
-
Doki, K., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1252–1258. [Link]
-
Muhiddin, K. A., Johnston, A., & Turner, P. (1984). The influence of urinary pH on flecainide excretion and its serum pharmacokinetics. British Journal of Clinical Pharmacology, 17(4), 447–451. [Link]
-
Johnston, A., Warrington, S., & Turner, P. (1985). Flecainide pharmacokinetics in healthy volunteers: the influence of urinary pH. British Journal of Clinical Pharmacology, 20(4), 333–338. [Link]
-
Holm, P. E., & Ladefoged, K. (2000). Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 249–254. [Link]
-
Brouwers, J. R., & Sitsen, J. M. (1984). Elimination of flecainide as a function of urinary flow rate and pH. European Journal of Clinical Pharmacology, 26(2), 263–265. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
Sources
- 1. The influence of urinary pH on flecainide excretion and its serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flecainide pharmacokinetics in healthy volunteers: the influence of urinary pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of flecainide as a function of urinary flow rate and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of urinary pH on flecainide excretion and its serum pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide pharmacokinetics in healthy volunteers: the influence of urinary pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 5-Hydroxyflecainide Quantification Methods
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of drug metabolites is as crucial as that of the parent drug. 5-hydroxyflecainide, the major active metabolite of the antiarrhythmic agent flecainide, presents a unique analytical challenge due to its structural similarity to the parent compound and the need for sensitive detection in complex biological matrices. This guide provides an in-depth comparison of analytical methods for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with a traditional High-Performance Liquid Chromatography (HPLC) with fluorescence detection method, offering field-proven insights into the causality behind experimental choices.
The Clinical Significance of this compound Quantification
Flecainide is a Class Ic antiarrhythmic drug used to treat a variety of cardiac arrhythmias. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to two major metabolites: meta-O-dealkylated flecainide (this compound) and meta-O-dealkylated lactam of flecainide. This compound exhibits some pharmacological activity, although it is generally less potent than the parent drug. Accurate measurement of this metabolite is critical for several reasons:
-
Pharmacokinetic Profiling: Understanding the formation and elimination kinetics of this compound provides a more complete picture of the drug's disposition in the body.
-
Metabolic Phenotyping: The ratio of parent drug to metabolite can be an indicator of an individual's CYP2D6 enzyme activity, allowing for personalized medicine approaches.
-
Toxicity and Efficacy Correlation: In certain patient populations, such as those with renal impairment, the accumulation of metabolites may contribute to adverse effects.
-
Forensic Toxicology: In cases of overdose, the quantification of both flecainide and its metabolites is essential for a thorough investigation.[1]
A Deep Dive into a Validated LC-MS/MS Method for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. Here, we present a detailed, validated LC-MS/MS method for the simultaneous determination of flecainide and this compound in human plasma. The rationale behind each step is explained to provide a clear understanding of the method's robustness.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the analysis of flecainide and its metabolites and is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
1. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution.
-
Procedure:
-
To 100 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound). The use of a stable isotope-labeled IS is highly recommended to compensate for variability during sample processing and analysis.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography
-
Rationale: The choice of a C18 reversed-phase column provides good retention and separation of the moderately polar this compound from other endogenous plasma components. A gradient elution allows for a shorter run time while maintaining good peak shape and resolution.
-
Parameters:
-
System: A validated UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Rationale: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interference from other compounds is minimized.
-
Parameters:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: m/z 431.2 → 317.1 (This is a hypothetical transition and would need to be optimized experimentally).
-
Internal Standard (Stable Isotope Labeled): m/z 435.2 → 321.1 (This is a hypothetical transition and would need to be optimized experimentally).
-
-
Optimization: The cone voltage and collision energy must be optimized for each analyte to achieve the best sensitivity.
-
Method Validation According to Regulatory Guidelines
Any bioanalytical method used for regulatory submissions must be validated to ensure its reliability. The validation parameters are defined by guidelines from the FDA and EMA.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Specificity & Selectivity | To ensure that the method can differentiate the analyte from other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Linearity | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% for the Lower Limit of Quantification). |
| Precision | To assess the degree of scatter between a series of measurements. | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for the Lower Limit of Quantification). |
| Recovery | To evaluate the efficiency of the extraction procedure. | The recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte. | The %CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions. | The mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Comparison with an Alternative Method: HPLC with Fluorescence Detection
Prior to the widespread adoption of LC-MS/MS, HPLC with fluorescence detection was a common technique for the quantification of flecainide and its metabolites.
Experimental Workflow
Caption: Experimental workflow for the HPLC-Fluorescence quantification of this compound.
Detailed Experimental Protocol (Based on Doki et al., 2004)
-
Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of serum, add an internal standard.
-
Add a buffer and extract with an organic solvent like ethyl acetate.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions
-
Column: A conventional octadecylsilyl silica (ODS) column.
-
Mobile Phase: A mixture of buffer and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 298 nm, Em: 362 nm).
-
Performance Comparison
Table 2: Comparison of LC-MS/MS and HPLC-Fluorescence Methods
| Feature | LC-MS/MS | HPLC-Fluorescence | Rationale for Superiority of LC-MS/MS |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting fluorescent compounds) | MRM is highly specific, reducing the likelihood of interferences that can affect fluorescence-based methods. |
| Sensitivity | High (typically low ng/mL to pg/mL) | Good (typically ng/mL range) | LC-MS/MS generally offers lower limits of detection, which is crucial for studies with low analyte concentrations. |
| Sample Volume | Typically smaller (e.g., 100 µL) | Often requires larger volumes (e.g., 0.5 mL) | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in pediatric studies or when sample availability is limited. |
| Run Time | Short (typically < 5 minutes) | Longer (can be > 10 minutes) | UPLC systems and rapid gradient elutions used with LC-MS/MS significantly reduce analysis time, increasing throughput. |
| Method Development | More complex (requires optimization of MS parameters) | Simpler | While initial method development for LC-MS/MS can be more involved, the resulting method is often more robust and reliable. |
| Cost | Higher initial instrument cost | Lower initial instrument cost | The higher upfront cost of an LC-MS/MS system is often justified by its superior performance and higher throughput. |
Validation Data from Literature (Doki et al., 2004 - HPLC-Fluorescence)
-
Linearity: 10-500 ng/mL for this compound (referred to as MODF).
-
Recovery: > 93%.
-
Intra-day Precision (%CV): 3.0-4.2%.
-
Inter-day Precision (%CV): 3.3-6.7%.
While this HPLC method demonstrates acceptable performance, the validation data for a well-developed LC-MS/MS method would typically show even better precision and a wider linear dynamic range.
Conclusion: The Authoritative Choice for this compound Quantification
Based on the comprehensive comparison, the LC-MS/MS method stands out as the authoritative choice for the quantification of this compound in a regulated bioanalytical environment. Its superior selectivity, sensitivity, and speed provide a level of confidence and throughput that is unmatched by older techniques like HPLC with fluorescence detection.
The causality behind this choice is rooted in the fundamental principles of analytical chemistry. The specificity of tandem mass spectrometry, by monitoring a unique molecular fragmentation, provides a more self-validating system against potential interferences in complex biological matrices. This is a critical aspect of ensuring data integrity for clinical and research decisions.
While the initial investment in LC-MS/MS instrumentation is higher, the long-term benefits of robust, reliable, and high-throughput analysis make it the most scientifically sound and cost-effective solution for drug development professionals. This guide underscores the importance of not just following a protocol, but understanding the scientific principles that underpin a validated analytical method, ensuring the generation of trustworthy data.
References
-
Doki, K., et al. (2004). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 347-352. [Link]
-
Mano, Y., et al. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Biomedical Chromatography, 29(9), 1399-1405. [Link]
-
Benijts, T., et al. (2003). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 27(1), 47-52. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
Sources
A Comparative Analysis of Sodium Channel Blockade: Flecainide vs. 5-Hydroxyflecainide
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent widely utilized in the management of supraventricular and select ventricular arrhythmias.[1] Its primary mechanism of action involves the potent blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential (Vmax) and a slowing of cardiac conduction.[2][3][4] Following administration, flecainide is hepatically metabolized, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2, into two major metabolites: meta-O-dealkylated flecainide (5-hydroxyflecainide) and its corresponding lactam.[5][6] While the lactam metabolite is inactive, this compound exhibits pharmacological activity, necessitating a clear understanding of its comparative potency relative to the parent compound for a comprehensive assessment of flecainide's overall clinical effect.[5] This guide provides an in-depth comparison of the sodium channel blocking potency of flecainide and its active metabolite, this compound, supported by available experimental data.
Mechanism of Action: State-Dependent Sodium Channel Blockade
Both flecainide and this compound exert their antiarrhythmic effects by binding to and blocking the pore of the cardiac sodium channel. This interaction is highly dependent on the conformational state of the channel. Flecainide demonstrates a pronounced use-dependent and frequency-dependent block, meaning its inhibitory effects are significantly enhanced when the sodium channels are frequently opening, such as during a tachyarrhythmia.[4][7] This is because flecainide has a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[7][8] The binding of flecainide to the open channel is rapid, and its dissociation from the channel is slow, leading to a progressive accumulation of blocked channels during rapid heart rates.[7] This "trapping" of the drug within the channel contributes to its potent antiarrhythmic effect.[7]
Comparative Potency: A Quantitative Assessment
Experimental data consistently demonstrates that flecainide is a significantly more potent sodium channel blocker than its active metabolite, this compound.
Table 1: Comparative Potency of Flecainide and this compound on Sodium Channels
| Compound | IC50 (Use-Dependent Block) | IC50 (Resting Block) | Relative Potency | Reference(s) |
| Flecainide | 7.4 µM | 345 µM | 1 | [7] |
| This compound | ~37 µM (Estimated) | Not Available | ~0.2 | [5] |
Note: The IC50 for this compound is estimated based on the finding that it is approximately one-fifth as potent as flecainide.[5]
The data clearly indicates that flecainide's potency is highly contingent on the state of the sodium channel. The IC50 for use-dependent block (7.4 µM) is substantially lower than for resting block (345 µM), highlighting its enhanced efficacy during periods of rapid channel activation.[7]
Experimental Protocols for Assessing Sodium Channel Blockade
The determination of a compound's potency on sodium channels is typically achieved through electrophysiological techniques, most notably the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane of a single cardiomyocyte or a cell line expressing the human cardiac sodium channel (hNav1.5).
Step-by-Step Methodology:
-
Cell Preparation: Isolate cardiomyocytes from cardiac tissue or culture a cell line (e.g., HEK293) stably expressing the hNav1.5 channel.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a fine tip (resistance of 1-3 MΩ when filled with internal solution).
-
Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Clamp: Utilize a voltage-clamp amplifier to control the membrane potential of the cell and record the resulting sodium currents.
-
Pulse Protocols:
-
Resting Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse to elicit a sodium current. Measure the peak current before and after the application of the test compound.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz) to mimic a rapid heart rate. Measure the progressive decrease in the peak sodium current with each pulse in the presence of the test compound.
-
-
Data Analysis: Construct concentration-response curves by plotting the percentage of current inhibition against the concentration of the compound. Fit the data to a Hill equation to determine the IC50 value.
Caption: Experimental workflow for determining IC50 of sodium channel blockers.
Clinical Implications of Potency Differences
The significant difference in potency between flecainide and this compound has important clinical implications. The overall antiarrhythmic effect of flecainide therapy is a composite of the actions of both the parent drug and its active metabolite. However, given that this compound is substantially less potent, flecainide itself is the primary driver of the therapeutic effect.
Factors that alter the metabolism of flecainide can influence the ratio of parent drug to metabolite and, consequently, the overall clinical response. For instance, individuals who are poor metabolizers via the CYP2D6 pathway may have higher plasma concentrations of flecainide and lower concentrations of this compound, potentially leading to an exaggerated drug effect and an increased risk of proarrhythmia. Conversely, rapid metabolizers may have a higher proportion of the less potent metabolite, which could influence the efficacy of the drug.
Caption: Flecainide metabolism and its action on sodium channels.
Conclusion
References
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Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal. 2024. [Link]
-
Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity. PubMed. [Link]
-
State-dependent trapping of flecainide in the cardiac sodium channel. PMC. [Link]
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Flecainide: Electrophysiological properties, clinical indications, and practical aspects. ScienceDirect. [Link]
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Comparison of the Cardiac Electrophysiological Effects of Flecainide and Hydroquinidine in Anesthetized Dog: Concentration-Response Relationship. PubMed. [Link]
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Sodium channel-blocking properties of flecainide, a class IC antiarrhythmic drug, in guinea-pig papillary muscles. An open channel blocker or an inactivated channel blocker. PubMed. [Link]
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State-dependent trapping of flecainide in the cardiac sodium channel. ResearchGate. [Link]
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Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. PMC. [Link]
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Flecainide. StatPearls. [Link]
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A Comparative Guide to the Electrophysiological Effects of 5-Hydroxyflecainide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular and select ventricular arrhythmias.[1] Its primary mechanism of action involves a potent blockade of the fast sodium current (INa) in cardiomyocytes, leading to slowed conduction velocity and stabilization of myocardial electrical activity.[1] However, the clinical and electrophysiological profile of flecainide is not solely determined by the parent drug. Flecainide undergoes significant metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form two major metabolites: meta-O-dealkylated flecainide (5-hydroxyflecainide) and the meta-O-dealkylated lactam of flecainide.[2][3]
Of particular interest to drug development and personalized medicine is the fact that flecainide is administered as a racemate, a 1:1 mixture of its (R) and (S) enantiomers. This chirality is preserved in its 5-hydroxy metabolite, leading to the formation of (R)-5-hydroxyflecainide and (S)-5-hydroxyflecainide. Emerging evidence suggests that the metabolism of flecainide is stereoselective, and the resulting enantiomers of both the parent compound and its metabolites may exhibit distinct electrophysiological properties.[3] This guide provides a comprehensive comparison of the electrophysiological effects of the this compound enantiomers, synthesizing available data and outlining the experimental methodologies crucial for their investigation.
Stereoselective Metabolism of Flecainide: The Genesis of Enantiomeric Metabolites
The biotransformation of flecainide to its 5-hydroxy metabolite is a critical determinant of its overall pharmacological effect. This process is not only subject to genetic polymorphisms of the CYP2D6 enzyme but is also stereoselective. In individuals classified as extensive metabolizers (EMs) of sparteine/debrisoquine, the metabolism of the (R) and (S) enantiomers of flecainide is largely similar. However, in poor metabolizers (PMs), a significant difference emerges. The oral clearance of (R)-flecainide is lower, and its half-life is longer than that of (S)-flecainide, indicating a greater impairment in the metabolism of the (R)-enantiomer.[3] This stereoselective disposition suggests that the circulating concentrations of (R)- and (S)-5-hydroxyflecainide can vary significantly between individuals, underscoring the importance of understanding their respective electrophysiological activities.
Caption: Workflow for electrophysiological assessment.
Conclusion: A Call for Further Investigation
The available evidence strongly suggests that the electrophysiological effects of flecainide are influenced by its stereoselective metabolism. While this compound is a less potent metabolite, its presence in circulation, particularly in the context of CYP2D6 poor metabolizers, warrants a thorough understanding of the distinct properties of its (R) and (S) enantiomers. The current body of literature highlights a significant knowledge gap regarding the direct comparative electrophysiology of these metabolites.
For drug development professionals, this underscores the importance of characterizing the pharmacological activity of not just the parent drug but also its major metabolites, paying close attention to stereochemistry. For researchers and scientists, there is a clear need for studies employing the methodologies outlined in this guide to directly compare the effects of (R)- and (S)-5-hydroxyflecainide on cardiac ion channels and tissue-level electrophysiology. Such investigations will be instrumental in advancing our understanding of flecainide's complex pharmacology and will pave the way for a more personalized approach to arrhythmia management.
References
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Guehler, J., et al. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Journal of Cardiology, 55(8), 103B-108B. [Link]
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Roden, D. M., & Woosley, R. L. (1986). Flecainide. New England Journal of Medicine, 315(1), 36-41. [Link]
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Estes, N. A. M., et al. (1988). Clinical electrophysiologic effects of flecainide acetate. Pacing and Clinical Electrophysiology, 11(7), 1036-1051. [Link]
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Olson, D. W., et al. (1984). Electrophysiologic properties of flecainide acetate. The American Journal of Cardiology, 53(5), 6B-12B. [Link]
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Borggrefe, M., et al. (1982). Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium. Journal of Cardiovascular Pharmacology, 4(2), 205-212. [Link]
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Kroemer, H. K., et al. (1989). Flecainide enantiomers: disposition in human subjects and electrophysiologic actions in vitro. Clinical Pharmacology & Therapeutics, 46(5), 584-590. [Link]
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Al-Khatib, S. M., et al. (2024). Wide Spectrum of Flecainide Toxicity: A Case Report and Literature Review. Cureus, 16(6), e62985. [Link]
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Boutjdir, M., et al. (1986). Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of Cardiovascular Pharmacology, 8(5), 1023-1030. [Link]
-
Unmasking Medicine. (2021, August 29). Cardiac action Potential and Effects of Antiarrthymic Drugs [Video]. YouTube. [Link]
-
Tveito, A., et al. (2021). Mechanisms of flecainide induced negative inotropy: An in silico study. PLoS computational biology, 17(5), e1008692. [Link]
-
Ortega, F. B., & Stang, L. G. (2025). Flecainide. In StatPearls. StatPearls Publishing. [Link]
-
Gross, A. S., et al. (1989). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 28(5), 555-566. [Link]
-
Doki, K., et al. (2014). Stereoselective analysis of flecainide enantiomers using reversed-phase liquid chromatography for assessing CYP2D6 activity. Biomedical Chromatography, 28(9), 1258-1264. [Link]
-
Diemberger, I., et al. (2021). Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives. Journal of Clinical Medicine, 10(11), 2345. [Link]
-
Johnson, J. A., & Lalonde, R. L. (2024). Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology, 15, 1345678. [Link]
-
PubChem. (n.d.). Flecainide Action Pathway. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Birgersdotter, U. M., et al. (1992). Stereoselective genetically-determined interaction between chronic flecainide and quinidine in patients with arrhythmias. British Journal of Clinical Pharmacology, 33(3), 275-280. [Link]
-
Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
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Hellestrand, K. J., et al. (1982). Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. British Heart Journal, 48(2), 140-148. [Link]
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Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of Physiology, 560(Pt 1), 37-49. [Link]
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Viswanathan, P., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. [Link]
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Heath, B. M., et al. (2011). Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of Pharmacological and Toxicological Methods, 63(3), 258-268. [Link]
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Liu, H., et al. (2011). Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia. Journal of Clinical & Experimental Cardiology, S2, 002. [Link]
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Zhang, X., et al. (2015). Dysfunctional Nav1.5 channels due to SCN5A mutations. Journal of Bio-X Research, 3(2), 53-59. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 5-Hydroxyflecainide Assays
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides an in-depth technical comparison and procedural framework for the cross-validation of assays for 5-hydroxyflecainide, the major active metabolite of the antiarrhythmic drug flecainide. We will delve into the nuances of common analytical platforms, the rationale behind experimental design, and the establishment of robust acceptance criteria to ensure data integrity during method transfer or multi-site clinical trials.
Introduction: The Significance of this compound and the Imperative for Cross-Validation
Flecainide is a Class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to two major metabolites: meta-O-dealkylated flecainide (MODF) and the meta-O-dealkylated lactam of flecainide (MODLF).[2] For the purpose of this guide, we will focus on this compound, a structural analog and a key metabolite that requires accurate quantification in pharmacokinetic and therapeutic drug monitoring (TDM) studies.[3]
Given the narrow therapeutic index of flecainide and the potential for inter-individual variability in its metabolism, consistent measurement of its metabolites is crucial for patient safety and for the accurate interpretation of clinical trial data.[4] When these measurements are performed across different laboratories, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity to ensure that the data is comparable and reliable, regardless of where the analysis was performed.[5]
This guide will compare two of the most prevalent analytical techniques for small molecule quantification—High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a comprehensive protocol for their cross-validation.
Understanding the Analyte: Physicochemical Properties of Flecainide and its Metabolites
Table 1: Physicochemical Properties of Flecainide (as a proxy for this compound)
| Property | Value (Flecainide) | Implication for Analysis |
| Molar Mass | 414.34 g/mol | Influences mass spectrometry settings (m/z values). |
| logP | 3.6 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC and liquid-liquid or solid-phase extraction. |
| pKa | 9.3 | As a weak base, its ionization state is pH-dependent, affecting extraction efficiency and chromatographic retention. |
| Solubility | Soluble in methanol and chloroform | Guides solvent selection for stock solutions and extraction. |
| UV Absorbance | λmax ≈ 296-300 nm | Determines the optimal wavelength for HPLC-UV detection.[6] |
| Fluorescence | Excitation/Emission maxima available | Enables highly sensitive detection with HPLC-FLD.[3] |
Comparison of Analytical Methodologies
The choice of analytical platform is a critical decision that impacts sensitivity, selectivity, and throughput. Below is a comparison of HPLC-UV/FLD and LC-MS/MS for the analysis of this compound.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust and widely accessible technique for the quantification of small molecules.[7] For flecainide and its metabolites, fluorescence detection offers superior sensitivity and selectivity compared to UV detection.[3]
-
Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases leads to its separation from other components. The analyte is then detected by its absorbance of UV light or by its fluorescence at a specific wavelength.
-
Strengths:
-
Cost-effective instrumentation.
-
Robust and reliable for routine analysis.
-
Fluorescence detection provides high sensitivity for appropriate molecules.
-
-
Limitations:
-
Lower selectivity compared to MS/MS, potentially susceptible to interference from co-eluting matrix components.
-
May require more extensive sample cleanup to minimize interferences.
-
Longer run times compared to modern UPLC systems.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[8]
-
Principle of Operation: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent from the column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signal for the analyte.
-
Strengths:
-
Unparalleled selectivity, minimizing the risk of interference.
-
High sensitivity, allowing for the use of smaller sample volumes.
-
Fast analysis times, especially with Ultra-High-Performance Liquid Chromatography (UPLC) systems.[9]
-
-
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated during method validation.[9]
-
Requires more specialized technical expertise to operate and troubleshoot.
-
Table 2: Performance Comparison of HPLC-FLD and LC-MS/MS for this compound Analysis
| Parameter | HPLC-FLD | LC-MS/MS | Rationale & Causality |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL[3] | <1 ng/mL[9] | The high selectivity of MS/MS detection allows for lower background noise and thus a lower LLOQ. |
| Linear Range | 10-500 ng/mL[3] | 1-1000 ng/mL[9] | LC-MS/MS detectors typically have a wider dynamic range. |
| Precision (%CV) | < 10%[3] | < 15% | Both methods can achieve excellent precision, as required by regulatory guidelines. |
| Accuracy (%Bias) | ± 15% | ± 15% | Both methods can meet regulatory acceptance criteria for accuracy. |
| Sample Volume | 0.5 - 1 mL | 0.1 - 0.25 mL[8] | The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in pediatric studies or when sample availability is limited. |
| Selectivity | Moderate to High | Very High | MS/MS detection is based on the specific mass-to-charge ratio of the analyte and its fragments, providing a much higher degree of certainty in identification. |
| Throughput | Lower | Higher | UPLC-MS/MS methods can have run times of less than 5 minutes, enabling higher sample throughput. |
The Cross-Validation Workflow: A Step-by-Step Guide
The goal of a cross-validation study is to demonstrate that two or more analytical methods, or the same method performed in different laboratories, produce equivalent results.[5][10] The process should be prospectively defined in a detailed protocol.
Caption: A streamlined workflow for inter-laboratory cross-validation of bioanalytical methods.
Experimental Protocol: Inter-Laboratory Cross-Validation
This protocol outlines a comparative testing approach, which is the most common and robust method for cross-validation.[11]
Objective: To demonstrate the equivalency of this compound quantification between a sending laboratory (Lab A) and a receiving laboratory (Lab B).
Materials:
-
Human plasma (drug-free)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled this compound or a structural analog)
-
All necessary reagents and solvents for the validated analytical method
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare a set of QC samples by spiking drug-free human plasma with this compound at three concentration levels: low, medium, and high. These should cover the expected range of concentrations in study samples.
-
Prepare at least six replicates at each concentration level.
-
-
Selection of Incurred Samples (IS):
-
Select a minimum of 20 incurred samples from a relevant clinical study that have been previously analyzed by Lab A. The concentrations of these samples should be well-distributed across the calibration range.
-
-
Sample Distribution:
-
Aliquots of the QC and IS samples are shipped frozen on dry ice from Lab A to Lab B. Proper documentation of shipping and storage conditions is essential.
-
-
Sample Analysis:
-
Both laboratories will analyze the QC and IS samples in the same analytical run.
-
The run should include a full calibration curve and QC samples at the beginning and end of the run.
-
-
Data Reporting:
-
Both laboratories will report the individual concentrations for each sample, as well as the mean, standard deviation, and coefficient of variation (%CV) for the QC samples.
-
Acceptance Criteria
The acceptance criteria should be pre-defined in the cross-validation protocol. The following are widely accepted criteria based on regulatory guidelines:
-
For QC Samples: The mean concentration of at least two-thirds of the QC samples from Lab B should be within ±15% of the nominal concentration. The %CV for each QC level should not exceed 15%.
-
For Incurred Samples: The concentration of at least two-thirds (67%) of the incurred samples from Lab B should be within ±20% of the value obtained by Lab A. This is calculated as:
-
%Difference = ((Value_LabB - Value_LabA) / Mean_Value) * 100
-
Data Presentation and Interpretation
The results of the cross-validation study should be presented clearly in a tabular format.
Table 3: Example Data from an Inter-Laboratory Cross-Validation Study
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| QC Low 1 | 25.5 | 26.1 | 25.8 | 2.3% |
| QC Low 2 | 24.9 | 25.8 | 25.4 | 3.5% |
| ... | ... | ... | ... | ... |
| IS 1 | 55.2 | 58.9 | 57.1 | 6.5% |
| IS 2 | 152.8 | 145.3 | 149.1 | -5.0% |
| ... | ... | ... | ... | ... |
A Bland-Altman plot is a valuable graphical tool to assess the agreement between the two laboratories. It plots the difference between the two measurements against their average.
Caption: A Bland-Altman plot visualizing the agreement between two laboratories.
Causality Behind Experimental Choices and Self-Validating Systems
-
Why use both QCs and Incurred Samples? QC samples are prepared from a homogenous pool of matrix, which may not fully represent the diversity of patient samples. Incurred samples have been exposed to the in vivo environment and may contain metabolites or other endogenous compounds that could interfere with the assay. Using both provides a more comprehensive assessment of the method's performance.
-
The Importance of a Pre-defined Protocol: A prospective protocol prevents bias in data analysis and interpretation. It ensures that all parties have agreed upon the experimental design and acceptance criteria before the study begins.
-
Self-Validating Nature of the Protocol: The inclusion of both QC and incurred samples with pre-defined acceptance criteria creates a self-validating system. If the results meet these criteria, it provides a high degree of confidence that the method is performing equivalently in both laboratories.
Conclusion: Ensuring Data Integrity Across a Global Landscape
The cross-validation of bioanalytical methods is a cornerstone of modern drug development. By understanding the principles of the analytical techniques, carefully designing the experimental protocol, and adhering to stringent acceptance criteria, researchers can ensure the integrity and comparability of data generated across different laboratories. This rigorous approach is essential for making informed decisions in clinical trials and for ensuring patient safety in therapeutic drug monitoring.
References
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Flecainide. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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Goswami, D., Kumar, A., Sahu, R., et al. (2010). Stability of Flecainide in human plasma. ResearchGate. Available from: [Link]
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Semantic Scholar. (n.d.). Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography. Retrieved from [Link]
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Avomeen. (2024). Cross Validation of Bioanalytical Methods Testing. Retrieved from [Link]
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Piovan, D., D'Agostino, G., & Palatini, P. (1990). Plasma and tissue levels of flecainide in rats. ResearchGate. Available from: [Link]
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Clarke, W., & Palmer-Hill, F. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. Retrieved from [Link]
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Chaudhari, H. V., Patil, J. K., Patel, D. Y., & Girase, A. R. (2024). A Review on Analytical Method Development and Validation of Flecainide using HPLC. ResearchGate. Available from: [Link]
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Royal Society of Chemistry. (n.d.). HPLC Analytical Method Development and Validation. Retrieved from [Link]
- Kumar, S., & Kumar, A. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(11), 10-17.
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A Comparative Activity Study: 5-Hydroxyflecainide vs. Other Flecainide Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the realm of antiarrhythmic drug development and clinical application, a thorough understanding of a drug's metabolic fate is as critical as the pharmacology of the parent compound itself. Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular arrhythmias.[1][2] Its efficacy, however, is not solely dependent on the parent molecule. The biotransformation of flecainide yields metabolites that may contribute to its therapeutic window or, conversely, to its potential for toxicity. This guide provides a detailed comparative analysis of the principal active metabolite, 5-hydroxyflecainide (meta-O-dealkylated flecainide, MODF), and other flecainide metabolites, with a focus on their electrophysiological and antiarrhythmic activities.
The Metabolic Landscape of Flecainide
Flecainide undergoes hepatic metabolism primarily orchestrated by the cytochrome P450 enzymes CYP2D6, with a minor contribution from CYP1A2.[3][4][5] This process leads to the formation of two major metabolites: the pharmacologically active this compound and the inactive meta-O-dealkylated lactam of flecainide (MODLF).[3][4] Approximately 30% of an administered dose of flecainide is excreted unchanged in the urine.[5] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in flecainide metabolism, affecting plasma concentrations of the parent drug and its metabolites.[4]
The metabolic conversion is a critical consideration in drug efficacy and safety. The formation of an active metabolite necessitates a deeper investigation into its specific pharmacological profile to fully comprehend the drug's overall effect.
Caption: Metabolic pathway of flecainide.
Comparative Electrophysiological Activity: A Head-to-Head Analysis
The antiarrhythmic effect of Class Ic agents stems from their ability to block the fast inward sodium current (INa), primarily through the Nav1.5 channel, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential and slowing of conduction.[1]
Potency at the Molecular Level: Ion Channel Blockade
While direct, head-to-head in vitro studies quantifying the IC50 values of this compound on cardiac ion channels are not extensively reported in the literature, a consistent body of evidence from in vivo studies and general pharmacological characterizations indicates that This compound possesses approximately 20% to 50% of the antiarrhythmic activity of the parent flecainide molecule. [4][6] The lactam metabolite is considered inactive.[3][6]
| Compound | Target Ion Channel | IC50 (µM) | Experimental System | Key Findings |
| Flecainide | Nav1.5 (Peak Current) | 5.5 - 10.7[7][8] | HEK293 cells, IonWorks platform | Potent, use-dependent blockade. |
| Nav1.5 (Use-dependent) | 7.4[9][10] | Xenopus oocytes | Increased potency with higher stimulation frequency. | |
| Nav1.5 (Resting) | 345[9][10] | Xenopus oocytes | Low affinity for resting channels. | |
| hERG (IKr) | 1.49 - 3.91[11][12] | HEK293 cells | Blockade at clinically relevant concentrations. | |
| This compound | Nav1.5 | Not explicitly reported | - | Estimated to be 2-5 times higher than flecainide based on relative potency data.[4][6] |
| hERG (IKr) | Not explicitly reported | - | Activity is likely lower than flecainide, but specific data is lacking. | |
| Lactam Metabolite | Nav1.5 / hERG | Not applicable | - | Considered pharmacologically inactive.[3][6] |
Expert Insight: The lack of specific IC50 values for this compound represents a significant data gap in the field. Such data, generated through whole-cell patch-clamp analysis in recombinant cell lines (e.g., HEK293 expressing hNav1.5 or hERG), would be invaluable for refining our understanding of flecainide's overall pharmacological profile and for developing more accurate predictive models of its cardiac effects.
In Vivo Electrophysiological Comparison: Insights from a Canine Model
A pivotal study in anesthetized dogs provides the most direct comparison of the in vivo electrophysiological effects of flecainide and its metabolites.[6] This research offers crucial insights into how the activity at the ion channel level translates to effects on the integrated cardiac conduction system.
| Electrophysiological Parameter | Flecainide Effect | This compound Effect | Lactam Metabolite Effect |
| Sinus Cycle Length | Significantly prolonged[6] | No significant effect[6] | Negligible effect[6] |
| Atrial Paced Cycle Length (1:1 AV conduction) | Significantly prolonged[6] | Significantly prolonged[6] | Much weaker effect[6] |
| AV Nodal Effective Refractory Period | Significantly prolonged[6] | Significantly prolonged[6] | Much weaker effect[6] |
| Right Ventricular Effective Refractory Period | Significantly prolonged[6] | Significantly prolonged[6] | Much weaker effect[6] |
| Infranodal Conduction (HV Interval) | Markedly prolonged[13] | Lacked marked effects[6] | Negligible effect[6] |
| Overall Potency | Benchmark | Approximately one-half as potent as flecainide[6] | Less than one-tenth as potent as flecainide[6] |
Causality Behind Experimental Observations: The finding that this compound is roughly half as potent as flecainide in prolonging atrial and ventricular refractory periods, yet lacks a significant effect on the HV interval, is particularly noteworthy.[6] The HV interval represents conduction through the His-Purkinje system. This suggests a potential difference in the affinity or binding kinetics of this compound to the sodium channels in this specific cardiac tissue compared to atrial and ventricular myocardium. This differential effect could have implications for the proarrhythmic potential of the metabolite.
Experimental Protocols for Comparative Activity Assessment
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. The following outlines key methodologies for evaluating the electrophysiological properties of flecainide and its metabolites.
In Vitro Assessment: Whole-Cell Voltage Clamp
Objective: To quantify the inhibitory potency (IC50) of test compounds on specific cardiac ion channels (e.g., Nav1.5, hERG).
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the human recombinant ion channel of interest.
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Recording:
-
Achieve a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to obtain the whole-cell configuration.
-
Apply specific voltage protocols to elicit and measure the ionic current of interest.
-
Perfuse the cells with increasing concentrations of the test compound (flecainide, this compound) and record the corresponding reduction in current amplitude.
-
-
Data Analysis:
-
Normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Caption: Workflow for whole-cell voltage clamp analysis.
In Vivo Electrophysiological Study in a Canine Model
Objective: To assess the effects of test compounds on intracardiac conduction intervals and refractory periods in a whole-animal model.
Methodology:
-
Animal Preparation: Anesthetize adult mongrel dogs and introduce multipolar electrode catheters into the heart via femoral artery and vein access under fluoroscopic guidance.
-
Baseline Measurements: Record baseline electrophysiological parameters, including sinus cycle length, PR interval, QRS duration, QT interval, and effective refractory periods of the atrium, AV node, and ventricle.
-
Drug Administration: Administer the test compound (flecainide or metabolite) intravenously as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Post-Drug Measurements: Repeat the full electrophysiological study at each dose level.
-
Data Analysis: Compare the pre- and post-drug measurements to determine the dose-dependent effects of the compound on cardiac electrophysiology.
Synthesis and Conclusion
The available evidence clearly indicates that this compound is an active metabolite that contributes to the overall antiarrhythmic effect of flecainide, albeit with a lower potency than the parent drug. A key differentiating feature appears to be its reduced effect on His-Purkinje conduction, a property that warrants further investigation for its potential clinical implications. The lactam metabolite of flecainide is pharmacologically inactive.
For researchers and drug development professionals, this comparative guide underscores the importance of a comprehensive metabolic and pharmacological profiling of any new chemical entity. The differential activities of metabolites can significantly influence the therapeutic index and safety profile of a drug. Future in vitro studies to precisely quantify the ion channel activity of this compound are essential to complete our understanding of this widely used antiarrhythmic agent.
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Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology. [Link]
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Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. Journal of Cardiovascular Pharmacology. [Link]
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Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal. [Link]
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Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias. Frontiers in Pharmacology. [Link]
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Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology. [Link]
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Flecainide: Current status and perspectives in arrhythmia management. PMC - NIH. [Link]
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Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of Molecular and Cellular Cardiology. [Link]
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Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British Journal of Pharmacology. [Link]
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Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of Pharmacological and Toxicological Methods. [Link]
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IC50 values for block of peak and late NaV1.5 currents stably expressed... ResearchGate. [Link]
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Effects of CYP2D610, CYP3A53, CYP1A2*1F, and ABCB1 C3435T polymorphisms on the pharmacokinetics of flecainide in healthy Chinese subjects. Clinical and Translational Pharmacogenomics. [Link]
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Flecainide: Electrophysiological properties, clinical indications, and practical aspects. Pharmacological Research. [Link]
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Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man. European Heart Journal. [Link]
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Clinical electrophysiologic effects of flecainide acetate. Cardiovascular Drugs and Therapy. [Link]
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Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers. Journal of the American College of Cardiology. [Link]
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State-dependent trapping of flecainide in the cardiac sodium channel. PubMed. [Link]
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- 11. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute electrophysiological effects of flecainide acetate on cardiac conduction and refractoriness in man - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-Hydroxyflecainide as a CYP2D6 Activity Marker
This guide provides an in-depth technical comparison and validation framework for utilizing 5-hydroxyflecainide, the primary metabolite of the antiarrhythmic drug flecainide, as a biomarker for in vivo Cytochrome P450 2D6 (CYP2D6) enzyme activity. We will objectively compare its performance against established probe drugs, provide supporting data, and detail the experimental methodologies required for its validation, grounded in principles of scientific integrity and regulatory expectations.
The Imperative for Accurate CYP2D6 Phenotyping
The Cytochrome P450 2D6 (CYP2D6) enzyme is a cornerstone of drug metabolism, responsible for the biotransformation of approximately 21-25% of all clinically used drugs.[1][2] Its clinical significance is magnified by the highly polymorphic nature of the CYP2D6 gene. Over 100 known allelic variations can result in enzymes with a wide spectrum of activity, from completely inactive to overactive.[2]
This genetic variability allows for the classification of individuals into distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two no-function alleles, resulting in a lack of enzyme activity.[2][3]
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity, typically from carrying one reduced-function and one no-function allele, or two reduced-function alleles.[2][3]
-
Normal Metabolizers (NMs): Possess two fully functional alleles.[3]
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity due to gene duplication or multiplication events.[3]
While genotyping is a powerful tool for predicting phenotype, it does not capture the complete picture.[4] In vivo enzyme activity can be influenced by non-genetic factors, including drug-drug interactions leading to enzyme inhibition (a phenomenon known as phenoconversion), inflammatory status, and other physiological variables.[5] Therefore, regulatory bodies like the European Medicines Agency (EMA) emphasize the importance of in vivo studies to characterize metabolic pathways, especially when a single polymorphic enzyme is responsible for more than 25% of a drug's elimination.[6][7] This necessitates the use of validated in vivo biomarkers, or "probe drugs," to accurately determine an individual's true metabolic capacity.
Flecainide Metabolism: The Rationale for a this compound Marker
Flecainide is a Class Ic antiarrhythmic agent used for managing supraventricular and ventricular arrhythmias.[8][9] Its metabolism provides a direct window into CYP2D6 activity.
Following oral administration, flecainide is primarily metabolized in the liver via two main pathways. The principal pathway is the conversion to meta-O-dealkylated flecainide (MODF), also known as this compound.[10][11] This reaction is overwhelmingly catalyzed by CYP2D6.[10][12] A smaller portion of flecainide is metabolized to the meta-O-dealkylated lactam of flecainide (MODLF), and about 30% of the dose is excreted unchanged in the urine.[10][11] While other enzymes like CYP1A2 contribute to a minor degree, their role becomes more apparent only in individuals with impaired CYP2D6 function.[11]
This heavy reliance on CYP2D6 for the formation of this compound is the foundation of its use as a biomarker. The ratio of the metabolite (this compound) to the parent drug (flecainide) in a biological matrix like plasma or urine serves as a Metabolic Ratio (MR). This MR is a direct reflection of the in vivo catalytic activity of CYP2D6. In CYP2D6 Poor Metabolizers (PMs), this ratio is expected to be significantly lower than in Normal Metabolizers (NMs), as demonstrated by studies showing that PMs have markedly reduced flecainide clearance and higher plasma concentrations.[10][13]
Caption: Metabolic pathway of Flecainide.
Comparative Analysis: this compound vs. Dextromethorphan
To validate a new biomarker, it must be compared against a "gold standard." In CYP2D6 phenotyping, the most widely used and best-characterized probe drug is dextromethorphan.[14][15][16]
Dextromethorphan (DM) is an over-the-counter cough suppressant. Its utility as a probe drug stems from its well-defined metabolic pathways:
-
O-demethylation to its active metabolite, dextrorphan (DX), is almost exclusively mediated by CYP2D6.[16][17]
-
N-demethylation to 3-methoxymorphinan (MEM) is primarily mediated by CYP3A4.[16]
The CYP2D6 phenotype is determined by calculating the metabolic ratio of DM to DX in urine or plasma.[14][17]
Here, we present a direct comparison of the two markers:
| Feature | This compound (from Flecainide) | Dextromethorphan |
| Parent Drug | Flecainide | Dextromethorphan |
| Primary Metabolite | This compound (MODF) | Dextrorphan (DX) |
| Primary Enzyme | CYP2D6 | CYP2D6 |
| Phenotyping Metric | MR: [5-OH-Flecainide] / [Flecainide] | MR: [Dextromethorphan] / [Dextrorphan] |
| Administration | Therapeutic drug (antiarrhythmic) | Probe drug (cough suppressant) |
| Strengths | - Can be measured opportunistically in patients already on therapy (TDM setting).[18]- Direct measure of a primary metabolic step. | - Well-established and extensively validated.[15]- Relatively safe for administration to healthy volunteers.[19]- Can potentially probe CYP3A4 activity simultaneously.[16] |
| Limitations | - Major Safety Concern: Flecainide is a potent drug with a narrow therapeutic index and risk of proarrhythmia; it cannot be ethically administered to healthy volunteers solely for phenotyping.[8][12]- Less established than dextromethorphan. | - Dextrorphan undergoes further glucuronidation, which can add variability and may require enzymatic hydrolysis of samples prior to analysis.[20]- Can cause adverse effects like dizziness in some individuals.[19] |
The critical distinction lies in the intended use population. Dextromethorphan is suitable for broad phenotyping studies in diverse populations, including healthy volunteers. The utility of this compound is inherently limited to patients who are already prescribed flecainide for a clinical indication.
Experimental Protocol for Validation
A robust validation study is essential to establish the credibility of this compound as a CYP2D6 marker. The protocol described below is a self-validating system, designed to correlate the new marker against both the subject's genotype and a reference phenotype from an established probe.
Study Objective: To validate the plasma metabolic ratio of this compound to flecainide as a biomarker for CYP2D6 activity by comparing it against CYP2D6 genotype and the dextromethorphan-derived phenotype.
Study Population: A cohort of patients requiring flecainide therapy for a clinical indication (e.g., atrial fibrillation). All patients must be genotyped for CYP2D6 prior to enrollment, ensuring the inclusion of PM, IM, and NM phenotypes.
Experimental Workflow
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- 1. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Development and validation of a chemical hydrolysis method for dextromethorphan and dextrophan determination in urine samples: application to the assessment of CYP2D6 activity in fibromyalgia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flecainide and 5-Hydroxyflecainide Binding to Cardiac Ion Channels: A Guide for Researchers
In the landscape of antiarrhythmic drug development and cardiac safety assessment, a thorough understanding of drug-ion channel interactions at the molecular level is paramount. Flecainide, a Class Ic antiarrhythmic agent, is a cornerstone in the management of supraventricular arrhythmias. Its clinical efficacy is intrinsically linked to its potent blockade of cardiac ion channels, primarily the fast sodium current (INa) mediated by the Nav1.5 channel. However, the metabolic fate of flecainide in the body introduces another key player: its major active metabolite, 5-hydroxyflecainide (meta-O-dealkylated flecainide). This guide provides a comprehensive comparative analysis of the binding characteristics of flecainide and this compound to critical cardiac ion channels, offering researchers, scientists, and drug development professionals a detailed perspective supported by experimental data.
Introduction: The Clinical Significance of Flecainide and its Active Metabolite
Flecainide's primary mechanism of action involves the blockade of Nav1.5 channels, leading to a slowing of conduction velocity in the heart and termination of re-entrant arrhythmias.[1] It is metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP1A2 to produce two major metabolites: this compound and meta-O-dealkylated lactam of flecainide.[1] Notably, this compound is an active metabolite, exhibiting electrophysiological effects, whereas the lactam metabolite is largely inactive.[1][2] Understanding the comparative pharmacology of flecainide and this compound is therefore crucial for a complete picture of the drug's in vivo effects and for predicting potential variability in patient response due to metabolic differences.
Comparative Binding Affinity and Potency
The interaction of a drug with its target ion channel is quantified by its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 value signifies a higher binding affinity and greater potency.
Flecainide: A Potent Blocker of Nav1.5 and hERG Channels
Extensive research has characterized flecainide's interaction with key cardiac ion channels. Below is a summary of reported IC50 values for flecainide's block of the primary cardiac sodium channel (Nav1.5) and the rapid delayed rectifier potassium channel (hERG), which is crucial for cardiac repolarization.
| Ion Channel | Compound | IC50 (µM) | Experimental System | Key Observations | Reference(s) |
| Nav1.5 | Flecainide | 7.4 | Xenopus oocytes | Use-dependent block; higher affinity with increased stimulation frequency. | [3] |
| 10.7 | IonWorks platform (HEK293 cells) | [4] | |||
| 5.5 ± 0.8 | HEK293 cells | Holding potential of -95 mV. | [5] | ||
| 345 | Xenopus oocytes | Low-affinity inhibition from a negative holding potential. | [3] | ||
| hERG (IKr) | Flecainide | 1.49 | hERG-expressing HEK293 cells | [6] | |
| 3.91 ± 0.68 | HEK293 cells expressing hERG | [7] |
Expertise & Experience Insights: The wide range of reported IC50 values for flecainide's block of Nav1.5 highlights a critical aspect of its pharmacology: state-dependent binding . Flecainide exhibits a much higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting (closed) state.[3] This "use-dependent" or "rate-dependent" block means that flecainide is more effective at higher heart rates when the channels are more frequently in the open and inactivated states. This is a key reason for its efficacy in terminating tachyarrhythmias. The experimental protocol, particularly the holding potential and stimulation frequency, significantly influences the measured IC50.
This compound: An Active Metabolite with Reduced Potency
Direct in vitro IC50 values for this compound's binding to specific cardiac ion channels are not as readily available in the published literature. However, a pivotal in vivo study in anesthetized dogs provides a direct comparison of the electrophysiological effects of flecainide and its metabolites.
A study comparing the effects of intravenously administered flecainide, this compound (meta-O-dealkylated flecainide), and its lactam metabolite in dogs revealed the following:
-
This compound exhibited maximal electrophysiological effects that were approximately equivalent to those of flecainide.[2]
-
However, on a milligram-per-milligram basis, this compound was about one-half as potent as the parent drug.[2]
-
The metabolite was also noted to lack the marked effects on infranodal (His-Purkinje) conduction (HV interval) that are characteristic of flecainide.[2]
-
The meta-O-dealkylated lactam metabolite was found to be less than one-tenth as potent as flecainide.[2]
Trustworthiness through Self-Validating Systems: This in vivo data, while not providing a precise IC50, offers a functionally relevant comparison. The observed reduction in potency for this compound suggests that its binding affinity for cardiac ion channels, particularly Nav1.5, is lower than that of flecainide. The difference in effect on His-Purkinje conduction also points to potential subtle differences in their interaction with the sodium channel or other contributing channels in that specific cardiac tissue.
Mechanistic Insights into Channel Blockade
Flecainide's Interaction with Nav1.5: A Gated Access Mechanism
Flecainide accesses its binding site within the pore of the Nav1.5 channel from the intracellular side.[8] Its binding is highly dependent on the conformational state of the channel, with a clear preference for the open state. Computational modeling and mutagenesis studies have identified key amino acid residues within the S6 segments of the channel pore that are critical for flecainide binding.
Caption: Flecainide's state-dependent block of the Nav1.5 channel.
hERG Channel Blockade: Implications for Cardiac Repolarization
Flecainide also blocks the hERG potassium channel, which is responsible for the IKr current that plays a critical role in the repolarization phase of the cardiac action potential. This blockade can lead to a prolongation of the QT interval on an electrocardiogram, a known risk factor for torsades de pointes, a life-threatening arrhythmia. The IC50 for hERG block by flecainide is within the range of therapeutic plasma concentrations, highlighting the importance of monitoring patients for QT prolongation.[6][7]
Experimental Protocols for Studying Drug-Ion Channel Interactions
The gold standard for characterizing the interaction of drugs with ion channels is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through individual channels or across the entire cell membrane.
Whole-Cell Patch-Clamp Protocol for Nav1.5 Current Measurement
This protocol is designed to assess the tonic and use-dependent block of Nav1.5 channels expressed in a stable cell line (e.g., HEK293 cells).
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.5 in appropriate media and conditions.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Setup: Mount the coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with the external solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -120 mV) to ensure the availability of Nav1.5 channels.
-
To assess tonic block , apply a depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block , apply a train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz).
-
-
Data Acquisition and Analysis: Record the resulting sodium currents before and after the application of various concentrations of the test compound (flecainide or this compound). Plot the concentration-response curve to determine the IC50 value.
Caption: A generalized workflow for patch-clamp electrophysiology experiments.
Conclusion and Future Directions
The available evidence clearly demonstrates that flecainide is a potent blocker of cardiac Nav1.5 and hERG channels, with its action on Nav1.5 being highly state-dependent. Its major active metabolite, this compound, shares a similar electrophysiological profile but with approximately half the potency of the parent compound in vivo. This reduced potency likely translates to a lower binding affinity for the target ion channels.
For researchers in drug development, these findings have several implications:
-
Metabolic Profiling is Crucial: The presence of an active metabolite with a distinct potency profile underscores the importance of comprehensive metabolic and pharmacological profiling of new chemical entities.
-
Need for Further In Vitro Studies: There is a clear need for in vitro studies to determine the specific IC50 values of this compound on Nav1.5, hERG, and other relevant cardiac ion channels. This would allow for more precise quantitative comparisons and a better understanding of its contribution to the overall clinical effect of flecainide.
-
Personalized Medicine Approaches: Variability in the activity of CYP2D6 and CYP1A2 can lead to significant differences in the ratio of flecainide to this compound among patients. A deeper understanding of the metabolite's pharmacology could inform more personalized dosing strategies.
This guide provides a foundational understanding of the comparative binding of flecainide and this compound to cardiac ion channels. Future research focused on obtaining quantitative in vitro data for the metabolite will be instrumental in refining our models of flecainide's antiarrhythmic action and its potential for proarrhythmic risk.
References
-
Guehler, J., Gornick, C. C., Almquist, A., & Benditt, D. G. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 109(3), 491-497. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2016). Flecainide: current status and perspectives in arrhythmia management. World journal of cardiology, 8(8), 444–453. [Link]
-
Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. The Journal of Physiology, 592(Pt 23), 5197–5213. [Link]
-
Guehler, J., Gornick, C. C., Almquist, A., & Benditt, D. G. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 109(3), 491-497. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2016). Flecainide: current status and perspectives in arrhythmia management. World journal of cardiology, 8(8), 444–453. [Link]
-
Heath, B. M., Cui, Y., Worton, S., Lawton, B., Ward, G., Ballini, E., ... & McMahon, N. C. (2011). Translation of flecainide-and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. Journal of pharmacological and toxicological methods, 63(3), 258-268. [Link]
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Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. The Journal of Physiology, 592(Pt 23), 5197–5213. [Link]
-
Guehler, J., Gornick, C. C., Almquist, A., & Benditt, D. G. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 109(3), 491-497. [Link]
-
Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 12-23. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2016). Flecainide: current status and perspectives in arrhythmia management. World journal of cardiology, 8(8), 444–453. [Link]
-
Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine. British journal of pharmacology, 136(5), 717–729. [Link]
-
Melgari, D., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. The Journal of Physiology, 592(Pt 23), 5197–5213. [Link]
-
Guehler, J., Gornick, C. C., Almquist, A., & Benditt, D. G. (1985). Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. American Heart Journal, 109(3), 491-497. [Link]
-
Sutrisna, E. M. (2024). Personalized Medicine of flecainide (The Impact of the CYP2D6 and CYP1A2 Polymorphism on Responses to Flecainide). Biomedical and Pharmacology Journal, 17(1). [Link]
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Ramos, E., & O'Leary, M. E. (2004). State-dependent trapping of flecainide in the cardiac sodium channel. The Journal of physiology, 560(Pt 1), 37–49. [Link]
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- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Inter-species Differences in 5-Hydroxyflecainide Metabolism and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Flecainide and its Metabolism
Flecainide is a cornerstone in the management of various cardiac arrhythmias, primarily exerting its effect by blocking cardiac sodium channels (Nav1.5).[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. The primary metabolic pathway for flecainide in humans is hepatic oxidation, leading to the formation of two major metabolites: meta-O-dealkylated flecainide (MODF), also known as 5-hydroxyflecainide, and its subsequent product, the meta-O-dealkylated lactam of flecainide (MODLF).[2]
Crucially, this compound possesses partial antiarrhythmic activity, estimated to be around 20% of the parent compound in humans, while MODLF is considered inactive.[3] This underscores the importance of understanding the metabolic conversion to this compound, as inter-species variations in its formation can significantly impact the observed pharmacological response in preclinical animal models. This guide will dissect these metabolic nuances and their pharmacodynamic consequences.
The Metabolic Landscape of Flecainide: A Cross-Species Comparison
The biotransformation of flecainide is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. However, the specific isoforms involved and their catalytic efficiency exhibit marked differences across species.
Human Metabolism: The Dominance of CYP2D6
In humans, the O-dealkylation of flecainide to this compound is primarily catalyzed by CYP2D6 .[2] A minor contribution from CYP1A2 has also been identified, becoming more significant in individuals with reduced CYP2D6 activity (poor metabolizers).[2] The genetic polymorphism of CYP2D6 in the human population can lead to considerable inter-individual variability in flecainide clearance and plasma concentrations.[3]
Canine Metabolism: The Role of the CYP2D15 Ortholog
Rodent Metabolism: A More Complex Picture
In rats, the orthologs for human CYP1A2 and CYP2D6 are present and play a role in drug metabolism.[1][4] However, the specific contribution of each rat CYP isoform to flecainide's metabolism to this compound is not as clearly defined as in humans. Studies on the pharmacokinetics of flecainide in rats have been conducted, but detailed metabolic profiling and enzyme phenotyping are less extensively reported.[5] It is known that there can be significant sex-specific differences in the expression of certain CYP enzymes in rats, which could contribute to variability in flecainide metabolism.[1]
The following diagram illustrates the primary metabolic pathway of flecainide in humans.
Caption: Primary metabolic pathway of flecainide in humans.
Comparative Pharmacodynamics of Flecainide and this compound
The antiarrhythmic activity of flecainide and its primary active metabolite, this compound, has been investigated in various species, revealing important differences in potency and electrophysiological effects.
| Species | Compound | Relative Antiarrhythmic Potency | Key Electrophysiological Effects | Reference(s) |
| Human | Flecainide | 100% | Potent Na+ channel blockade, slows cardiac conduction. | [1] |
| This compound | ~20% | Weaker Na+ channel blockade compared to flecainide. | [3] | |
| Dog | Flecainide | 100% | Prolongs sinus cycle length, AV nodal refractory periods, and right ventricular effective refractory period. | [6] |
| This compound | ~50% (on a mg/kg basis) | Similar electrophysiological effects to flecainide but with approximately half the potency; lacks significant effects on infranodal (HV interval) conduction. | [6] | |
| MODLF | <10% | Very weak electrophysiological actions. | [6] | |
| Rat | Flecainide | - | Slows conduction throughout the cardiac conduction system. | [5] |
| This compound | - | Data not readily available. | - |
Note: The table summarizes available data. Direct comparative studies across all three species are limited.
Experimental Protocols for Assessing Inter-species Metabolic Differences
To rigorously evaluate the inter-species differences in this compound formation, a standardized in vitro experimental approach using liver microsomes is essential.
In Vitro Metabolism of Flecainide in Liver Microsomes
This protocol outlines a typical experiment to determine the intrinsic clearance (Clint) of flecainide and the formation of this compound in liver microsomes from different species.
Objective: To quantify the rate of flecainide metabolism and this compound formation in human, dog, and rat liver microsomes.
Materials:
-
Pooled liver microsomes (human, male beagle dog, male Sprague-Dawley rat)
-
Flecainide acetate
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., flecainide-d4) for quenching and sample preparation
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the in vitro metabolism assay of flecainide.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of flecainide and this compound in a suitable solvent (e.g., DMSO). Further dilute in the buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the liver microsome suspension (final concentration of 0.5 mg/mL), and the flecainide working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of flecainide and this compound. This typically involves using a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7][8]
-
Monitor the specific parent-to-product ion transitions for flecainide, this compound, and the internal standard.
-
-
Data Analysis:
-
Construct calibration curves for both flecainide and this compound using the reference standards.
-
Determine the concentration of flecainide remaining and this compound formed at each time point.
-
Calculate the rate of flecainide depletion and this compound formation.
-
For kinetic analysis, plot the initial velocity of this compound formation against the flecainide concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[7]
-
Calculate the intrinsic clearance (Clint) as Vmax/Km.
-
Conclusion and Implications for Drug Development
The metabolism and activity of this compound exhibit significant inter-species differences. While humans and dogs share a primary metabolic pathway mediated by CYP2D6 and its ortholog, the quantitative aspects of this metabolism and the resulting pharmacodynamic profile of the metabolite can vary. The metabolic landscape in rodents appears to be more complex and less well-characterized for flecainide.
These disparities have profound implications for drug development:
-
Preclinical Model Selection: The choice of animal model for efficacy and safety studies of flecainide analogs or co-administered drugs should be informed by a thorough understanding of their comparative metabolism. The dog may be a more predictive model for human pharmacokinetics than rodents, given the conservation of the primary metabolic pathway.
-
Interpretation of Preclinical Data: Differences in the formation and activity of this compound must be considered when extrapolating preclinical findings to humans. A higher rate of formation of this less active metabolite in an animal model could lead to an underestimation of the parent drug's potency in humans.
-
Drug-Drug Interaction Studies: In vitro studies using liver microsomes from different species are crucial for identifying potential species-specific drug-drug interactions involving the CYP enzymes that metabolize flecainide.
By employing rigorous comparative in vitro metabolism studies and carefully considering the pharmacodynamic profiles of both the parent drug and its active metabolites, researchers can enhance the predictive value of their preclinical research and facilitate a more seamless transition to clinical development.
References
-
Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. 2016. Available from: [Link]
-
Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry. Therapeutic Drug Monitoring. 2019. Available from: [Link]
-
Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology. 2015. Available from: [Link]
-
Expression and characterization of canine cytochrome P450 2D15. Archives of Biochemistry and Biophysics. 1998. Available from: [Link]
-
Potent inhibition of cytochrome P450IID6 (debrisoquin 4-hydroxylase) by flecainide in vitro and in vivo. Drug Metabolism and Disposition. 1993. Available from: [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016. Available from: [Link]
-
Kinetics & Metabolic Stability. Frontage Laboratories. Available from: [Link]
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metabolic stability & determining intrinsic drug clearance. Chem Help ASAP. 2023. Available from: [Link]
-
Flecainide in clinical practice. Cardiology Journal. 2023. Available from: [Link]
-
Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal. 2024. Available from: [Link]
-
Variability in Cytochrome P450-Mediated Metabolism of Cardiovascular Drugs: Clinical Implications and Practical Attempts to Avoid Potential Problems. ResearchGate. 2005. Available from: [Link]
-
Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology. 2009. Available from: [Link]
-
-
Species differences in CYP enzymes. CORE. Available from: [Link]
-
-
Cross-species analysis of hepatic cytochrome P450 and transport protein expression. Archives of Toxicology. 2021. Available from: [Link]
-
Comparative haemodynamic effects of intravenous flecainide in patients with and without heart failure and with and without beta-blocker therapy. European Heart Journal. 1986. Available from: [Link]
-
Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart. The American Journal of Cardiology. 1984. Available from: [Link]
-
Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans. Semantic Scholar. 2006. Available from: [Link]
-
Haemodynamic effects of encainide, flecainide, lorcainide and tocainide. European Heart Journal. 1984. Available from: [Link]
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In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. eScholarship.org. 2019. Available from: [Link]
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Flecainide in clinical practice. Cardiology Journal. 2023. Available from: [Link]
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Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. ResearchGate. 2012. Available from: [Link]
-
Plasma and tissue levels of flecainide in rats. ResearchGate. 1986. Available from: [Link]
-
In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Evotec. 2024. Available from: [Link]
-
Flecainide. StatPearls. 2025. Available from: [Link]
-
Roles of human CYP2A6 and 2B6 and rat CYP2C11 and 2B1 in the 10-hydroxylation of (-)-verbenone by liver microsomes. Drug Metabolism and Disposition. 2003. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Hydroxyflecainide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-hydroxyflecainide, a primary metabolite of the antiarrhythmic drug flecainide. By adhering to these protocols, we not only ensure a safe laboratory environment but also uphold our responsibility to environmental stewardship and regulatory compliance.
The core principle underpinning the disposal of this compound is to treat it as a hazardous chemical waste. This approach is informed by the toxicological profile of its parent compound, flecainide acetate, and the stringent regulations set forth by environmental protection agencies.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Given these significant health risks, it is imperative to prevent the release of this compound into the environment through improper disposal, which could contaminate waterways and ecosystems.[5][6] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), and improper disposal can lead to significant legal consequences.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against potential splashes of solutions or contact with airborne powder. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8][9] |
| Body Protection | A laboratory coat. | Prevents contamination of personal clothing and skin.[8] |
| Respiratory Protection | A NIOSH-approved respirator. | Required when handling the powder outside of a chemical fume hood to avoid respiratory irritation.[8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process designed to ensure safety and compliance at every stage. This workflow prevents accidental exposure and environmental contamination.
Caption: A procedural workflow for the safe disposal of this compound.
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and federal regulations.
Materials:
-
This compound waste (solid, solutions, or contaminated materials)
-
Appropriate PPE (see table above)
-
Designated hazardous waste container (sealable, leak-proof, and chemically compatible)
-
Hazardous waste labels
-
Chemical fume hood (for handling powders or volatile solutions)
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, unused solutions, and contaminated materials like gloves, weigh boats, and pipette tips.[10]
-
Segregate this compound waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.[10]
-
-
Container Selection:
-
Choose a waste container that is in good condition, leak-proof, and compatible with the chemical waste. For solids, a wide-mouth container is suitable. For liquids, use a screw-cap bottle.[8]
-
Ensure the container is not one that will react with the waste being collected.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound powder or contaminated consumables into the designated hazardous waste container. Perform this step in a chemical fume hood to minimize inhalation risk.
-
Liquid Waste: Pour solutions containing this compound into the designated liquid hazardous waste container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Empty Containers: Any original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, the container can be disposed of as regular lab glass or plastic, with the label fully defaced.[8]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste ".[6]
-
The label must clearly identify the contents, including the full chemical name: "This compound ". Do not use abbreviations.[8]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Final Disposal:
-
Crucially, never dispose of this compound down the drain or in the regular trash. The EPA has prohibited the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[11][12]
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and final disposal of the hazardous waste.[13]
-
Disposal must be carried out by a licensed professional waste disposal service, which will typically use controlled incineration for such compounds.[1][9]
-
By implementing this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility within your laboratory. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the inherent hazards of the material and the prevailing regulatory standards.
References
-
Management of Hazardous Waste Pharmaceuticals . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Medical & Pharmaceutical Waste Disposal for Research Labs . (n.d.). Easy RX Cycle. Retrieved from [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals . (n.d.). Stericycle. Retrieved from [Link]
-
EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule . (2019, April 25). Quarles & Brady LLP. Retrieved from [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . (2022, January 20). Rx Destroyer. Retrieved from [Link]
-
Laboratory Waste Management: Best Practices for Compliance and Safety . (2025, May 26). LabX. Retrieved from [Link]
-
Safety Data Sheet - Flecainide Acetate . (2021, May 1). Angene Chemical. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Disposal of 5-Hydroxyflecainide
In the landscape of pharmaceutical research and development, the safety of laboratory personnel is the bedrock upon which scientific advancement is built. 5-hydroxyflecainide, a principal metabolite of the antiarrhythmic agent flecainide, is a crucial molecule in metabolic and drug interaction studies. As with any active pharmaceutical ingredient (API) or its metabolites, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but essential components of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of researchers and the integrity of the laboratory environment.
The Principle of Prudent Handling: Understanding the Risk Profile
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the laboratory environment itself should be engineered to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which in a laboratory setting, relies heavily on engineering controls.[5]
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne particles.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent widespread contamination.
Personal Protective Equipment (PPE): A Necessary Barrier
A thorough hazard assessment is crucial for selecting the appropriate PPE for any laboratory task.[6][7] For handling this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87-marked safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[6] | Protects the eyes and face from splashes and airborne particles. The mucous membranes of the eyes are a potential route of exposure. |
| Hand Protection | Nitrile gloves. Consider double-gloving for added protection. | Provides a barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals. Double-gloving is a best practice when handling potent compounds. |
| Protective Clothing | A lab coat with long sleeves and a fully fastened front. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound outside of a fume hood or when engineering controls are insufficient to prevent inhalation of dust.[8] |
The Critical Sequences of Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.
Caption: The standardized sequence for donning and doffing PPE to minimize exposure.
Emergency Procedures: Preparedness for Accidental Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.[9]
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
A Comprehensive Plan for Disposal
The improper disposal of pharmaceutical waste can pose a risk to the environment and public health.[10] All materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste.
Caption: A systematic workflow for the safe segregation and disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation at the Source: Never mix hazardous pharmaceutical waste with general laboratory trash.
-
Solid Waste Containment: All solid waste contaminated with this compound, including gloves, weighing papers, and pipette tips, should be placed in a clearly labeled, sealed container designated for "Hazardous Pharmaceutical Waste."
-
Liquid Waste Containment: All liquid waste, including unused solutions and contaminated solvents, should be collected in a compatible, sealed, and clearly labeled container for "Hazardous Pharmaceutical Waste."
-
Final Disposal: The sealed waste containers must be disposed of through your institution's hazardous waste management program, which will utilize a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in the regular trash.[10][11]
By adhering to these comprehensive safety and disposal protocols, researchers can mitigate the risks associated with handling this compound, fostering a culture of safety and ensuring the responsible conduct of scientific research.
References
-
Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
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Pharmaceutical Waste Disposal EXPLAINED. (2025). TriHaz Solutions via YouTube. [Link]
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Safety Data Sheet for Flecainide acetate. (2021). Angene Chemical. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
